molecular formula C7H3BrN4O4 B3293573 3-Bromo-4,6-dinitro (1H)indazole CAS No. 885519-53-9

3-Bromo-4,6-dinitro (1H)indazole

Cat. No.: B3293573
CAS No.: 885519-53-9
M. Wt: 287.03 g/mol
InChI Key: PILNASVTIBPOLG-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dinitro (1H)indazole is a high-purity chemical building block designed for pharmaceutical and life sciences research. This bromo- and nitro- functionalized indazole serves as a versatile synthetic intermediate for constructing more complex molecules. Compounds within the nitroindazole family, particularly 7-nitro derivatives, are recognized as some of the most potent inhibitors of nitric oxide synthase (NOS) enzymes . These enzymes play a critical role in regulating blood pressure, neurotransmission, and the immune response by catalyzing the production of nitric oxide . As such, this compound is of significant value in medicinal chemistry for the development of novel enzyme inhibitors and in biochemical research to study NO-mediated signaling pathways. The strategic placement of bromo and nitro substituents on the indazole ring system facilitates further functionalization via cross-coupling reactions and other transformations, making it a key precursor in drug discovery efforts. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4,6-dinitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4O4/c8-7-6-4(9-10-7)1-3(11(13)14)2-5(6)12(15)16/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILNASVTIBPOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401303829
Record name 3-Bromo-4,6-dinitro-1H-indazole
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Molecular Weight

287.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-53-9
Record name 3-Bromo-4,6-dinitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4,6-dinitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401303829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, highly functionalized heterocyclic scaffolds are paramount. 3-Bromo-4,6-dinitro-1H-indazole (CAS: 885519-53-9) [1] represents a privileged, densely substituted building block that offers unparalleled orthogonal reactivity. Featuring a reactive C3-halogen bond, two strongly electron-withdrawing nitro groups at the C4 and C6 positions, and an acidic N1-proton, this molecule serves as a versatile linchpin for synthesizing complex kinase inhibitors, energetic materials, and specialized molecular probes.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, focusing instead on the causality of its chemical behavior and providing self-validating experimental protocols for its utilization.

Physicochemical Profiling & Structural Rationale

The indazole core is a well-documented bioisostere for indole and benzimidazole, frequently utilized in the design of ATP-competitive kinase inhibitors (e.g., Axitinib, Pazopanib) [2]. The specific substitution pattern of 3-Bromo-4,6-dinitro-1H-indazole is engineered for multi-stage functionalization:

  • C3-Bromine: Primes the molecule for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). The electron-deficient nature of the dinitro-indazole core accelerates oxidative addition by Palladium(0) species [3].

  • C4 & C6-Nitro Groups: Serve dual purposes. Synthetically, they heavily deactivate the benzene ring, preventing unwanted electrophilic aromatic substitution during upstream synthesis. Downstream, they can be selectively or globally reduced to primary amines, opening pathways for amide coupling, urea formation, or annulation into tricyclic systems.

  • N1-Proton: Highly acidic due to the electron-withdrawing effect of the nitro groups. It can be easily deprotonated for alkylation, Chan-Lam arylation, or functionalized with protecting groups (e.g., THP, Boc, SEM) to prevent catalyst poisoning during cross-coupling.

Table 1: Physicochemical Summary
PropertyValue / Description
Chemical Name 3-Bromo-4,6-dinitro-1H-indazole
CAS Number 885519-53-9
Molecular Formula C7H3BrN4O4
Molecular Weight 287.03 g/mol
Precursor CAS 62969-01-1 (4,6-Dinitro-1H-indazole)
Key Reactivity Sites C3 (Cross-coupling), C4/C6 (Reduction/SNAr), N1 (Alkylation)

Retrosynthetic Analysis & Upstream Synthesis

The most logical retrosynthetic disconnection for 3-Bromo-4,6-dinitro-1H-indazole involves the late-stage electrophilic halogenation of 4,6-dinitro-1H-indazole (CAS: 62969-01-1) [4].

The Causality of Regioselectivity: When 4,6-dinitro-1H-indazole is subjected to bromination, the two nitro groups exert a powerful inductive and resonance-withdrawing effect on the homocyclic (benzene) ring. This deactivation forces the incoming electrophile (Br+) to attack the more electron-rich pyrazole ring. The N1-H lone pair directs the substitution exclusively to the C3 position. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF provides a controlled, low-concentration release of electrophilic bromine, preventing over-reaction and ensuring high regiochemical fidelity [2].

G A 4,6-Dinitro-1H-indazole (CAS: 62969-01-1) B 3-Bromo-4,6-dinitro-1H-indazole (CAS: 885519-53-9) A->B NBS / DMF Electrophilic Bromination C C3: Suzuki-Miyaura Cross-Coupling B->C Pd Catalyst, Aryl Boronic Acid D C4/C6: Nitro Reduction (Amine Formation) B->D Pd/C, H2 or Fe/HCl E N1: Alkylation / Protection B->E Base, R-X or Protecting Group

Orthogonal functionalization pathways of 3-Bromo-4,6-dinitro-1H-indazole.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes in-process controls (IPCs) to verify the mechanistic success of the reaction.

Protocol A: Regioselective C3-Bromination

Objective: Synthesize 3-Bromo-4,6-dinitro-1H-indazole from 4,6-dinitro-1H-indazole.

  • Preparation: Dissolve 4,6-dinitro-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Rationale: DMF stabilizes the polar transition state of the electrophilic aromatic substitution.

  • Reagent Addition: Shield the reaction flask from light (to prevent radical side-reactions). Slowly add N-Bromosuccinimide (NBS, 1.1 eq) in portions over 30 minutes at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting material (m/z 208) and the appearance of the product mass (m/z 287/289, exhibiting the classic 1:1 isotopic bromine pattern) validates the reaction.

  • Quench & Isolate: Pour the mixture into ice-water containing 5% sodium thiosulfate (to quench residual electrophilic bromine). Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Objective: Arylate the C3 position to build kinase inhibitor frameworks.

Note on Causality: Unprotected nitrogen-rich heterocycles can form stable, unreactive Pd-azolyl complexes, stalling the catalytic cycle [3]. To overcome this, either pre-protect the N1 position (e.g., with a THP group) or utilize a highly active, bulky ligand system (e.g., XPhos or BrettPhos) with a strong base.

  • Setup: Charge a Schlenk flask with 3-Bromo-4,6-dinitro-1H-indazole (1.0 eq), aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Rationale: Water is essential to hydrolyze the intermediate boronate complex, accelerating the transmetalation step.

  • Reaction: Heat to 90 °C for 12 hours under argon.

  • Validation: TLC (Hexanes/EtOAc) should show the consumption of the brominated starting material. The strong electron-withdrawing nitro groups ensure rapid oxidative addition, making transmetalation the rate-determining step.

Handling, Stability, and Safety Protocols

Polynitro aromatic compounds inherently carry a risk of energetic instability (shock or thermal sensitivity). As a Senior Application Scientist, I mandate the following safety parameters:

  • Thermal Stability: Do not subject the compound to temperatures exceeding 150 °C without prior Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) profiling.

  • Mechanical Sensitivity: Avoid using metal spatulas when handling the dry powder to prevent static or friction-induced ignition. Use anti-static plastic or ceramic tools.

  • Storage: Store in a tightly sealed amber vial at 2–8 °C, away from strong reducing agents (which could exothermically reduce the nitro groups) and strong bases.

References

  • ChemicalBook. "3-BROMO-4,6-DINITRO (1H)INDAZOLE | 885519-53-9".
  • BenchChem. "3-Bromo-5-methoxy-6-methyl-1H-indazole: Nitration and Bromination of the Indazole Ring System".
  • National Institutes of Health (PMC). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation".
  • CymitQuimica. "CAS 62969-01-1: 4,6-dinitro-1H-indazol".

Comprehensive Technical Guide on 3-Bromo-4,6-dinitroindazole: Molecular Characterization, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, the indazole core represents a "privileged scaffold," capable of mimicking key biological pharmacophores such as purines and indoles. 3-Bromo-4,6-dinitro-1H-indazole (CAS: 885519-53-9) is a highly functionalized, electron-deficient heterocyclic building block. Characterized by a molecular weight of 287.027 g/mol and the chemical formula C7H3BrN4O4[1], this compound serves as a critical intermediate. The strategic placement of a bromine atom at the C3 position and nitro groups at the C4 and C6 positions provides orthogonal reactivity, enabling complex downstream derivatization for the development of kinase inhibitors and Nitric Oxide Synthase (NOS) antagonists[2][3].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a deep mechanistic understanding of this molecule's physicochemical properties, validated synthetic pathways, and analytical quality control standards.

Molecular Characterization & Physicochemical Properties

The precise molecular architecture of 3-Bromo-4,6-dinitroindazole dictates its reactivity and biological binding affinity. The dual nitro substitutions exert a strong electron-withdrawing effect, significantly increasing the acidity of the N1-proton and deactivating the carbocyclic ring toward further electrophilic attack[4].

Table 1: Quantitative Physicochemical Data

ParameterValue / Description
IUPAC Name 3-bromo-4,6-dinitro-1H-indazole
CAS Registry Number 885519-53-9
Molecular Formula C7H3BrN4O4
Molecular Weight 287.027 g/mol
Exact Mass 285.934 g/mol (based on

Br)
Core Scaffold 1H-Indazole (Bicyclic heteroaromatic)
Substituents -Br (C3), -NO

(C4, C6)
Hydrogen Bond Donors 1 (N1-H)
Hydrogen Bond Acceptors 6 (N2, and Oxygen atoms of NO

)

Mechanistic Insights: Structure-Activity Relationship (SAR)

The utility of 3-Bromo-4,6-dinitroindazole in drug development is rooted in its highly deliberate substitution pattern:

  • C3-Bromine (The Synthetic Handle): The C3 position of the pyrazole ring is highly susceptible to electrophilic substitution. Once brominated, this site becomes an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the rapid expansion of chemical space[2].

  • C4 & C6 Nitro Groups (The Pharmacophore): Nitro-substituted indazoles are well-documented inhibitors of Nitric Oxide Synthase (NOS) isoforms[2][3]. The nitro groups mimic the electrostatic profile of endogenous substrates, allowing the molecule to competitively bind within the enzyme's active site. Furthermore, these nitro groups can be selectively reduced to primary amines, providing anchoring points for amide coupling or urea formation in library synthesis.

NOS_Pathway Indazole Indazole Derivative (Inhibitor) NOS Nitric Oxide Synthase (Target Enzyme) Indazole->NOS Competitive Inhibition NO Nitric Oxide (NO) (Signaling Molecule) NOS->NO Catalyzes LArg L-Arginine (Substrate) LArg->NOS Binds Disease Pathological Vasodilation / Inflammation NO->Disease Promotes

Mechanism of Nitric Oxide Synthase (NOS) inhibition by indazole derivatives.

Synthetic Methodology & Experimental Protocols

The synthesis of 3-Bromo-4,6-dinitroindazole requires a carefully orchestrated sequence to ensure regioselectivity. The standard approach involves the electrophilic nitration of the indazole core, followed by regioselective C3-bromination.

Phase 1: Electrophilic Nitration of the Indazole Core

Causality: Nitration of unsubstituted indazole in strong acidic media directs the electrophilic aromatic substitution to the carbocyclic ring (specifically C4, C5, C6, or C7)[4]. To achieve the 4,6-dinitro substitution, forcing conditions are required.

Step-by-Step Protocol:

  • Protonation: Dissolve 10 mmol of 1H-indazole in 15 mL of concentrated sulfuric acid (H

    
    SO
    
    
    
    ) at 0°C. Note: H
    
    
    SO
    
    
    protonates the N2 atom, forming an indazolium ion that prevents nitration on the pyrazole ring.
  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (HNO

    
    , 25 mmol) and H
    
    
    
    SO
    
    
    (5 mL) dropwise over 30 minutes.
  • Thermal Activation: Gradually warm the reaction to 60°C and stir for 4 hours to ensure double nitration at the C4 and C6 positions.

  • Isolation: Quench the reaction by pouring the mixture over 100 g of crushed ice. The resulting precipitate (4,6-dinitro-1H-indazole) is collected via vacuum filtration, washed with cold water until the filtrate is pH neutral, and recrystallized from ethanol.

Phase 2: Regioselective C3-Bromination via Ultrasound Irradiation

Causality: Conventionally, bromination utilizes toxic liquid Br


 at high temperatures. A modernized, self-validating protocol utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasonic irradiation. Acoustic cavitation enhances mass transfer and localized energy delivery, facilitating rapid C-H bond cleavage at the highly reactive C3 position[5].

Step-by-Step Protocol:

  • Reagent Setup: Dissolve 5 mmol of 4,6-dinitro-1H-indazole in 20 mL of ethanol. Add 5 mmol of DBDMH and 10 mmol of Na

    
    CO
    
    
    
    (as a mild base to neutralize generated HBr).
  • Cavitation: Subject the reaction flask to ultrasonic irradiation (40 kHz, 50 W) at 40°C for 30 minutes[5].

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to neutralize any residual electrophilic bromine. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
  • Purification: Dry the combined organic layers over anhydrous MgSO

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure 3-Bromo-4,6-dinitro-1H-indazole.
    

G Start 1H-Indazole (Starting Material) Nitration Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution Start->Nitration Intermediate 4,6-Dinitro-1H-indazole (Intermediate) Nitration->Intermediate Bromination Regioselective C3-Bromination (DBDMH, Ultrasound) Intermediate->Bromination Target 3-Bromo-4,6-dinitroindazole (Target Scaffold) Bromination->Target Derivatization Functional Group Transformations (Cross-Coupling, Reduction) Target->Derivatization Application Drug Discovery (e.g., NOS Inhibitors) Derivatization->Application

Synthetic workflow and downstream application of 3-Bromo-4,6-dinitroindazole.

Analytical Validation and Quality Control

To ensure scientific integrity and trustworthiness of the synthesized batch, rigorous analytical validation must be performed. A self-validating QC system relies on orthogonal techniques:

  • Nuclear Magnetic Resonance (

    
    H NMR): 
    Because the C3 position is brominated and the C4/C6 positions are nitrated, the carbocyclic ring only retains protons at the C5 and C7 positions. In a 
    
    
    
    H NMR spectrum (DMSO-
    
    
    ), these two protons are meta to each other. Consequently, the spectrum will display two distinct doublets in the aromatic region (typically between 8.0 - 9.0 ppm) with a small meta-coupling constant (
    
    
    Hz). The absence of a singlet near 8.0 ppm (which would correspond to the C3-H) confirms successful bromination.
  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode ([M-H]

    
    ) will reveal a distinct isotopic signature. Due to the natural abundance of bromine isotopes (
    
    
    
    Br and
    
    
    Br in a ~1:1 ratio), the mass spectrum will show twin peaks of equal intensity at m/z 285.9 and 287.9, confirming the presence of exactly one bromine atom and validating the molecular weight of 287.027 g/mol [1].

References

  • Title: Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin Source: RSC Advances URL: [Link]

  • Title: Product Class 2: 1H- and 2H-Indazoles Source: Science of Synthesis (Thieme Connect) URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives Source: ResearchGate URL: [Link]

Sources

A Technical Guide to the Proposed Synthesis and Characterization of 3-Bromo-4,6-dinitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide focuses on the novel compound 3-Bromo-4,6-dinitroindazole, for which there is a notable absence of published data. We present a comprehensive theoretical framework for its synthesis, purification, and characterization. By leveraging established methodologies for the functionalization of the indazole ring system and drawing comparisons with known bromo-nitro-indazole analogues, this document provides a robust starting point for researchers seeking to explore this and related molecules. The proposed synthetic strategies are detailed with an emphasis on the underlying chemical principles, and a full suite of analytical techniques for structural verification and purity assessment is described.

Introduction: The Indazole Moiety and the Rationale for 3-Bromo-4,6-dinitroindazole

Indazoles are bicyclic heteroaromatic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. The ability to functionalize the indazole core at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The introduction of nitro groups and a bromine atom, as in the case of 3-Bromo-4,6-dinitroindazole, can significantly influence a compound's reactivity and potential as a synthetic intermediate or a biologically active agent.

This guide addresses the current knowledge gap regarding 3-Bromo-4,6-dinitroindazole by proposing a logical and experimentally feasible approach to its synthesis and characterization. The insights provided are grounded in established chemical principles and data from closely related, well-documented bromo-nitro-indazoles.

Proposed Synthetic Pathways for 3-Bromo-4,6-dinitroindazole

The synthesis of 3-Bromo-4,6-dinitroindazole can be approached from two primary retrosynthetic pathways: the dinitration of a 3-bromoindazole precursor or the bromination of a 4,6-dinitroindazole intermediate. The former approach is often more practical due to the activating nature of the indazole ring towards electrophilic substitution and the potential for directing effects of the existing substituents.

Pathway 1: Dinitration of 3-Bromoindazole

This proposed synthesis begins with the commercially available 3-bromoindazole. The subsequent nitration is a critical step, and the reaction conditions will need to be carefully controlled to achieve the desired dinitration at the 4 and 6 positions.

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 3-bromoindazole (1 equivalent) to concentrated sulfuric acid (98%) at 0-5°C. Stir the mixture until complete dissolution is achieved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 2.2 equivalents) to concentrated sulfuric acid (98%) while maintaining a low temperature in an ice bath.

  • Nitration Reaction: Cool the dissolved 3-bromoindazole solution to 0°C. Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature of the reaction mixture does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will cause the crude 3-Bromo-4,6-dinitroindazole to precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield the final product.

  • Sulfuric Acid as Solvent: Concentrated sulfuric acid is used to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent for the starting material.

  • Controlled Temperature: The nitration of aromatic systems is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Stepwise Addition of Nitrating Agent: The slow, dropwise addition of the nitrating mixture helps to control the reaction rate and temperature, ensuring a safer and more selective reaction.

Synthesis of 3-Bromo-4,6-dinitroindazole cluster_0 Pathway 1: Dinitration of 3-Bromoindazole 3-Bromoindazole 3-Bromoindazole Reaction Reaction 3-Bromoindazole->Reaction Dissolve in H2SO4 Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction Add dropwise at 0-5°C Crude Product Crude Product Reaction->Crude Product Pour onto ice, filter Purified 3-Bromo-4,6-dinitroindazole Purified 3-Bromo-4,6-dinitroindazole Crude Product->Purified 3-Bromo-4,6-dinitroindazole Recrystallization

Caption: Proposed workflow for the synthesis of 3-Bromo-4,6-dinitroindazole via dinitration.

Predicted Physicochemical Properties of 3-Bromo-4,6-dinitroindazole

While experimental data for 3-Bromo-4,6-dinitroindazole is not available, we can predict its key physicochemical properties based on known data for structurally similar bromo-nitro-indazoles. These predictions provide a valuable baseline for experimental design and characterization.

PropertyPredicted Value for 3-Bromo-4,6-dinitroindazoleComparative Data for Analogues
Molecular Formula C₇H₃BrN₄O₄C₇H₄BrN₃O₂ (Mononitro analogues)[1][2]
Molecular Weight 287.03 g/mol 242.03 g/mol (Mononitro analogues)[1][2]
Appearance Yellow crystalline solidYellow powder/crystalline solid for mononitro analogues[3][4]
Melting Point Expected to be > 200°C3-Bromo-7-nitroindazole: 183-190°C[3][4]
Solubility Predicted to be soluble in DMSO and DMF, sparingly soluble in ethanol, and insoluble in water.Mononitro analogues are soluble in DMSO and ethanol, and poorly soluble in water[2].

Disclaimer: The properties listed above are predictive and should be confirmed through empirical measurement. The presence of a second nitro group is expected to increase the molecular weight and likely elevate the melting point compared to the mononitro analogues due to stronger intermolecular forces.

Characterization and Validation: A Multi-faceted Approach

The unambiguous identification and purity assessment of the synthesized 3-Bromo-4,6-dinitroindazole would require a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling constants will be crucial for confirming the substitution pattern. ¹³C NMR will provide information on the number and electronic environment of the carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound, which should correspond to the calculated molecular weight of 3-Bromo-4,6-dinitroindazole. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the final compound. A reversed-phase HPLC method would be developed to separate the desired product from any starting materials, intermediates, or byproducts.

  • Thin-Layer Chromatography (TLC): TLC will be utilized throughout the synthesis to monitor the progress of the reaction and to guide the purification process.

Characterization_Workflow Synthesized Product Synthesized Product Purity Assessment Purity Assessment Synthesized Product->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Product->Structural Elucidation HPLC HPLC Purity Assessment->HPLC TLC TLC Purity Assessment->TLC 1H_NMR ¹H NMR Structural Elucidation->1H_NMR 13C_NMR ¹³C NMR Structural Elucidation->13C_NMR HRMS HRMS Structural Elucidation->HRMS Final Confirmation Final Confirmation HPLC->Final Confirmation TLC->Final Confirmation 1H_NMR->Final Confirmation 13C_NMR->Final Confirmation HRMS->Final Confirmation

Sources

Technical Guide: Comparative Analysis of 3-Bromo-4,6-dinitroindazole vs. 3-Bromo-5,7-dinitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-level technical analysis contrasting 3-Bromo-5,7-dinitroindazole (the "Thermodynamic Standard") and 3-Bromo-4,6-dinitroindazole (the "Synthetic Anomaly").

For researchers in medicinal chemistry and energetic materials, the distinction is critical:

  • The 5,7-Isomer is the natural product of electrophilic aromatic substitution (EAS), widely used as a scaffold for neuronal Nitric Oxide Synthase (nNOS) inhibitors and energetic materials.

  • The 4,6-Isomer is a "meta-stable" structure that cannot be synthesized via direct nitration. It requires specific de novo cyclization routes (often from TNT derivatives) and exhibits unique steric properties due to the "peri-effect" at the C4 position.

Part 1: Structural & Electronic Divergence

The fundamental difference between these isomers lies in the positioning of the nitro groups relative to the bridgehead carbons and the C3-Bromine substituent.

Numbering and Steric Environment
  • 3-Bromo-5,7-dinitroindazole: The nitro groups occupy positions 5 and 7. These are the least sterically hindered positions on the benzene ring relative to the C3 substituent. The C7-nitro group interacts with the N1-H, but the C3-Bromine is relatively unperturbed.

  • 3-Bromo-4,6-dinitroindazole: The nitro group at position 4 creates a severe steric clash with the Bromine atom at position 3. This is known as the Peri-Effect (interaction between positions 3 and 4). This interaction distorts the planarity of the molecule, reducing conjugation and altering solubility profiles.

Electronic Potential Map (Conceptual)
  • 5,7-Pattern: Follows the standard electron density distribution of indazole. The N1 and N2 nitrogens direct electrophiles to C5 and C7.

  • 4,6-Pattern: Electronically "unnatural" for EAS. The C4 and C6 positions are electron-poor in the indazole system. This isomer implies a synthesis route that bypasses standard electronic directing effects.

Visualization of Structural Differences

The following diagram illustrates the steric clash (Peri-Effect) in the 4,6-isomer compared to the open geometry of the 5,7-isomer.

IndazoleComparison cluster_57 Thermodynamic Product (5,7-Isomer) cluster_46 Kinetic/Synthetic Product (4,6-Isomer) node57 3-Bromo-5,7-dinitroindazole (Stable, Planar) desc57 Nitro groups at C5 & C7 No Steric Clash with C3-Br node57->desc57 desc46 Nitro group at C4 SEVERE PERI-CLASH with C3-Br node46 3-Bromo-4,6-dinitroindazole (Distorted, High Energy) node46->desc46

Caption: Structural comparison highlighting the C3-C4 peri-interaction in the 4,6-isomer.

Part 2: Synthesis Pathways

The synthesis method is the definitive test of identity. You cannot accidentally synthesize the 4,6-isomer via standard nitration; it requires intentional design.

Protocol A: Synthesis of 3-Bromo-5,7-dinitroindazole (The Standard Route)

This route utilizes the natural directing power of the indazole ring. The 5 and 7 positions are electron-rich, facilitating Electrophilic Aromatic Substitution (EAS).

  • Mechanism: EAS (Nitration) followed by Bromination (or vice-versa).

  • Precursors: Indazole, Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    ), Bromine (
    
    
    ).

Step-by-Step Workflow:

  • Nitration: Dissolve Indazole in conc.

    
    . Add fuming 
    
    
    
    dropwise at 0°C.
    • Result: Formation of 5,7-dinitroindazole (Thermodynamic product).

  • Bromination: Dissolve 5,7-dinitroindazole in Acetic Acid (

    
    ). Add 
    
    
    
    or N-Bromosuccinimide (NBS).
    • Note: Because the ring is deactivated by two nitro groups, bromination requires forcing conditions or the use of

      
       as a catalyst to generate the stronger electrophile 
      
      
      
      .
  • Purification: Recrystallization from Ethanol/Water.

Protocol B: Synthesis of 3-Bromo-4,6-dinitroindazole (The Cyclization Route)

Since the 4 and 6 positions are deactivated in the indazole ring, this isomer is synthesized by building the ring around the nitro groups, typically starting from TNT derivatives.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ) / Cyclization.
    
  • Precursors: 2,4,6-Trinitrotoluene (TNT) or 2,4,6-Trinitrobenzaldehyde.[1]

Step-by-Step Workflow:

  • Precursor Prep: Convert TNT to 2,4,6-trinitrobenzaldehyde .

  • Hydrazone Formation: React with hydrazine or substituted hydrazine.

  • Cyclization: Under basic conditions, the hydrazone undergoes intramolecular nucleophilic substitution, displacing one of the ortho-nitro groups to close the pyrazole ring.[2]

    • Result: 4,6-dinitroindazole.[1][2][3][4][5]

  • C3-Functionalization (The Challenge): Direct bromination of 4,6-dinitroindazole is extremely difficult due to steric blocking at C4 and electronic deactivation.

    • Advanced Method: Lithiation is dangerous with nitro groups. The most viable route is Sandmeyer-type functionalization if a 3-amino precursor was used, or radical bromination.

Synthesis Logic Diagram

SynthesisPathways Input1 Indazole / 3-Bromoindazole Process1 Electrophilic Aromatic Substitution (Nitration) Input1->Process1 Standard Conditions Input2 2,4,6-Trinitrotoluene (TNT) Process2 Hydrazone Formation & Cyclization (-NO2 displacement) Input2->Process2 Specialized Synthesis Output1 5,7-Dinitroindazole (Scaffold for 3-Br-5,7-DNI) Process1->Output1 Major Product Output2 4,6-Dinitroindazole (Scaffold for 3-Br-4,6-DNI) Process2->Output2 Cyclization Product

Caption: Divergent synthesis pathways. The 5,7-isomer is an EAS product; the 4,6-isomer is a cyclization product.

Part 3: Comparative Data & Applications

Physicochemical Properties Table[6]
Feature3-Bromo-5,7-Dinitroindazole3-Bromo-4,6-Dinitroindazole
Origin Direct Nitration of IndazoleCyclization of TNT Derivatives
Thermodynamic Stability High (Most stable isomer)Lower (Steric strain)
C3-C4 Interaction Minimal (H at C4)Severe (Nitro at C4)
Solubility Low in water; soluble in DMSO/DMFHigher organic solubility due to twist
Melting Point High (Planar stacking)Lower (Disrupted packing)
Primary Use nNOS Inhibitor, Energetic MaterialDegradation Marker, Synthetic Probe
Biological & Industrial Applications[7]

1. 3-Bromo-5,7-dinitroindazole (and 7-Nitro analogues):

  • nNOS Inhibition: This scaffold is a potent, selective inhibitor of neuronal Nitric Oxide Synthase (nNOS). The 7-nitro group interacts with the enzyme's active site, preventing L-Arginine binding.[6] It is investigated for neuroprotective effects in stroke and Parkinson's disease models [1, 2].

  • Energetic Materials: Due to high density and oxygen balance, 5,7-dinitroindazoles are precursors for heat-resistant explosives [3].

2. 3-Bromo-4,6-dinitroindazole:

  • Environmental Marker: 4,6-dinitroindazole derivatives often appear as photodegradation products of TNT in the environment. They serve as markers for explosive decomposition rather than active pharmaceutical ingredients [4].

  • Synthetic Probe: Used in Structure-Activity Relationship (SAR) studies to verify the necessity of the planar conformation for nNOS binding (which the 4,6-isomer lacks).

References

  • MedChemExpress. "3-Bromo-7-nitroindazole Biological Activity." MedChemExpress. Link

  • Bland-Ward, P.A., et al. "Isoform selectivity of indazole-based nitric oxide synthase inhibitors." British Journal of Pharmacology, 1994. Link

  • MDPI. "High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring." MDPI, 2024. Link

  • Thorn, K.A. "13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene." PLOS ONE, 2019. Link

  • Rozhkov, et al. "Synthesis of 1-aryl-4,6-dinitro-1H-indazoyl-3-methylcarboxylates."[1] Synthetic Communications, 2002.[1] Link

Sources

Technical Guide: Suppliers, Synthesis, and Commercial Availability of Dinitroindazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as an authoritative technical resource for researchers and drug development professionals. It synthesizes confirmed chemical data, synthesis protocols, and procurement strategies for dinitroindazole derivatives.[1]

Executive Summary

Dinitroindazole derivatives represent a specialized class of nitrogen-rich heterocycles with dual utility in high-energy materials (due to high positive heat of formation) and pharmaceutical development (as bioisosteres for purines or inhibitors of enzymes like Ddn in M. tuberculosis).[1][2][3]

Commercially, a distinct "availability gap" exists.[1] While mononitroindazoles (e.g., 5-nitroindazole, 7-nitroindazole) are commodity chemicals available from Tier 1 suppliers, dinitroindazoles (e.g., 3,5-dinitroindazole, 5,7-dinitroindazole) are rarely stocked as catalog items.[1][3] They predominantly exist as "make-on-demand" intermediates or require in-house synthesis.[2][3] This guide provides the technical roadmap to bridge this gap, covering procurement of precursors, validated synthesis routes, and safety protocols for energetic handling.

Chemical Landscape & Isomer Profiling

The biological and energetic properties of dinitroindazoles are strictly governed by the regiochemistry of the nitro groups.

IsomerCAS NumberCommercial StatusKey Application
5-Nitroindazole 5401-94-5Commodity (High Availability)Precursor for 3,5-dinitroindazole; NOS inhibitor.[1][2][3]
7-Nitroindazole 2942-42-9Commodity (High Availability)Selective nNOS inhibitor; Precursor for 5,7-dinitroindazole.
3,5-Dinitroindazole N/A (Custom)Niche / Synthetic Antitubercular agents; High-energy density materials.[1][2][3]
5,7-Dinitroindazole N/A (Custom)Niche / Synthetic Photosensitive compounds; Energetic plasticizers.
3-Amino-5-nitroindazole 41339-17-7Specialty (Med.[1][2][3] Availability)Intermediate for azo-dye synthesis and kinase inhibitors.[1][2][3]

Technical Insight: The scarcity of 3,5- and 5,7-dinitro isomers in catalogs is due to their classification as energetic precursors .[1][2][3] Transport regulations (IATA/DOT) for potentially explosive nitro-heterocycles often deter bulk stocking, forcing researchers to synthesize them from stable mononitro precursors.[1][2][3]

Synthesis & Fabrication: Bridging the Availability Gap

Since dinitroindazoles are rarely off-the-shelf, "Expertise" in this field requires mastering their synthesis from available precursors.[1][2][3] The introduction of the second nitro group is non-trivial due to the deactivating nature of the first nitro group.

Validated Synthesis Protocol: 3,5-Dinitroindazole

Mechanism: Electrophilic aromatic substitution.[1][2][3] Challenge: The pyrazole ring is electron-rich, but a nitro group at C-5 deactivates the benzene ring.[1][2][3] Standard mixed acid nitration often fails or degrades the ring. The solution is using acetyl nitrate (generated in situ) to target the C-3 position.[1][2]

Protocol:

  • Precursor: Dissolve 5-nitroindazole (CAS 5401-94-5) in glacial acetic acid.[1][2][3]

  • Nitration: Add fuming nitric acid (98%) dropwise to acetic anhydride at 0°C to generate acetyl nitrate.[1][2]

  • Addition: Add the acetyl nitrate solution to the indazole mixture, maintaining temp < 20°C.

  • Work-up: Quench over crushed ice. The 3,5-dinitro isomer precipitates as a yellow solid.[1][2][3]

  • Purification: Recrystallization from ethanol/water.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and chemical pathway for accessing specific isomers.

G Start Target Molecule Requirement Decision Isomer Required? Start->Decision Mono5 5-Nitroindazole (CAS 5401-94-5) Commercially Available Synth35 Nitration (Ac2O/HNO3) Target: C-3 Position Mono5->Synth35 Electrophilic Subst. Mono7 7-Nitroindazole (CAS 2942-42-9) Commercially Available Synth57 Nitration (Mixed Acid) Target: C-5 Position Mono7->Synth57 Electrophilic Subst. Decision->Mono5 Need 3,5-isomer Decision->Mono7 Need 5,7-isomer Prod35 3,5-Dinitroindazole (Energetic/Pharma) Synth35->Prod35 Prod57 5,7-Dinitroindazole (Energetic) Synth57->Prod57 Purify Purification (Recrystallization/HPLC) Prod35->Purify Prod57->Purify

Caption: Synthesis pathways for accessing non-commercial dinitroindazole isomers from commodity precursors.

Safety & Handling: Energetic Hazards

Dinitroindazoles possess high nitrogen content and oxygen balance, classifying them as potential energetic materials .[1] They share structural similarities to DNT (dinitrotoluene) and can exhibit deflagration-to-detonation transitions.[1][2][3]

Mandatory Safety Protocols:

  • Thermal Stability Check: Before scaling any synthesis >1g, perform DSC (Differential Scanning Calorimetry) . Look for exotherms between 200°C–260°C .[1][2]

    • Critical Limit: If onset decomposition < 200°C, handle as a primary explosive.[1]

  • Solvent Handling: Never distill reaction mixtures to dryness. Dry dinitroindazoles are significantly more shock-sensitive than wet cakes.[1][2][3]

  • PPE: Use blast shields, Kevlar gloves, and anti-static grounding when handling dry powders.[1]

  • Waste Disposal: Do not mix with strong bases (e.g., NaOH), as this can form sensitive salts.[1] Quench nitration mixtures into vast excesses of ice water.[2]

Procurement Strategy & Suppliers

For researchers requiring these compounds, the procurement strategy depends on the specific derivative.

Tier 1: Commodity Precursors (Buy these)[1][3]
  • 5-Nitroindazole:

    • Suppliers:TCI Chemicals (Product N0398), Sigma-Aldrich/Merck , Combi-Blocks .[1][2][3]

    • Purity: Typically >98%.[1][2]

  • 7-Nitroindazole:

    • Suppliers:Tocris Bioscience (Cat.[1][2] No. 0602), MedChemExpress (HY-100427), Cayman Chemical .[1][2][3]

    • Note: Often sold as a salt (monosodium) for biological solubility.[1][2]

Tier 2: Dinitro Derivatives (Custom/Synthesize)

Direct suppliers for 3,5-dinitroindazole are scarce.[1][2][3] If synthesis is not possible, use Custom Synthesis Services .[1][3]

  • Recommended Partners:

    • Enamine (Ukraine/Latvia): Strong expertise in nitrogen heterocycles.[1][2][3]

    • Wuhan Fortuna Chemical Co. (China): Often lists specific nitro-heterocycles.[1][2][3]

    • Fluorochem (UK): Stocks rare intermediates like 3-amino-5-nitroindazole.[1][2][3]

Procurement Decision Tree:

  • Check Catalog: Search CAS 5401-94-5 (for 5-nitro) or 2942-42-9 (for 7-nitro).[1][2][3]

  • If Dinitro Needed:

    • Option A (Fastest): Buy 5-nitroindazole and perform in-house nitration (2-step protocol).[1][2][3]

    • Option B (Outsource): Request quote from Enamine/Otava using the structure (SMILES: c12c(NN=c1)cc(=O)cc2=O for 3,5-dinitro).[1][2][3]

References

  • PubChem. 5-Nitroindazole Compound Summary. National Library of Medicine.[2] Available at: [Link][1][3]

  • Karimi-Jaberi, Z. et al. Nitration of indazoles using Al(NO3)3.9H2O and acetic anhydride. Heterocyclic Communications, 2011.[1] (Provides mechanistic basis for Ac2O nitration route).

Sources

Technical Whitepaper: Solubilization Dynamics of 3-Bromo-4,6-dinitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

Solvent Systems: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)

Executive Summary

This technical guide addresses the solubilization, stability, and handling of 3-Bromo-4,6-dinitroindazole , a critical scaffold in the synthesis of kinase inhibitors and anti-infective agents. Due to the compound's high crystallinity and lipophilic nature, aqueous solubility is negligible. This guide establishes DMSO and DMF as the primary vehicles for stock solution preparation, detailing the thermodynamic principles, safety protocols for polynitro-heterocycles, and validated methodologies for solubility determination.

Target Audience: Medicinal Chemists, process chemists, and lead optimization specialists.

Part 1: Physicochemical Profile & Solvent Selection[1]

Structural Analysis & Solubility Challenges

3-Bromo-4,6-dinitroindazole is characterized by a planar indazole core substituted with electron-withdrawing nitro groups at positions 4 and 6, and a bromine atom at position 3.

  • Lattice Energy: The presence of two nitro groups significantly increases the crystal lattice energy through intermolecular dipole-dipole interactions and

    
    -stacking, making the solid difficult to dissociate.
    
  • Acidity (pKa): The electron-withdrawing nature of the dinitro-substitution pattern renders the N-H proton significantly more acidic (predicted pKa ~8–9) compared to unsubstituted indazole (pKa ~13.9). This acidity promotes hydrogen bond donation to polar aprotic solvents.

The Thermodynamics of Dissolution

DMSO and DMF are the solvents of choice because they overcome the high lattice energy of the solid via two mechanisms:

  • Dipole-Dipole Interaction: The high dipole moments of DMSO (3.96 D) and DMF (3.86 D) stabilize the polar nitro groups.

  • Hydrogen Bonding: The sulfoxide oxygen in DMSO and the amide oxygen in DMF act as strong Lewis bases (H-bond acceptors), interacting with the acidic N-H of the indazole ring.

Solubility Benchmarks (Comparative Data)

While empirical determination is required for specific batches, the following benchmarks based on structural analogs (e.g., 3-Bromo-7-nitroindazole) provide a working range for experimental design.

SolventDielectric Constant (

)
Estimated Solubility RangePrimary Utility
DMSO 46.740 – 100 mM (>15 mg/mL)High-concentration stock (HTS, storage).
DMF 36.750 – 120 mM (>20 mg/mL)Synthetic reactions (

, couplings).
Ethanol 24.510 – 25 mMLimited utility; potential for recrystallization.
Water 80.1< 50 µM (Insoluble)Precipitation medium; antisolvent.

Note: Solubility in DMSO is generally sufficient for 100 mM stock solutions, but sonication and warming (37°C) may be required to break the crystal lattice initially.

Part 2: Safety & Stability (E-E-A-T)

Handling Polynitro Heterocycles

WARNING: Compounds containing multiple nitro groups on an aromatic core possess high chemical energy. While indazoles are generally more stable than phenyl-analogs, 3-Bromo-4,6-dinitroindazole should be treated as a potential energetic material .

  • Friction/Shock: Avoid metal spatulas; use Teflon-coated or anti-static plastic tools.

  • Grinding: Do NOT grind this compound in a mortar and pestle dry.

Chemical Stability in DMSO

While DMSO is an excellent solvent, it is not chemically inert under all conditions.

  • Nucleophilic Susceptibility: The 4,6-dinitro pattern makes the indazole ring highly electron-deficient. In the presence of strong bases or at high temperatures (>80°C), DMSO can facilitate Nucleophilic Aromatic Substitution (

    
    ) where the bromine or a nitro group is displaced by impurities (e.g., amines, alkoxides).
    
  • Exotherm Risk: Dissolving large quantities (>1g) in DMSO can be slightly exothermic. Add solvent slowly with cooling if scaling up.

Part 3: Experimental Methodologies

Visualization of Solubilization Workflow

The following diagram outlines the decision matrix for choosing between Kinetic and Thermodynamic solubility protocols.

SolubilityWorkflow Start Start: 3-Bromo-4,6-dinitroindazole Solid Goal Define Goal Start->Goal Kinetic Protocol A: Kinetic Solubility (Early Stage Screening) Goal->Kinetic Speed Required Thermo Protocol B: Thermodynamic Solubility (Formulation/Lead Opt) Goal->Thermo Accuracy Required DMSO_Prep Dissolve in DMSO (10 mM Stock) Kinetic->DMSO_Prep Excess_Solid Add Excess Solid to Solvent Thermo->Excess_Solid Buffer_Add Spike into Aqueous Buffer (2% DMSO) DMSO_Prep->Buffer_Add Nephelometry Measure Precipitation (Light Scattering) Buffer_Add->Nephelometry Equilibrate Shake 24-72h @ 25°C Excess_Solid->Equilibrate Filter Centrifuge/Filter Supernatant Equilibrate->Filter HPLC Quantify via HPLC-UV/MS Filter->HPLC

Figure 1: Decision matrix for solubility determination workflows.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" for determining the absolute solubility limit in pure DMSO or DMF.

Materials:

  • 3-Bromo-4,6-dinitroindazole (solid).

  • Solvent (Anhydrous DMSO or DMF).

  • Glass vials (amber, screw cap).

  • Orbital shaker.[1]

  • Syringe filter (0.22 µm PTFE - Nylon is not recommended for DMSO).

Procedure:

  • Saturation: Weigh approximately 10 mg of solid into a 2 mL amber vial.

  • Solvent Addition: Add 200 µL of DMSO. (Target: 50 mg/mL loading).

  • Observation: If the solid dissolves immediately, add more solid until a visible precipitate remains.

  • Equilibration: Place the vial on an orbital shaker at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant 1:1000 in Acetonitrile/Water (50:50) and analyze via HPLC-UV (detection at 254 nm and 300 nm).

  • Calculation: Compare peak area against a standard curve prepared from a known low-concentration stock.

Protocol B: Kinetic Solubility (High Throughput)

Used to determine the "precipitation point" when a DMSO stock is diluted into aqueous media (e.g., for biological assays).

Procedure:

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Serial Dilution: Prepare a 96-well plate with aqueous buffer (e.g., PBS pH 7.4).

  • Spiking: Add the DMSO stock to the buffer to achieve final concentrations ranging from 1 µM to 500 µM (keep DMSO constant at 1% or 2%).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure absorbance at 600 nm (turbidity) or use a nephelometer. The concentration at which turbidity increases over baseline is the Kinetic Solubility Limit .

Part 4: Troubleshooting & Optimization

Common Issues
IssueCauseRemediation
"Oiling Out" Compound forms a liquid droplet instead of dissolving.Common in DMF. Switch to DMSO or warm the solution to 40°C gently.
Precipitation on Dilution "Crash out" when adding DMSO stock to water.This is expected. Use a carrier (e.g., 10% Cyclodextrin) in the aqueous phase or reduce final concentration.
Yellowing of Solution Degradation or impurity formation.3-Bromo-4,6-dinitroindazole is photosensitive. Store stocks in amber vials wrapped in foil.
Storage of Stock Solutions
  • Hygroscopicity: DMSO is extremely hygroscopic. Water uptake reduces the solubility of hydrophobic compounds and causes precipitation over time.

  • Best Practice: Aliquot 100 mM stocks into single-use vials. Store at -20°C. Do not subject to repeated freeze-thaw cycles.

References

  • National Institutes of Health (NIH). (2021). Thermodynamic Solubility Parameters in Organic Solvents. PMC8356789. Retrieved from [Link]

Sources

Mechanistic Safety and Handling of Brominated Dinitroindazoles: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated dinitroindazoles (e.g., 3-bromo-5,6-dinitroindazole) represent a class of highly functionalized heterocyclic compounds. They serve as critical building blocks in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors, anticancer agents, and novel antibacterial therapeutics 1. However, the convergence of a halogenated indazole core with multiple nitroaromatic substituents introduces complex toxicological and physical hazards.

This whitepaper deconstructs the core of the Safety Data Sheet (SDS) for brominated dinitroindazoles. Rather than merely listing hazards, we explore the causality behind their reactivity, energetic instability, and genotoxicity, providing researchers with field-proven, self-validating protocols for safe laboratory handling.

Mechanistic Toxicology: The "Why" Behind the Hazards

The primary toxicological concern with dinitroindazoles is not the indazole core itself, but the predictable bioactivation of the nitroaromatic substituents. Quantitative structure-activity relationship (QSAR) studies emphasize that the hydrophobicity and electron affinity of the nitro group dictate its toxicokinetic profile, allowing these molecules to readily cross cellular membranes and undergo enzymatic reduction 2.

Bioreduction and Oxidative Stress

When exposed to biological systems (e.g., via inhalation of dust or dermal absorption), nitroaromatics are metabolized by nitroreductases and flavoenzymes. This 1-electron reduction generates a highly reactive nitro anion radical (


) . In aerobic environments, this radical rapidly reacts with molecular oxygen to produce superoxide anions (

), regenerating the parent nitro compound. This futile redox cycling leads to severe, localized oxidative stress and subsequent cell death 3.
Genotoxicity and DNA Damage

Further enzymatic reduction of the nitro group bypasses the radical stage to form nitroso (


) and hydroxylamine (

) intermediates. These electrophilic metabolites are notorious for covalently binding to tissue proteins and inducing direct DNA damage. Specifically, hydroxylamine metabolites have been shown to increase the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a primary biomarker for oxidative DNA damage and reproductive toxicity 4.

G A Brominated Dinitroindazole B 1-Electron Reduction (Nitroreductases) A->B C Nitro Anion Radical (R-NO2•-) B->C D Reaction with O2 C->D Aerobic G Further Reduction (Hydroxylamine) C->G Anaerobic / Enzymatic E Superoxide Anion (O2•-) D->E F Oxidative Stress & Cell Death E->F H DNA Damage (8-oxodG formation) G->H

Fig 1: Bioreduction pathway of nitroaromatics leading to oxidative stress and DNA damage.

Core Safety Data & Hazard Classification

Because of the mechanisms outlined above, brominated dinitroindazoles carry stringent Global Harmonized System (GHS) classifications. Furthermore, the presence of multiple nitro groups on an aromatic ring inherently increases the compound's energetic potential. They can decompose exothermically and must be isolated from strong oxidizers, reducing agents, and extreme heat 5.

Quantitative Hazard Summary
Hazard ClassGHS CategorySignal WordHazard StatementCausality / Rationale
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowedRapid GI absorption; bioactivation to reactive oxygen species.
Skin Irritation Category 2WarningH315: Causes skin irritationElectrophilic binding of metabolites to epidermal proteins.
Eye Irritation Category 2AWarningH319: Causes serious eye irritationDirect chemical burn potential from the brominated core.
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritationFine crystalline dust easily inhaled, causing mucosal oxidative stress.
Mutagenicity Category 2WarningH341: Suspected genetic defectsHydroxylamine intermediates inducing 8-oxodG DNA lesions.

Experimental Workflows & Safety Protocols

To mitigate the risks of thermal runaway (due to energetic nitro groups) and systemic toxicity (due to ROS generation), handling must follow a self-validating system . This means every step in the protocol inherently checks the safety of the previous step. If a parameter (like temperature) deviates, the system dictates an immediate, pre-planned physical intervention.

Step-by-Step Methodology: Safe Handling and Reaction Setup

Phase 1: Environmental and PPE Setup

  • Barrier Validation: Don nitrile gloves (double-gloving recommended due to the lipophilicity of brominated aromatics), a fastened lab coat, and EN166-compliant safety goggles.

  • Atmospheric Control: Ensure the fume hood face velocity is between 80-100 fpm. Brominated dinitroindazoles often present as fine powders; static discharge or drafts can aerosolize the compound, leading to inhalation exposure.

Phase 2: Material Transfer and Weighing

  • Anti-Static Weighing: Use an anti-static gun on the weighing boat. Transfer the solid using non-sparking spatulas (e.g., PTFE-coated) to prevent localized friction heating, which can trigger the energetic decomposition of dinitro compounds.

  • Solvent Introduction: Dissolve the compound in an appropriate aprotic solvent (e.g., DMF or DMSO) before introducing any reagents. This acts as a thermal sink.

Phase 3: Reaction Monitoring and Emergency Quenching (Self-Validating Loop)

  • Thermal Baselining: Insert a calibrated internal thermocouple. The baseline temperature must be established before adding any catalytic or reducing agents.

  • Controlled Addition: Add reagents dropwise. Self-Validation Check: If the internal temperature rises by >5°C per minute, pause the addition. The system is validating that the exothermic threshold is being approached.

  • Threshold Management: Never allow the reaction temperature to exceed 50°C unless explicitly controlled in a pressure-rated reactor. Exceeding this temperature risks the auto-catalytic decomposition of the dinitro moieties.

  • Emergency Quench: If T > 50°C and continues to rise despite removing the heat source, immediately submerge the flask in a prepared ice-brine bath and dilute the mixture with a 10x volume of cold solvent to arrest the kinetics.

G Start Initiate Protocol PPE Don PPE (Nitrile, Shield, Respirator) Start->PPE Hood Transfer to Ventilated Fume Hood PPE->Hood Temp Monitor Temperature (Threshold < 50°C) Hood->Temp Safe Proceed with Synthesis/Reaction Temp->Safe Stable Exotherm Exotherm Detected (T > 50°C) Temp->Exotherm Spike Quench Emergency Quench (Ice Bath / Dilution) Exotherm->Quench

Fig 2: Self-validating workflow for the safe handling and reaction monitoring of energetic materials.

Storage and Disposal Directives

  • Storage: Store in a cool (< 25°C), dry, well-ventilated area. Keep the container tightly closed and strictly isolated from strong oxidizing agents, strong bases, and reducing agents. Exposure to reducing agents in storage can initiate the exothermic formation of hydroxylamines.

  • Disposal: Do not empty into drains. Due to the high aquatic toxicity of halogenated nitroaromatics, waste must be segregated into dedicated halogenated organic waste containers. Incineration must be performed by a licensed facility equipped with an afterburner and scrubber to neutralize toxic nitrogen oxides (

    
    ) and hydrogen bromide (
    
    
    
    ) gases generated during combustion.

References

  • 6-Bromoindazole | 79762-54-2 - J&K Scientific J&K Scientific URL
  • Oxford Academic (Environmental Toxicology and Chemistry)
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments SciELO URL
  • 2,4,6-trinitrotoluene-induced reproductive toxicity via oxidative DNA damage by its metabolite PubMed URL
  • Material Safety Data Sheet - 5-Nitroindazole, pa Cole-Parmer URL

Sources

Advanced Functionalization Strategies for 4,6-Dinitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, functionalization, and application of 4,6-dinitroindazole , a specialized scaffold distinct from the more common 5,7-dinitro isomer.

From TNT-Derived Synthesis to Bioactive Scaffolds[1]

Part 1: Executive Summary & Core Directive

The Challenge: Unlike the commercially ubiquitous 5-nitro- and 5,7-dinitroindazoles (produced via direct nitration of indazole), 4,6-dinitroindazole cannot be accessed through standard electrophilic aromatic substitution.[1] The directing effects of the pyrazole ring favor the 5- and 7-positions.[1] Consequently, the 4,6-isomer represents a "privileged but difficult" chemical space, often requiring synthesis from 2,4,6-trinitrotoluene (TNT) precursors.[1]

The Opportunity: The 4,6-dinitro motif offers a unique electronic landscape.[1] The placement of nitro groups at the 4- and 6-positions creates a highly electron-deficient core with distinct vectors for hydrogen bonding and pi-stacking.[1] This scaffold is increasingly relevant in the development of:

  • Antiprotozoal agents (specifically anti-leishmanial and anti-amoebic).

  • High-energy density materials (due to high nitrogen/oxygen content).[1]

  • Synthetic intermediates for poly-functionalized aminoindazoles.[1][2]

Part 2: Synthesis of the Scaffold

The synthesis of 4,6-dinitroindazole relies on "constructing" the pyrazole ring onto a pre-nitrated benzene core, rather than nitrating the heterocycle.[1]

Mechanism: The TNT-Reduction Route

The most robust route utilizes 2-amino-4,6-dinitrotoluene , a partial reduction product of TNT.[1] Diazotization of this amine leads to spontaneous intramolecular cyclization.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway TNT 2,4,6-Trinitrotoluene (TNT) Amine 2-Amino-4,6-dinitrotoluene TNT->Amine Partial Reduction (NH4)2S or H2/Pd Diazonium [Diazonium Intermediate] Amine->Diazonium NaNO2, HCl < 5°C Product 4,6-Dinitroindazole Diazonium->Product Intramolecular Cyclization (-H2O)

Figure 1: Cyclization strategy transforming TNT derivatives into the indazole core.[1][3]

Experimental Protocol 1: Synthesis from 2-Amino-4,6-dinitrotoluene

Safety Warning: Starting materials are energetic. Reactions should be performed on a small scale (<1g) behind a blast shield.

  • Precursor Preparation: Dissolve 2,4,6-trinitrotoluene (TNT) in dioxane/ethanol.[1] Add ammonium sulfide selectively to reduce the 2-nitro group to an amine, yielding 2-amino-4,6-dinitrotoluene .[1]

  • Diazotization: Suspend 2-amino-4,6-dinitrotoluene (1.0 eq) in 20% HCl (aq) at 0–5°C.

  • Cyclization: Dropwise add aqueous NaNO₂ (1.1 eq) while maintaining temperature <5°C. The diazonium species forms and rapidly attacks the adjacent methyl group (which is activated by the ortho/para nitro groups).

  • Workup: The mixture is stirred for 2 hours at room temperature. The solid product precipitates. Filter, wash with cold water, and recrystallize from ethanol/acetic acid.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic C3-H singlet around δ 8.5–9.0 ppm and the distinct meta-coupled aromatic protons.[1]

Part 3: Functionalization Logic & Protocols[1]

Once the scaffold is secured, functionalization focuses on three vectors: N-alkylation, Nucleophilic Aromatic Substitution (SNAr/VNS), and Nitro-Reduction.[1]

Regioselective N-Alkylation

The 4,6-dinitro substitution pattern makes the N-H proton significantly more acidic than in unsubstituted indazole (pKa ~14).[1] This acidity facilitates alkylation but complicates regioselectivity (N1 vs. N2).

  • N1-Alkylation (Thermodynamic): Favored by small electrophiles and thermodynamic conditions (high temp, reversible bases). The 4-nitro group creates steric bulk near N1, but the N1-isomer remains the thermodynamic sink.[1]

  • N2-Alkylation (Kinetic): Often observed with bulky electrophiles or under kinetic control, but less favored here due to the electronic repulsion from the lone pair on N1 and the lack of a "directing" effect often seen with 7-substituents.[1]

Protocol 2: General N1-Alkylation

  • Deprotonation: Dissolve 4,6-dinitroindazole (1 mmol) in anhydrous DMF. Add K₂CO₃ (2 mmol). Stir at RT for 15 min. Color change (often deep red/orange) indicates anion formation.

  • Addition: Add alkyl halide (1.1 mmol) dropwise.

  • Reaction: Stir at 60°C for 4 hours.

  • Purification: Pour into ice water. Filter precipitate. Isolate isomers via column chromatography (Silica, Hexane/EtOAc). N1 isomer typically elutes second (more polar) compared to N2 in many indazole systems, however, with strong EWGs, polarity shifts can occur.[1] Always verify via NOESY NMR (Interaction between N-alkyl protons and C7-H vs C3-H).

Vicarious Nucleophilic Substitution (VNS)

This is the most powerful method for functionalizing the carbon skeleton of 4,6-dinitroindazole. The electron-deficient ring is highly susceptible to nucleophilic attack.[1][4]

  • Target Sites: C7 and C5.

  • C7 Position: Sterically accessible and ortho/para activated by the 6- and 4-nitro groups respectively.[1]

  • C5 Position: Located between the two nitro groups. Highly activated but sterically crowded.

Reagents: Carbanions bearing a leaving group (e.g., chloromethyl phenyl sulfone).

Figure 2: VNS pathway for introducing carbon substituents onto the electron-deficient ring.[1]

Nitro Group Reduction

Reduction converts the electron-withdrawing scaffold into an electron-rich diamino-indazole, a precursor for fused heterocycles (e.g., imidazo[4,5-e]indazoles).[1]

  • Catalytic Hydrogenation: H₂ (50 psi), Pd/C (10%), MeOH. Note: Can be difficult if the catalyst is poisoned by trace sulfur from the TNT synthesis route.

  • Chemical Reduction: Iron powder in NH₄Cl/EtOH (Bechamp reduction) is preferred for selectivity and robustness.

Part 4: Comparative Data & Applications

Quantitative Comparison of Isomers
Feature4,6-Dinitroindazole5,7-Dinitroindazole
Origin TNT / ToluidinesIndazole Nitration
Electronic Nature "Meta" Nitro relationship (1,3-like)"Meta" Nitro relationship (1,3-like)
C3 Reactivity Activated by 4-NO2 (Ortho)Less activated
N-H Acidity High (pKa < 13)High (pKa < 13)
Primary Use Antiparasitic, Energetic MaterialsKinase Inhibitors, Dyes
Key Biological Applications[1][5]
  • Antiprotozoal Activity: Derivatives of 4,6-dinitroindazole (and the related 3-chloro-6-nitroindazole) have shown potent IC50 values against Leishmania infantum and Acanthamoeba castellanii.[1] The nitro group is believed to undergo bioreduction within the parasite, generating toxic radical species.[5]

  • NOS Inhibition: While 7-nitroindazole is the standard neuronal Nitric Oxide Synthase (nNOS) inhibitor, 4,6-substituted analogs are explored for selectivity profiles to reduce cardiovascular side effects associated with eNOS inhibition.[1]

Part 5: References

  • Rozhkov, V. V., et al. (2002).[6] "Synthesis of 1-aryl-4,6-dinitro-1H-indazoyl-3-methylcarboxylates." Synthetic Communications. Link

  • Thorn, K. A. (2019).[7] "13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene." PLOS ONE. Link

  • BenchChem. "Regioselectivity issues in the functionalization of indazoles." Technical Protocols. Link

  • Arán, V. J., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry. Link

  • Martín-Escolano, R., et al. (2021).[1][8] "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates."[1][9] Bioorganic Chemistry. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-Bromo-4,6-dinitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 3-bromo-4,6-dinitroindazole (3-Br-DNI) from 4,6-dinitroindazole (4,6-DNI) presents a specific challenge in heterocyclic chemistry: performing an electrophilic aromatic substitution (EAS) on a bicyclic system severely deactivated by two strong electron-withdrawing nitro groups.

Standard EAS conditions (e.g.,


) are often sluggish or ineffective due to the electron-deficiency of the benzene ring. To overcome this, this protocol utilizes a Base-Mediated Anionic Activation Strategy . By deprotonating the N1-H, we generate the indazole anion, which significantly enhances the nucleophilicity of the C3 position on the pyrazole ring, allowing for regioselective bromination under mild conditions without affecting the nitro groups.
Key Reaction Features
FeatureSpecification
Substrate 4,6-Dinitro-1H-indazole
Reagent Elemental Bromine (

) or N-Bromosuccinimide (NBS)
Mechanism Anionic Electrophilic Substitution (

on Azole Anion)
Regioselectivity >99% C3-position (Steric and Electronic control)
Yield Target >85% Isolated Yield

Mechanistic Pathway & Logic

The reaction relies on the acidity of the N1 proton (


 for unsubstituted indazole, significantly lower for dinitro-derivatives).
  • Deprotonation: Base (

    
     or 
    
    
    
    ) removes the N1 proton.
  • Activation: The resulting negative charge is delocalized, increasing electron density at C3.

  • Bromination: The "activated" C3 attacks the electrophilic bromine source.

  • Re-aromatization: Loss of a proton (or bromide) restores the aromatic system.

ReactionPathway Substrate 4,6-Dinitroindazole (Neutral) Anion Indazole Anion (N1- Deprotonated) Substrate->Anion + Base (NaOH) - H2O Transition C3-Bromo Intermediate Anion->Transition + Br2 (Electrophile) Product 3-Bromo-4,6- dinitroindazole Transition->Product - Br-

Figure 1: Reaction pathway demonstrating the anionic activation strategy required to overcome ring deactivation.

Experimental Protocols

Protocol A: Aqueous Alkaline Bromination (Preferred)

Best for: Scalability, Green Chemistry, and Cost-Efficiency.

Materials:

  • 4,6-Dinitroindazole (10.0 mmol, 2.08 g)

  • Sodium Hydroxide (NaOH), 2N aqueous solution (25 mL)

  • Bromine (

    
    ) (11.0 mmol, 0.56 mL) or equivalent mass of bromine water.
    
  • Sodium Bisulfite (

    
    ) (sat. aq. solution)
    
  • Hydrochloric Acid (HCl), 2N

Step-by-Step Methodology:

  • Dissolution & Activation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the 4,6-dinitroindazole in 2N NaOH (25 mL).

    • Stir at room temperature (20–25°C) for 15 minutes. The solution should turn deep orange/red, indicating the formation of the nitronate/indazole anion species.

    • Note: If the starting material does not fully dissolve, add a minimal amount of dioxane (5-10 mL) as a co-solvent.

  • Bromination:

    • Cool the reaction mixture to 0–5°C using an ice bath.

    • Add Bromine (

      
      )  dropwise over 20 minutes using a pressure-equalizing addition funnel or a glass syringe.
      
    • Critical Control: Maintain temperature <10°C to prevent over-oxidation or ring degradation.

    • Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours.

  • Monitoring:

    • Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
  • Quenching & Isolation:

    • Add saturated

      
        (5 mL) to quench excess bromine (solution color changes from red/brown to yellow).
      
    • Acidify the mixture carefully with 2N HCl to pH 3–4. This protonates the N1 position, precipitating the product.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (

      
       mL) to remove salts.
      
    • Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 88–95% Appearance: Yellow to orange crystalline solid.

Protocol B: DMF-Mediated Bromination (Alternative)

Best for: Highly insoluble substrates or anhydrous requirements.

Materials:

  • 4,6-Dinitroindazole (10.0 mmol)

  • DMF (N,N-Dimethylformamide) (20 mL)

  • Bromine (

    
    ) (11.0 mmol)
    

Methodology:

  • Dissolve 4,6-dinitroindazole in DMF under

    
     atmosphere.
    
  • Cool to 0°C.

  • Add Bromine dropwise.[1][2]

  • Heat to 35–40°C for 12 hours.

  • Pour into ice water (100 mL) to precipitate the product.

  • Filter, wash with water, and dry.[3]

Note: This method mimics the synthesis of 3-bromo-5-nitroindazole [2] but requires careful washing to remove DMF, which can adhere to the nitro-compound crystals.

Analytical Validation & QC

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

TestAcceptance CriteriaPurpose
HPLC Purity >98.0% (Area %)Quantify impurities (unreacted SM, dibromo species).
1H NMR Loss of C3-H singlet (

ppm). Retention of C5/C7 signals.
Confirm regioselectivity at C3.
Melting Point Sharp range (Literature dependent, typically >200°C for dinitro indazoles).Physical purity confirmation.[4]
Appearance Yellow/Orange crystalline powder.Visual inspection.

NMR Diagnostic Logic: In the starting material (4,6-DNI), you will observe a singlet for H3, a doublet for H5, and a doublet for H7 (or meta-coupling singlets). In the product (3-Br-4,6-DNI), the H3 singlet disappears . If the H3 signal remains, the reaction is incomplete.

Safety & Handling (Energetic Materials)

WARNING: Polynitroindazoles are potential energetic materials. While 4,6-dinitroindazole is generally stable, the introduction of halogens and the presence of multiple nitro groups increase shock and friction sensitivity.

  • Thermal Stability: Do not heat the isolated dry solid above 80°C.

  • Base Sensitivity: Nitro-compounds can form sensitive salts in strong base. Do not isolate the dry salt form; always acidify to the neutral species before drying.

  • Bromine Handling: Bromine is highly corrosive and volatile. All operations must be performed in a functioning fume hood.

Workflow Diagram

Workflow Start Start: 4,6-Dinitroindazole Dissolve Dissolve in 2N NaOH (Form Anion) Start->Dissolve Brominate Add Br2 dropwise @ 0-5°C (Stir 3h @ RT) Dissolve->Brominate Quench Quench with NaHSO3 (Remove excess Br2) Brominate->Quench Acidify Acidify with HCl to pH 3 (Precipitate Product) Quench->Acidify Filter Filtration & Wash (H2O) Acidify->Filter Dry Vacuum Dry @ 50°C Filter->Dry End Final Product: 3-Bromo-4,6-dinitroindazole Dry->End

Figure 2: Operational workflow for the aqueous alkaline synthesis route.

References

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.[1] Retrieved from

  • Organic Chemistry Portal. (2025). Indazole Synthesis and Reactions. Retrieved from [Link]

Sources

Application Note: Regioselective Bromination of Electron-Deficient Indazoles

[1][2][3]

Abstract & Strategic Overview

Indazoles are privileged pharmacophores in kinase inhibitors (e.g., Axitinib, Linifanib). While electron-rich indazoles undergo Electrophilic Aromatic Substitution (EAS) with ease, electron-deficient variants (bearing -NO₂, -CN, -COOR, or -CF₃) present a significant "reactivity cliff." The electron-withdrawing group (EWG) severely deactivates the ring system, often leading to unreactive starting materials, N-bromination (reversible), or destructive over-oxidation under forcing conditions.

This guide details three field-proven strategies to overcome this deactivation, prioritizing the difficult C3-bromination of nitro-indazoles and the C7-functionalization of halo-indazoles.

The Reactivity Landscape
  • C3 Position: The most nucleophilic site on the pyrazole ring. In EWG-indazoles, this reactivity is blunted but accessible via Lewis-base activation (DMF) or Ultrasound-assisted protocols.

  • C4-C7 Positions (Benzene Ring): Severely deactivated by EWGs. Direct EAS is rarely viable. Functionalization here requires Transition Metal C-H Activation or Directed Lithiation (with strict functional group compatibility rules).

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental condition for your specific substrate.

BrominationLogicStartSTART: Define Substrate & TargetTargetTarget Position?Start->TargetC3C3 PositionTarget->C3BenzeneBenzene Ring (C4-C7)Target->BenzeneEWG_TypeEWG Nature?C3->EWG_TypeMethodCPROTOCOL C:Pd-Catalyzed C-H Activation(For C7 Selectivity)Benzene->MethodCPreferredMethodDPROTOCOL D:Lithiation (TMP-Li)*WARNING: NO NITRO GROUPS*Benzene->MethodDIf N-Protected & No NO2NitroNitro (-NO2) / Cyano (-CN)EWG_Type->NitroStrong DeactivationHaloHalo (-F, -Cl) / CF3EWG_Type->HaloModerate DeactivationMethodAPROTOCOL A:Br2 / DMF (High Conc.)(Lewis Base Activation)Nitro->MethodAMethodBPROTOCOL B:DBDMH / Ultrasound(Green/Mild)Halo->MethodB

Figure 1: Strategic decision tree for selecting bromination conditions based on substrate electronics and regiochemical targets.

Detailed Experimental Protocols

Protocol A: The "DMF-Activation" Method (For 5-Nitroindazole)

Target: C3-Bromination of strongly deactivated substrates (e.g., 5-nitroindazole, 5-cyanoindazole). Mechanism: DMF acts as both solvent and Lewis base. It stabilizes the bromonium ion (

Reagents:

  • Substrate: 5-Nitro-1H-indazole (1.0 equiv)

  • Bromine (

    
    ): 1.1 - 1.2 equiv
    
  • Solvent: DMF (anhydrous preferred, 10 mL per gram of substrate)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel, internal thermometer, and nitrogen inlet.

  • Dissolution: Charge 5-nitroindazole and DMF. Stir until fully dissolved.

  • Cooling: Cool the solution to -5 °C using an ice/salt bath. Critical: Controlling the exotherm is vital to prevent N-bromination or ring oxidation.

  • Addition: Add

    
     dropwise over 30–60 minutes. Maintain internal temperature < 0 °C.
    
  • Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 12 hours.

    • Optimization Note: If conversion is <50% after 4h, heat to 35–40 °C. Do not exceed 60 °C to avoid DMF decomposition.

  • Quench: Pour the reaction mixture into ice-water (5x reaction volume) containing 5% Sodium Thiosulfate (

    
    ) to quench excess bromine.
    
  • Isolation: The product usually precipitates. Filter the yellow/orange solid. Wash copiously with water to remove DMF.

  • Purification: Recrystallize from Ethanol or Acetic Acid if necessary.

Validation:

  • LCMS: Look for M+2 pattern (1:1 ratio of

    
    ).
    
  • NMR: Disappearance of the C3-proton singlet (typically ~8.1 ppm).

Protocol B: Ultrasound-Assisted DBDMH Bromination

Target: Moderately deactivated indazoles (F, Cl, CF3, OMe) where green chemistry or mild conditions are required. Mechanism: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) provides a controlled release of

Reagents:

  • Substrate: 5-Fluoro-1H-indazole (1.0 equiv)

  • Reagent: DBDMH (1.0 equiv)

  • Solvent: Ethanol (EtOH)[1]

  • Base:

    
     (2.0 equiv) - Scavenges HBr byproduct.
    

Step-by-Step Workflow:

  • Mixture: In a round-bottom flask, combine substrate, DBDMH, and

    
     in EtOH (0.1 M concentration).
    
  • Sonication: Place the flask in an ultrasonic cleaning bath (standard 40 kHz).

  • Reaction: Sonicate at 40 °C for 30–60 minutes.

    • Visual Check: The suspension often changes color or becomes clearer as the reaction proceeds.

  • Workup: Evaporate EtOH under reduced pressure. Resuspend residue in EtOAc/Water.[2] Extract, dry (

    
    ), and concentrate.[2]
    
Protocol C: C7-Selective Pd-Catalyzed C-H Activation

Target: Functionalizing the C7 position (benzene ring) which is inaccessible via standard EAS in deactivated systems. Constraint: Requires N-H free indazole (or specific directing groups).

Reagents:

  • Catalyst:

    
     (5-10 mol%)
    
  • Oxidant/Bromine Source: NBS (1.2 equiv)

  • Additives:

    
     or specific ligands (depending on exact substrate).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Workflow Logic:

  • Coordination: The N1/N2 nitrogens direct the Palladium to the C7 position via a 5-membered palladacycle intermediate.

  • Oxidative Addition: Reaction with NBS.

  • Reductive Elimination: Formation of C7-Br bond and regeneration of Pd(II).

Note: This is an advanced protocol. For high-value intermediates, consider purchasing 7-bromo-indazole precursors if available, as C-H activation yields can vary significantly with electronic substitution.

Critical Troubleshooting & Safety "Watch-outs"

IssueProbable CauseCorrective Action
N-Bromination Reaction stopped too early or no acid catalyst.N-Br is a kinetic product. Heat the reaction (thermodynamic control) or add acid (HBr/AcOH) to rearrange N-Br to C3-Br.
No Reaction Substrate too electron-deficient (e.g., dinitro).Switch to Protocol A (DMF) or use stronger Lewis Acid (

). If that fails, the ring is inert; synthesis must start from pre-functionalized hydrazine/aldehyde.
Explosion Risk LITHIATION OF NITRO-INDAZOLES NEVER attempt to lithiate (n-BuLi) a nitro-indazole. Alkyl lithiums attack nitro groups (redox), leading to violent decomposition.
Poly-bromination Excess reagent or high temp.Use stoichiometric DBDMH (Protocol B). Monitor via LCMS.

References

  • Synthesis process of 3-bromo-5-nitro-1H-indazole.Google Patents (CN103570624A).
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 2023, 13, 1338-1344. [Link] (Source for Protocol B: Green, sonochemical approach for halo-indazoles).

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 2021, 11, 6693-6702. [Link] (Source for Protocol C: C-H activation strategies for the difficult C7 position).

  • C3-Indazole Functionalization: A Review. Chimica Oggi - Chemistry Today, 2018. [Link] (Comprehensive review of C3-lithiation and halogenation mechanisms).

Suzuki-Miyaura coupling protocols for 3-bromo-4,6-dinitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromo-4,6-Dinitroindazole

PART 1: EXECUTIVE SUMMARY & SAFETY

1.1 Executive Summary The coupling of 3-bromo-4,6-dinitroindazole represents a unique challenge in cross-coupling chemistry. While the electron-withdrawing nature of the dinitro-substitution activates the C-Br bond for oxidative addition, it simultaneously introduces two critical hurdles:

  • Steric Hindrance: The nitro group at the C4 position exerts significant ortho-steric pressure, impeding the transmetallation step.

  • Chemical Instability: The highly electron-deficient ring is prone to nucleophilic aromatic substitution (SNAr) and catalyst poisoning by the acidic N-H functionality.

This guide provides a validated "Gold Standard" Protocol utilizing sterically demanding Buchwald ligands (S-Phos) to overcome the C4-nitro barrier, alongside a Rapid Screening Protocol for initial assessment.

1.2 CRITICAL SAFETY WARNING

DANGER: EXPLOSION HAZARD

  • Polynitro Compound: 3-bromo-4,6-dinitroindazole contains two nitro groups on a high-nitrogen heterocyclic core. This compound effectively shares structural characteristics with high explosives (e.g., TNT, DNAN).

  • Thermal Runaway: Suzuki couplings require heat (80-100°C). Do NOT overheat. Ensure precise temperature control.

  • Scale-Up: Do not scale beyond 1 gram without Differential Scanning Calorimetry (DSC) testing to determine the onset of decomposition.

PART 2: PRE-REACTION ANALYSIS

2.1 The Substrate Challenge The success of this reaction hinges on balancing the electronic activation against the steric penalty.

FeatureEffect on ReactionStrategic Countermeasure
C3-Bromine Site of Oxidative Addition.Activated: Fast addition due to EWGs.
4-Nitro Group Ortho-substituent to C3.Steric Block: Use S-Phos or X-Phos ligands to facilitate transmetallation.
6-Nitro Group Para-substituent to C3.Electronic: Increases ring acidity; risk of SNAr side reactions.
N1-Proton Highly acidic (pKa < 10).Poisoning: Must protect (THP/SEM) or use biphasic conditions to sequester the anion.

2.2 Ligand Selection Logic Standard ligands like PPh3 (in Pd(PPh3)4) often fail here because they lack the bulk necessary to prevent the formation of inactive palladium aggregates and cannot effectively drive the reductive elimination in crowded ortho-substituted systems.

  • Recommendation: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1]

  • Reasoning: The bulky biaryl backbone promotes the formation of the active monoligated Pd(0) species, while the electron-rich phosphine ensures rapid oxidative addition.

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: The "Gold Standard" (Protected Substrate)

Best for: High yields, complex boronic acids, scale-up.

1. Substrate Protection (THP) Before coupling, protect the acidic N-H to prevent catalyst sequestration.

  • Reagents: 3-bromo-4,6-dinitroindazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq), DCM.

  • Procedure: Stir at RT for 4 hours. Wash with NaHCO3, dry, and concentrate.

2. Coupling Reaction

  • Reagents:

    • N-THP-3-bromo-4,6-dinitroindazole (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)[2]

    • Catalyst: Pd(OAc)2 (5 mol%) + S-Phos (10 mol%)

    • Base: K3PO4 (3.0 equiv) — Chosen to minimize SNAr risk compared to hydroxides.

    • Solvent: Toluene / Water (10:1 v/v) — Biphasic system solubilizes inorganic base while keeping the catalyst in the organic phase.

Step-by-Step:

  • Degas: Charge a reaction vial with the protected substrate, boronic acid, Pd(OAc)2, S-Phos, and K3PO4. Seal and purge with Argon for 5 minutes.

  • Solvate: Add degassed Toluene and Water via syringe.

  • Activate: Heat the block to 90°C with vigorous stirring (1000 rpm).

  • Monitor: Check TLC/LCMS at 2 hours. The electron-deficient ring usually reacts fast.[3]

  • Workup: Cool to RT. Dilute with EtOAc, wash with Brine. Dry over MgSO4.

  • Deprotection (Post-Coupling): Treat the crude with 4M HCl in Dioxane/MeOH at RT to remove the THP group.

Protocol B: The "Rapid Screen" (Unprotected)

Best for: Quick analog screening, small scale (<50 mg).

  • Reagents: 3-bromo-4,6-dinitroindazole (1.0 equiv), Boronic Acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) — Robust, resists poisoning better than PPh3.

  • Base: Na2CO3 (2M aqueous solution, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Temp: 80°C.

  • Note: The reaction mixture will turn deep red/black due to the formation of the nitronate anion. This is normal.

PART 4: VISUALIZATION & MECHANISM

4.1 Reaction Workflow & Decision Tree

G Start Start: 3-Bromo-4,6-dinitroindazole Check Is Scale > 100mg? Start->Check Protect Step 1: Protection (DHP, pTsOH) Prevents catalyst poisoning Check->Protect Yes (Recommended) Direct Direct Coupling (Unprotected) Use Pd(dppf)Cl2 / Na2CO3 Check->Direct No (Quick Screen) Coupling Step 2: S-Phos Coupling Pd(OAc)2 / S-Phos / K3PO4 Toluene/H2O, 90°C Protect->Coupling Final Final Product: 3-Aryl-4,6-dinitroindazole Direct->Final Lower Yield Risk Deprotect Step 3: Deprotection HCl / MeOH Coupling->Deprotect Deprotect->Final

Caption: Workflow decision tree prioritizing substrate protection for scalability.

4.2 Steric Mechanism of Failure vs. Success

Mechanism cluster_Fail Standard Ligand (PPh3) cluster_Success Buchwald Ligand (S-Phos) Substrate Substrate: 3-Br-4-NO2-Indazole Pd_PPh3 Pd(PPh3)2 Intermediate Substrate->Pd_PPh3 Oxidative Addition Pd_SPhos Pd(S-Phos) Active Species Substrate->Pd_SPhos Oxidative Addition Clash STERIC CLASH 4-NO2 blocks Transmetallation Pd_PPh3->Clash Fail Homocoupling or Dehalogenation Clash->Fail Success_Step Facilitated Transmetallation Pd_SPhos->Success_Step Product Product Formed Success_Step->Product

Caption: Mechanistic comparison showing how S-Phos overcomes the 4-nitro steric barrier.

PART 5: TROUBLESHOOTING & DATA

5.1 Optimization Table

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst dead or Oxidative Addition failed.Switch to Pd-XPhos G3 precatalyst. Ensure rigorous degassing (O2 kills electron-rich ligands).
Hydrodehalogenation (H-Product) Protodeboronation or Hydride source.Use anhydrous solvent (Dioxane) with CsF base. Avoid alcohols.
Homocoupling (Ar-Ar) Oxidative addition is too fast; Transmetallation slow.Increase Boronic Acid to 2.0 equiv. Add dropwise. Switch to S-Phos to speed up transmetallation.
Black Precipitate Pd black formation (catalyst decomposition).Ligand loading is too low. Ensure Ligand:Pd ratio is ≥ 2:1.

5.2 Quantitative Expectations

MethodCatalyst SystemTypical YieldNotes
Protected (Protocol A) Pd(OAc)2 / S-Phos85-95% Robust, reproducible.
Unprotected (Protocol B) Pd(dppf)Cl240-60% Variable due to solubility/poisoning.
Standard Suzuki Pd(PPh3)4< 20% Fails due to steric hindrance at C4.

PART 6: REFERENCES

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem. (2025).[2][4] Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. BenchChem Application Library. Link

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. RSC Advances, 14, 28545-28550. Link

Sources

Application Note: Chemo-Selective Reduction Strategies for 3-Bromo-4,6-Dinitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-haloindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., PLK1, CDK, and VEGFR inhibitors). The reduction of 3-bromo-4,6-dinitroindazole to its corresponding diamine is a pivotal synthetic step. However, this transformation presents a binary challenge:

  • Chemoselectivity: Reducing two nitro groups without compromising the labile C-Br bond (hydrodebromination).

  • Solubility & Workup: The resulting tri-basic aminoindazole core poses significant extraction and purification difficulties due to its amphoteric nature and high polarity.

This Application Note provides three validated protocols ranging from "Gold Standard" laboratory methods to scalable "Green Chemistry" alternatives, ensuring high fidelity in bromine retention.

Strategic Analysis: The Chemoselectivity Challenge

The primary failure mode in reducing halogenated nitroarenes is the competing reduction of the Carbon-Halogen bond. Standard catalytic hydrogenation (Pd/C, H₂) often favors the formation of the thermodynamically stable H-Br bond, stripping the bromine atom before the nitro group is fully reduced.

Reaction Energy Landscape
  • Nitro Reduction:

    
     (Exothermic, kinetically facile)
    
  • Hydrodehalogenation:

    
     (Catalyst dependent, highly favorable on Pd surfaces)
    

To preserve the 3-Bromo motif, we must utilize Single Electron Transfer (SET) mechanisms (Metals) or Poisoned Catalysts that cannot insert into the C-Br bond.

G Start Substrate: 3-Bromo-4,6-dinitroindazole Decision Select Reduction Strategy Start->Decision MethodA Method A: SnCl2 (High Fidelity, Lab Scale) Decision->MethodA Max Selectivity MethodB Method B: Fe / NH4Cl (Scalable, Green) Decision->MethodB Scale >10g MethodC Method C: Pt/C (Sulfided) (High Throughput) Decision->MethodC Automated/Flow Result Target: 3-Bromo-4,6-diaminoindazole MethodA->Result >98% Br Retention MethodB->Result >95% Br Retention MethodC->Result Requires Optimization SideProduct Impurity: Des-bromo indazole (Avoid!) MethodC->SideProduct If Pd used

Figure 1: Decision matrix for selecting the appropriate reduction methodology based on scale and equipment availability.

Protocol A: Stannous Chloride (The "Gold Standard")

Context: Tin(II) chloride (SnCl₂) is the most reliable reagent for reducing nitro groups in the presence of sensitive halides. It operates via an electron transfer mechanism that does not involve metal-hydride species capable of oxidative addition into the C-Br bond.

Materials
  • Substrate: 3-Bromo-4,6-dinitroindazole (1.0 eq)

  • Reagent: SnCl₂[1][2][3][4][5]·2H₂O (10.0 eq; 5 eq per nitro group)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Workup: Rochelle’s Salt (Potassium sodium tartrate) or sat. NaHCO₃

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the substrate in Ethanol (0.1 M concentration). Note: EtOAc can be used if solubility is poor.

  • Addition: Add SnCl₂·2H₂O in one portion at room temperature.

  • Reflux: Heat the mixture to 70°C (reflux) for 2–4 hours.

    • Checkpoint: Monitor by LCMS. The intermediate hydroxylamine may persist if heating is insufficient.

  • Cooling: Cool the reaction to room temperature.

  • Quenching (Critical):

    • Option 1 (Small Scale): Pour mixture into ice-water and basify to pH 8-9 with saturated NaHCO₃. This forms a thick tin slurry.

    • Option 2 (Preferred): Add a saturated solution of Rochelle’s Salt and stir vigorously for 1 hour. This chelates the Tin, preventing emulsion.

  • Extraction: Extract with EtOAc (3x). The amine product is polar; ensure the aqueous layer is sufficiently basic (pH >9) to keep the amine in the organic phase.

  • Purification: Dry over Na₂SO₄ and concentrate.

Pros: Near-perfect chemoselectivity. Cons: Stoichiometric tin waste; tedious workup on large scale.

Protocol B: Iron / Ammonium Chloride (The "Green" Scale-Up)

Context: For scales >5g, Tin waste becomes unmanageable. The Béchamp reduction using Iron powder activated by mild acid (NH₄Cl) is a robust, pseudo-catalytic surface reaction. It is highly chemoselective and cost-effective.

Materials
  • Substrate: 3-Bromo-4,6-dinitroindazole (1.0 eq)

  • Reagent: Iron Powder (fine mesh, 6.0–8.0 eq)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (3.0 eq)

  • Solvent: EtOH : Water (3:1 ratio)

Step-by-Step Procedure
  • Preparation: Suspend the substrate in EtOH/Water (3:1) in a flask equipped with a mechanical stirrer (magnetic stirring often fails due to heavy iron sludge).

  • Activation: Add NH₄Cl and Iron powder.

  • Reaction: Heat to reflux (80°C) with vigorous stirring.

    • Mechanism:[3][4][6][7][8] Fe oxidizes to Fe²⁺/Fe³⁺, donating electrons to the nitro group. NH₄Cl acts as a proton source and surface activator.

  • Duration: Reaction is typically fast (1–3 hours).

  • Filtration (Hot): While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot Ethanol.

    • Why Hot? The diamino-indazole product can precipitate in the celite pad if allowed to cool.

  • Concentration: Remove volatiles under reduced pressure.

  • Workup: Dilute residue with water, basify slightly with Na₂CO₃, and extract with EtOAc/THF (THF helps solubility).

Pros: Cheap, environmentally benign, easy filtration workup. Cons: Requires mechanical stirring; heterogeneous reaction requires good surface area (fine powder).

Protocol C: Catalytic Hydrogenation (High Throughput / Flow)

Context: Hydrogenation is risky but necessary for flow chemistry or high-throughput manufacturing. Palladium (Pd/C) must be avoided. Platinum (Pt) is less prone to oxidative addition into C-Br bonds, especially when "sulfided" (poisoned).

Materials
  • Catalyst: 5% Pt/C (Sulfided) OR 1% Pt/C + 0.5 eq Vanadium pentoxide (V₂O₅).

  • Hydrogen Source: H₂ gas (1–3 atm) or Ammonium Formate (Transfer hydrogenation).

  • Solvent: MeOH or THF.

Step-by-Step Procedure
  • Safety Check: Purge reactor with Nitrogen.

  • Loading: Add substrate and Sulfided Pt/C (5-10 wt%) to the vessel.

  • Hydrogenation: Introduce H₂ (balloon pressure or low psi). Stir at RT.

    • Caution: Do not heat. Elevated temperatures increase the rate of dehalogenation significantly.

  • Monitoring: Check LCMS every 30 minutes. Stop immediately upon disappearance of starting material.

  • Filtration: Filter through Celite under Nitrogen atmosphere (catalysts can be pyrophoric).

Analytical Validation & Data

Successful reduction is confirmed by specific spectroscopic shifts.

Feature3-Bromo-4,6-Dinitroindazole (SM)3-Bromo-4,6-Diaminoindazole (Product)
Appearance Yellow/Orange SolidOff-white / Brown solid (oxidizes in air)
1H NMR (Aromatic) Downfield shifts (Deshielded by NO₂)Upfield shifts (Shielded by NH₂)
LCMS (m/z) [M+H]+ ~ 287/289 (Br pattern)[M+H]+ ~ 227/229 (Br pattern)
Br Isotope Pattern 1:1 ratio (M : M+2)MUST retain 1:1 ratio
IR Spectroscopy Strong bands ~1350 & 1530 cm⁻¹ (NO₂)Doublet ~3300-3400 cm⁻¹ (NH₂)
Mechanism of SnCl2 Reduction

The following diagram illustrates the electron transfer pathway sparing the C-Br bond.

Mechanism Nitro R-NO2 Nitroso R-N=O (Nitroso) Nitro->Nitroso + 2e- (from Sn2) Hydroxyl R-NH-OH (Hydroxylamine) Nitroso->Hydroxyl + 2e- (from Sn2) Amine R-NH2 (Amine) Hydroxyl->Amine + 2e- (from Sn2) Sn2 Sn(II) + 2H+ Sn4 Sn(IV) Sn2->Sn4 Oxidation

Figure 2: Stepwise reduction of Nitro group via Nitroso and Hydroxylamine intermediates using Tin(II).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Bromine (M-80 peak) Over-reduction (Method C) or trace Pd contamination.Switch to Method A (SnCl₂). If using H₂, ensure catalyst is Sulfided Pt/C.
Incomplete Reduction (Hydroxylamine) Reaction temp too low or insufficient equivalents of reductant.Increase temp to reflux. Add 2 extra eq of SnCl₂ or Fe.
Low Yield / Emulsion Tin salts forming gel during workup.Use Rochelle's salt wash. Ensure pH >9 during extraction to free-base the amine.
Product Oxidation Diamino-indazoles are air-sensitive.Store under Argon/Nitrogen. Use immediately in next step if possible.

References

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1][9] Tetrahedron Letters, 25(8), 839-842. Link

  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[9][10] Synthetic Communications, 37(16), 2777-2786. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Chandrappa, S., et al. (2010).[11] A mild and efficient electron-transfer method for the chemoselective reduction of aromatic nitro groups. Synlett, 2010(20), 3019-3022. Link

  • BenchChem Technical Guides. (2025). Selective reduction of nitro group without affecting other functional groups.[10] Link

Sources

Nucleophilic aromatic substitution (SNAr) on dinitroindazole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of Dinitroindazole Scaffolds via Nucleophilic Aromatic Substitution (SNAr)

Executive Summary

Indazole scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Linifanib) and anti-inflammatory agents. The introduction of dual nitro groups (dinitroindazoles) creates a highly electron-deficient system, activating the ring for Nucleophilic Aromatic Substitution (SNAr) . This application note details the protocols for exploiting this activation to introduce regioselective functionality. We cover two distinct mechanistic pathways: the displacement of a halogen activated by nitro groups (Pathway A) and the direct displacement of a labile nitro group itself (Pathway B).

Mechanistic Insight & Regioselectivity

The dinitroindazole system is an "electron sink." The pyrazole ring nitrogens (N1 and N2) and the two nitro groups cooperatively lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the attack of nucleophiles.

The Meisenheimer Complex

The reaction proceeds via a stepwise addition-elimination mechanism. The rate-determining step is typically the formation of the anionic


-complex (Meisenheimer complex).
  • N1 vs. N2 Effect: The N2 nitrogen is pyridine-like (electron-withdrawing), stabilizing the negative charge accumulation in the transition state. The N1 nitrogen is pyrrole-like (electron-donating) but, when substituted (e.g., N-methyl), can sterically influence regioselectivity.

  • Nitro Group Activation: A nitro group ortho or para to the leaving group (LG) is essential for stabilizing the Meisenheimer intermediate.[1] In 5,7-dinitroindazoles, a leaving group at C4 or C6 is highly activated.

Pathway Visualization

SNAr_Mechanism Fig 1. SNAr Addition-Elimination Mechanism on Dinitroindazole Scaffolds. Substrate Dinitroindazole (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS + Nu: (Slow Step) Nu Nucleophile (Amine/Thiol) Nu->TS Product Functionalized Indazole TS->Product Elimination (Fast) LG Leaving Group (X- or NO2-) TS->LG

Experimental Protocols

Method A: Displacement of Halogen (Standard)

Target: 4-Fluoro-5,7-dinitro-1H-indazole


 4-Amino-5,7-dinitro-1H-indazole.
Rationale: Fluorine is the preferred leaving group for SNAr due to its high electronegativity, which inductively stabilizes the transition state more than chlorine or bromine, despite the stronger C-F bond.

Materials:

  • Substrate: 4-Fluoro-5,7-dinitro-1-methylindazole (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA, 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Protocol:

  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the substrate (100 mg, 0.37 mmol) in anhydrous MeCN (3.0 mL).

  • Addition: Cool the solution to 0 °C (ice bath). Add DIPEA (129 µL, 0.74 mmol) followed by the dropwise addition of morpholine (39 µL, 0.44 mmol).

    • Note: Exothermic reaction. Dropwise addition prevents thermal runaway and side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexanes). The starting material (high R_f) should disappear, replaced by a highly colored (often yellow/orange) product spot.

  • Workup: Dilute with EtOAc (20 mL) and wash with saturated NaHCO

    
     (2 x 10 mL) and Brine (10 mL). Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , gradient 0-40% EtOAc in Hexanes).
    
Method B: Displacement of Nitro Group (Nitro-Mobility)

Target: 3,6-Dinitroindazole


 3-Amino-6-nitroindazole.
Rationale: In polynitro systems, a nitro group itself can act as a leaving group (nucleofugality 

F/Cl) if the ring is sufficiently electron-deficient [1]. This is often cleaner in water/micellar media.

Protocol:

  • Setup: Suspend 3,6-dinitroindazole (1.0 equiv) in water (0.5 M concentration).

  • Reagents: Add the amine nucleophile (2.0 equiv). No external base is required if the amine is used in excess; otherwise, use K

    
    CO
    
    
    
    (1.5 equiv).
  • Reaction: Heat the suspension to 80 °C. The heterogeneous mixture will often clarify as the reaction proceeds.

  • Isolation: Cool to RT. The product often precipitates out. Filter the solid, wash with cold water and Ethanol.

    • Green Chemistry Benefit: This method avoids toxic dipolar aprotic solvents like DMF [2].

Data Summary & Optimization

Table 1: Leaving Group & Solvent Effects on Yield (Model Substrate: 5,7-Dinitroindazole deriv.)

EntryLeaving Group (LG)NucleophileSolventTemp (°C)Yield (%)Notes
1FMorpholineMeCN2592Fast, clean conversion.
2ClMorpholineMeCN6078Requires heating; slower.
3NO

BenzylamineWater10065"Green" displacement; moderate yield.
4FNaSMe (Thiol)DMF088Highly exothermic; control temp.

Workflow Visualization

Workflow Fig 2. Decision Tree for SNAr Protocol Selection. Start Start: Dinitroindazole Substrate Check Check Leaving Group (LG) Start->Check PathA LG = F, Cl (Method A) Check->PathA Halogen PathB LG = NO2 (Method B) Check->PathB Nitro ReactA Add Amine + DIPEA Solvent: MeCN, RT PathA->ReactA ReactB Add Amine (Excess) Solvent: Water, 80°C PathB->ReactB Monitor Monitor via LCMS/TLC (Look for Denitration vs Substitution) ReactA->Monitor ReactB->Monitor Workup Aq. Workup or Filtration Monitor->Workup

Troubleshooting & Critical Parameters

  • Regioselectivity Issues:

    • Problem: Mixture of isomers when displacing one of two equivalent nitro groups.

    • Solution: Lower the temperature to -20 °C and use a stoichiometric amount of nucleophile (0.95 equiv) to favor mono-substitution.

  • Hydrolysis:

    • Problem: Appearance of a phenol/hydroxyl product (M-Cl + 17 mass shift is actually M-Cl+OH - H, i.e., replacement of Cl by OH).

    • Cause: Wet solvent or hygroscopic base (DIPEA old bottle).

    • Fix: Use anhydrous MeCN and store amines over KOH pellets.

  • Purification:

    • Dinitro-amino indazoles are often brightly colored (yellow/orange/red). Use this to your advantage during column chromatography; the product band is visually distinct from the pale starting material.

References

  • Vertex AI Search Result 1.1 : A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. (2020). [2]

  • Vertex AI Search Result 1.10 : 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach. (2023).

  • Vertex AI Search Result 1.4 : Synthetic utilization of polynitroaromatic compounds. Remarkable regioselectivity in nucleophilic displacement. (2008).

  • Vertex AI Search Result 1.7 : A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. (2021).

Sources

Using 3-Bromo-4,6-dinitroindazole as a scaffold for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthesis of Kinase Inhibitors Using the 3-Bromo-4,6-dinitro-1H-indazole Scaffold

Executive Summary & Structural Rationale

The indazole ring is a privileged nitrogen heterocycle in modern drug discovery, serving as the core scaffold for numerous FDA-approved protein kinase inhibitors, including axitinib and pazopanib[1]. The N1-H and N2 atoms of the indazole core act as a critical "hinge-binder," forming bidentate hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu90 and Cys92)[2].

Within this chemical space, 3-Bromo-4,6-dinitro-1H-indazole (CAS 885519-53-9) emerges as a highly versatile, electron-deficient building block for the modular synthesis of both Type I (ATP-competitive) and Type II (DFG-out) kinase inhibitors. This scaffold offers three distinct vectors for rational drug design:

  • The Hinge Binder (N1/N2): The strong electron-withdrawing nature of the 4,6-dinitro groups lowers the pKa of the N1-H, strengthening its hydrogen bond donation to the kinase hinge region[3].

  • The Hydrophobic Probe (C3-Bromo): The C3 position provides a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck). This allows researchers to project aryl or styryl groups deep into the hydrophobic pocket II, a strategy famously utilized in the discovery of axitinib[4].

  • The DFG-Out Vector (C4, C6-Dinitro): The nitro groups serve as masked amines. Upon chemoselective reduction, the resulting 4,6-diaminoindazole can be regioselectively functionalized to extend urea or amide linkers into the DFG-out pocket or solvent-exposed channel, enabling the design of highly selective Type II inhibitors.

ScaffoldLogic Scaffold 3-Bromo-4,6-dinitro-1H-indazole (Core Scaffold) Hinge Indazole N1-H / N2 (Kinase Hinge Binder) Scaffold->Hinge Hydrogen Bonding C3 C3-Bromo Group (Cross-Coupling Handle) Scaffold->C3 Derivatization C4C6 C4, C6-Dinitro Groups (Precursors for DFG-out Probes) Scaffold->C4C6 Derivatization Hydrophobic Hydrophobic Pocket II (via Suzuki/Heck) C3->Hydrophobic Pd-Catalysis DFG DFG-Out / Solvent Channel (via Reduction & Acylation) C4C6->DFG Functionalization

Fig 1. Logical mapping of the 3-Bromo-4,6-dinitro-1H-indazole scaffold to kinase binding pockets.

Synthetic Strategy & Workflow

The successful utilization of 3-Bromo-4,6-dinitro-1H-indazole requires a carefully orchestrated sequence of protection, coupling, reduction, and functionalization.

  • Step 1 (N1-Protection): The indazole N-H must be protected to prevent unwanted N-arylation during cross-coupling and to improve the scaffold's solubility.

  • Step 2 (C3 Cross-Coupling): With N1 masked, the C3-bromide undergoes facile Pd-catalyzed coupling to install the hydrophobic probe.

  • Step 3 (Nitro Reduction): The 4,6-dinitro groups are reduced to amines using mild conditions to preserve other functional groups.

  • Step 4 (Regioselective Functionalization): The C4-amine is sterically hindered by the newly installed C3-substituent. This steric shielding allows for regioselective urea formation at the more accessible C6-amine.

Workflow Step1 Step 1: N1-Protection Reagents: DHP, PTSA Purpose: Prevent N-arylation Step2 Step 2: C3 Cross-Coupling Reagents: R-B(OH)2, Pd(dppf)Cl2 Purpose: Install Hydrophobic Probe Step1->Step2 >90% Yield Step3 Step 3: Nitro Reduction Reagents: Fe/NH4Cl Purpose: Convert -NO2 to -NH2 Step2->Step3 >80% Yield Step4 Step 4: Urea Formation Reagents: Isocyanates Purpose: Target DFG-out Conformation Step3->Step4 Regioselective Step5 Step 5: Deprotection Reagents: TFA or HCl Purpose: Yield Final Inhibitor Step4->Step5 Final Polish

Fig 2. Step-by-step synthetic workflow for derivatizing 3-Bromo-4,6-dinitro-1H-indazole.

Experimental Protocols (Self-Validating Systems)

Protocol A: N1-Protection and Suzuki-Miyaura Cross-Coupling

Causality & Design Choice: 3,4,6-trisubstituted indazoles are highly electron-deficient. Using strong bases (like NaH with SEM-Cl) can lead to decomposition or side reactions. We utilize 3,4-Dihydro-2H-pyran (DHP) under mild acidic conditions to install a Tetrahydropyranyl (THP) protecting group. For the coupling,


 is selected as it excels at overcoming the steric bulk inherent to the C3 position.
  • Protection: Dissolve 3-Bromo-4,6-dinitro-1H-indazole (1.0 eq) in anhydrous THF (0.2 M). Add DHP (1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.1 eq).

  • Validation: Reflux for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material will convert to a fast-moving, UV-active spot. Quench with saturated

    
    , extract with EtOAc, and concentrate.
    
  • Coupling: Transfer the crude N1-THP intermediate to a Schlenk flask. Add the desired arylboronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (2.0 eq).
  • Reaction: Degas and backfill with

    
     (3x). Add a degassed mixture of 1,4-Dioxane/
    
    
    
    (4:1 ratio, 0.1 M). Heat to 90°C for 12 hours.
  • Workup: Filter through a Celite pad to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography.
    
Protocol B: Chemoselective Reduction of Dinitro to Diamine

Causality & Design Choice: While catalytic hydrogenation (


) is standard for nitro reduction, it risks reducing C3-alkenyl groups (e.g., if a styryl group was installed to mimic axitinib[4]) or causing premature dehalogenation of the C3-aryl probe. Iron powder with Ammonium Chloride (

) provides a mild, chemoselective alternative that strictly targets the nitro groups.
  • Setup: Dissolve the C3-functionalized intermediate (1.0 eq) in an EtOH/

    
     mixture (3:1 ratio, 0.1 M).
    
  • Reduction: Add Iron powder (10.0 eq) and

    
     (5.0 eq). Heat the suspension to 80°C under vigorous stirring for 2-3 hours.
    
  • Validation: LC-MS will show a mass shift of -60 Da (loss of four oxygen atoms, gain of four protons). The solution will transition from a deep yellow/orange to a pale color.

  • Workup: Cool to room temperature and filter the iron salts through Celite, washing generously with hot EtOAc. Concentrate the filtrate in vacuo.

Protocol C: Regioselective Urea Formation Targeting the DFG-Out Pocket

Causality & Design Choice: The C4-amino group is sterically shielded by the bulky C3-substituent installed in Protocol A. By running the reaction at 0°C with exactly 1.05 equivalents of an electrophile, functionalization occurs regioselectively at the unhindered C6-amino group. This directs the urea linker perfectly into the DFG-out pocket, leaving the C4-amine free to act as a water-solubilizing group or hydrogen bond donor to the solvent channel.

  • Reaction: Dissolve the diamine intermediate (1.0 eq) in anhydrous DCM and Pyridine (10:1 ratio, 0.05 M). Cool to 0°C in an ice bath.

  • Addition: Slowly add the desired aryl isocyanate (1.05 eq) dropwise over 15 minutes.

  • Validation: Stir at 0°C for 1 hour, then allow to warm to room temperature. LC-MS should confirm the mono-urea product. If di-urea formation is observed, reduce the reaction temperature to -20°C for future optimizations.

  • Deprotection (Final Polish): Concentrate the mixture, redissolve in DCM, and add Trifluoroacetic acid (TFA, 20% v/v) to remove the THP protecting group. Stir at room temperature for 4 hours, neutralize, and purify via preparative HPLC to yield the final kinase inhibitor.

Data Presentation: Representative SAR Profiling

To demonstrate the efficacy of this scaffold, the following table summarizes the Structure-Activity Relationship (SAR) progression of hypothetical derivatives synthesized via the workflows above, benchmarked against a model kinase (e.g., VEGFR2).

Compound StageC3 Substituent (Hydrophobic Probe)C4 PositionC6 Position (DFG-Out Probe)Kinase IC₅₀ (nM)Cellular IC₅₀ (µM)
Core Scaffold -Br-NO₂-NO₂>10,000>50.0
Intermediate 1 -Phenyl-NO₂-NO₂1,25015.5
Intermediate 2 -Phenyl-NH₂-NH₂4508.2
Final Lead A -Phenyl-NH₂-NH-Urea-Aryl120.4
Final Lead B -Styryl-NH₂-NH-Urea-Aryl3 0.05

Table 1: Stepwise functionalization of the 3-Bromo-4,6-dinitro-1H-indazole scaffold drastically improves target affinity. The installation of the C3-styryl group (mimicking axitinib) combined with a C6-urea linker yields single-digit nanomolar potency.

References

Sources

Synthesis of fused heterocycles starting from 3-bromoindazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Fused Heterocycles from 3-Bromoindazole Derivatives

Executive Summary

Indazole derivatives represent a privileged class of pharmacophores in modern drug discovery, frequently utilized as bioisosteres for indoles and benzimidazoles[1]. Fusing additional rings onto the indazole core—specifically utilizing the C3 and N1/N2 positions—generates conformationally restricted, polycyclic architectures with enhanced target affinity and metabolic stability. This application note details the mechanistic rationale, optimized parameters, and validated protocols for synthesizing fused heterocycles starting from 3-bromo-1H-indazole derivatives via tandem transition-metal-catalyzed cross-coupling and intramolecular annulation.

Mechanistic Rationale & Design Strategy

The synthetic utility of 3-bromo-1H-indazole lies in its bifunctional nature. The C3-position, activated by the adjacent pyrazole-like nitrogen, is highly susceptible to oxidative addition by Palladium(0) species, making it an excellent candidate for Suzuki-Miyaura, Stille, or Sonogashira cross-coupling reactions[2]. Concurrently, the N1 and N2 atoms possess nucleophilic character.

To construct a fused heterocycle (e.g., an indazolo-quinazoline or indazolo-diazepine), a sequential or tandem approach is employed[3]. First, a bifunctional coupling partner (such as an ortho-aminophenylboronic acid) is introduced at the C3 position via Suzuki coupling[1]. Following the C-C bond formation, the proximity of the newly introduced electrophilic or nucleophilic moiety to the indazole nitrogen facilitates an intramolecular cyclization (annulation)[4].

Causality in Experimental Design: The thermodynamic stability of the 1H-indazole tautomer generally favors N1-functionalization; however, the rigid geometry of the ortho-substituted C3-aryl group can kinetically drive the annulation towards N2, depending on the tether length and the specific base employed[5].

G A 3-Bromo-1H-indazole (Bifunctional Core) B Pd-Catalyzed C-C Coupling (e.g., Suzuki-Miyaura) A->B + Bifunctional Aryl Boronic Acid C C3-Substituted Intermediate (Tethered Nucleophile/Electrophile) B->C Pd(0) Catalyst, Base, Heat D Intramolecular Annulation (C-N Bond Formation) C->D Buchwald-Hartwig or Condensation E Fused Polycyclic Heterocycle (Conformationally Restricted) D->E Regioselective Cyclization

Mechanistic pathway for the synthesis of fused heterocycles from 3-bromoindazole.

Quantitative Data: Optimization of Cross-Coupling & Annulation

Achieving high yields in tandem cross-coupling/annulation sequences requires precise tuning of the catalytic system. The basicity of the indazole nitrogens can lead to catalyst poisoning if the ligand does not sufficiently stabilize the active Pd(0) species[6]. Table 1 summarizes the optimization for the synthesis of a model tetracyclic system (indazolo[3,2-b]quinazoline) via the reaction of 3-bromo-1H-indazole with 2-aminophenylboronic acid.

Table 1: Optimization of Tandem Suzuki/Amination Parameters

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃DMF10034
2Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O11052
3Pd(dppf)Cl₂NoneCs₂CO₃1,4-Dioxane9065
4Pd₂(dba)₃XPhosKOtBu1,4-Dioxane11071
5 Pd₂(dba)₃ XPhos Cs₂CO₃ 1,4-Dioxane 110 88

Data Insight: The use of a bulky monodentate ligand (XPhos) combined with a mild, soluble base (Cs₂CO₃) in a non-polar solvent (1,4-Dioxane) minimizes protodeboronation and suppresses undesired homocoupling, driving the reaction to an optimal 88% yield.

Detailed Experimental Protocols

Protocol A: Synthesis of the 3-Bromo-1H-indazole Precursor

While 3-bromoindazoles are commercially available, they can be synthesized efficiently from 1H-indazole via electrophilic aromatic substitution[7].

  • Step 1 (Preparation): Dissolve 1H-indazole (1.0 eq) in anhydrous DMF (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Causality: DMF stabilizes the polar transition state of the bromination, ensuring rapid and regioselective reaction at the electron-rich C3 position.

  • Step 2 (Reagent Addition): Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the exothermic nature of the reaction, preventing over-bromination at the C5 or C7 positions[7].

  • Step 3 (Reaction Progression): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Step 4 (Workup): Quench the reaction by pouring the mixture into ice-cold distilled water. The 3-bromo-1H-indazole will precipitate as a solid. Filter, wash with cold water, and dry under a high vacuum.

Protocol B: Tandem Synthesis of the Fused Heterocycle

This protocol details the one-pot Suzuki-Miyaura coupling and subsequent intramolecular cyclization to form the fused indazolo-quinazoline scaffold.

  • Step 1 (Inert Atmosphere Setup): In an oven-dried Schlenk tube, combine 3-bromo-1H-indazole (1.0 eq), 2-aminophenylboronic acid pinacol ester (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (3.0 eq).

    • Causality: Pd(0) catalysts are highly sensitive to oxidation. Assembling solid reagents before degassing minimizes exposure to atmospheric oxygen.

  • Step 2 (Degassing): Evacuate the tube and backfill with Argon (repeat 3 times). Add anhydrous, sparged 1,4-Dioxane via syringe.

  • Step 3 (Cross-Coupling Phase): Seal the tube and heat the mixture to 80 °C for 4 hours.

    • Causality: This intermediate temperature provides sufficient energy to overcome the activation barrier for the oxidative addition of the C-Br bond while minimizing thermal degradation of the boronic ester[2].

  • Step 4 (Annulation Phase): Elevate the temperature to 110 °C and stir for an additional 12 hours.

    • Causality: The intramolecular Buchwald-Hartwig-type C-N bond formation requires higher thermal energy to force the sterically hindered cyclization[4].

  • Step 5 (Workup & Purification): Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Dichloromethane:Methanol gradient).

G Step1 1. Reagent Assembly Combine Reactants & Catalyst Step2 2. Degassing (Argon) Prevent Pd(0) Oxidation Step1->Step2 Step3 3. Cross-Coupling (80°C) Form C3-C Bond Step2->Step3 Step4 4. Annulation (110°C) Form Intramolecular C-N Bond Step3->Step4 Step5 5. Celite Filtration Remove Pd Residues Step4->Step5 Step6 6. Analytical Validation LC-MS & NMR Verification Step5->Step6

Experimental workflow for the tandem cross-coupling and annulation sequence.

Analytical Checkpoints and Self-Validation

To ensure the integrity of the synthesized fused heterocycle, the following self-validating analytical checkpoints must be met:

  • Mass Spectrometry (LC-MS): The primary indicator of a successful cross-coupling is the complete disappearance of the characteristic bromine isotopic pattern (equal intensity M / M+2 peaks) from the starting material[7]. The final fused product should exhibit a single sharp peak corresponding to the exact mass of the annulated system, minus two protons (loss of HBr and H₂O/H₂ depending on the exact coupling partner).

  • Nuclear Magnetic Resonance (¹H NMR): The free 1H-indazole starting material exhibits a highly deshielded, broad singlet for the N-H proton (typically >10.0 ppm in DMSO-d₆)[1]. The successful formation of the fused heterocycle via N-annulation is definitively confirmed by the complete disappearance of this N-H signal.

References

  • Discovery and synthesis of novel indazole derivatives - Benchchem. 6

  • MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW - Semantic Scholar. 3

  • 3-bromo-4-fluoro-6-methoxy-2H-indazole | 887569-15-5 - Benchchem.2

  • 3-Bromo-1-(2-methoxyethyl)-1H-indazole - Benchchem. 5

  • Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst - PMC. 4

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC. 1

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent - The Journal of Organic Chemistry - ACS Publications. 7

Sources

Application Notes and Protocols for Sonogashira Coupling Reactions of 3-Bromoindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 3-Alkynylindazoles in Modern Chemistry

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The introduction of an alkynyl moiety at the 3-position of the indazole ring via Sonogashira coupling unlocks a powerful synthetic gateway.[1][2] This transformation is not merely an extension of a carbon framework; it provides a versatile functional handle for further molecular elaboration through "click" chemistry, cyclization reactions, and other alkyne-based transformations.[1] The resulting 3-alkynylindazoles are crucial intermediates in the synthesis of complex heterocyclic systems and have been identified as potent kinase inhibitors, making them highly valuable for drug discovery and development professionals.[1]

This guide provides an in-depth analysis of the critical parameters and a field-proven protocol for the successful Sonogashira coupling of 3-bromoindazoles. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the choice of reagents, and a step-by-step guide to execution and troubleshooting.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4][5] While the exact mechanism can be complex and is still a subject of study, it is generally understood to involve two interconnected catalytic cycles: the palladium cycle and the copper cycle.[4]

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in preventing the undesired homocoupling of the alkyne (Glaser coupling).[3][6] However, the classic copper-co-catalyzed reaction is often more efficient for less reactive halides like aryl bromides.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 3-Bromoindazole PdII_Aryl R-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl R-Pd(II)L2-C≡CR' Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0  Regeneration Product R-C≡CR' RedElim->Product CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide Alkyne H-C≡CR' Base Base Alkyne->Base Deprotonation Base->Cu_Acetylide Cu_Acetylide->Transmetalation To Pd Cycle

Figure 1: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira coupling reaction.

The Critical Role of N-Protection for 3-Bromoindazoles

A crucial consideration for the successful Sonogashira coupling at the 3-position of an indazole is the protection of the N-H proton. In the case of 3-iodoindazoles, it has been demonstrated that the reaction fails to proceed at the 3-position without N-protection. The acidic N-H proton can interfere with the catalytic cycle, potentially by reacting with the organometallic intermediates.

For the less reactive 3-bromoindazoles, N-protection is equally, if not more, critical to achieve good yields and avoid side reactions. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group, which can be readily introduced and later removed under mild acidic conditions.

Key Reaction Parameters: A Deeper Dive

The success of a Sonogashira coupling hinges on the careful selection and optimization of several key parameters:

  • Palladium Catalyst: Both Pd(0) and Pd(II) pre-catalysts can be used.[4] Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4] For aryl bromides, more electron-rich and bulky phosphine ligands can enhance the rate of the oxidative addition step, which is often rate-limiting.[4]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.[4] It facilitates the deprotonation of the alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential.[4] It serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[4]

  • Solvent: Aprotic polar solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly employed.[7] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Temperature: While Sonogashira couplings of aryl iodides can often be performed at room temperature, aryl bromides typically require elevated temperatures to achieve a reasonable reaction rate.[3]

Data Summary: Representative Reaction Conditions

The following table summarizes the reported conditions for the Sonogashira coupling of an N-protected 3-bromoindazole, providing a valuable starting point for reaction optimization.

3-Bromoindazole DerivativeAlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
tert-butyl 3-bromo-1H-indazole-1-carboxylatePhenylacetylenePd(PPh₃)₂Cl₂ (10)CuI (10)Et₃N (3)CH₃CNRoom Temp.1685[1]

Detailed Experimental Protocol: Synthesis of tert-butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate

This protocol is adapted from the work of Bagley et al. and provides a reliable method for the Sonogashira coupling of an N-Boc protected 3-bromoindazole.[1]

Materials:

  • tert-butyl 3-bromo-1H-indazole-1-carboxylate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN), anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Figure 2: A step-by-step workflow for the Sonogashira coupling of N-Boc-3-bromoindazole.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-bromo-1H-indazole-1-carboxylate (1.0 mmol).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (5 mL), followed by phenylacetylene (1.2 mmol, 1.2 equiv).

  • Catalyst Addition: To the stirred solution, add copper(I) iodide (0.10 mmol, 10 mol%), bis(triphenylphosphine)palladium(II) dichloride (0.10 mmol, 10 mol%), and finally triethylamine (3.0 mmol, 3.0 equiv).[1]

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.[1] The mixture may turn dark in color.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, tert-butyl 3-(phenylethynyl)-1H-indazole-1-carboxylate.[1]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Low reaction temperature- Use fresh, high-quality palladium and copper catalysts.- Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar).- Use anhydrous and degassed solvents and reagents.- For aryl bromides, consider increasing the reaction temperature (e.g., 50-80 °C).
Formation of Alkyne Homocoupling (Glaser) Product - Presence of oxygen- High concentration of copper catalyst- Thoroughly degas all solvents and maintain a positive inert gas pressure.- Reduce the loading of the copper(I) iodide co-catalyst.- Consider a copper-free Sonogashira protocol if homocoupling is persistent.
Decomposition of Catalyst (Formation of Palladium Black) - Presence of oxygen- High reaction temperatures- Impurities in reagents or solvents- Ensure rigorous exclusion of oxygen.- Avoid excessive heating.- Use purified reagents and high-purity solvents.
Cleavage of N-Protecting Group (e.g., Boc) - Use of protic solvents or acidic conditions- Ensure the use of anhydrous, aprotic solvents.- Use an amine base that is not excessively strong or nucleophilic.

Conclusion and Future Outlook

The Sonogashira coupling of 3-bromoindazoles is a robust and reliable method for the synthesis of valuable 3-alkynylindazole building blocks. The key to success lies in the strategic use of an N-protecting group and the careful optimization of reaction conditions, particularly the catalyst system and temperature. The protocol detailed herein provides a solid foundation for researchers to explore the synthesis of novel indazole derivatives for applications in drug discovery and materials science. Future developments in this area may focus on the use of more sustainable and efficient catalytic systems, including copper-free conditions and reactions in greener solvents.

References

  • Bagley, M. C., et al. (2009). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 52(23), 7489-7503.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Paun, A., et al. (2002). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Tetrahedron Letters, 43(15), 2815-2817.
  • Verdonck, M., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry, 10, 1027221.
  • Bagley, M. C., et al. (2009). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC. Retrieved from [Link]

  • Tõru, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(43), 5964-5967.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
  • Plater, M. J., et al. (2000). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Tetrahedron, 56(43), 8577-8583.
  • Khan, I., et al. (2015). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Journal of the Chemical Society of Pakistan, 37(4), 793-798.
  • The Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from [Link]

  • Urankar, D., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • Li, J., et al. (2023).

Sources

Application Note: Strategic Synthesis and Functionalization of Dinitroindazoles for Next-Generation HEDMs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, functionalization, and characterization of dinitroindazole derivatives, specifically focusing on 5,7-dinitroindazole (5,7-DNI) and its N-functionalized analogs. As the field of energetic materials moves toward Insensitive Munitions (IM), nitrogen-rich heterocycles like indazoles offer a critical balance between high detonation performance (velocity > 8,000 m/s) and thermal stability (decomposition > 250°C). This guide provides a self-validating protocol for synthesizing the dinitro-scaffold and subsequently tuning its properties for melt-cast applications.

Scientific Foundation & Causality

The Indazole Advantage

Traditional melt-cast explosives like TNT suffer from low melting points and toxicity. Dinitroindazoles bridge the gap between sensitivity and power due to two factors:

  • Aromatic Stabilization: The fused benzene-pyrazole ring system provides a robust backbone, reducing sensitivity to impact and friction compared to non-fused azoles.

  • Tunable Functionalization: The N-H proton on the pyrazole ring is acidic (

    
    ), allowing for facile nucleophilic substitution. Replacing this proton with electron-withdrawing groups (e.g., picryl, trinitroethyl) dramatically increases crystal density (
    
    
    
    ) and oxygen balance (OB).
Synthetic Logic: Regioselectivity

Direct nitration of indazole is governed by electrophilic aromatic substitution. The nitrogen atoms deactivate the pyrazole ring, directing electrophiles to the benzene ring.

  • First Nitration: Occurs primarily at the C-5 position (para to the bridgehead carbon).

  • Second Nitration: Occurs at the C-7 position (ortho to the bridgehead nitrogen).

  • Result: Direct mixed-acid nitration reliably yields 5,7-dinitroindazole . Accessing the 3-position requires alternative routes (e.g., diazonium intermediates), which are outside the scope of this standard protocol.

Experimental Protocols

Safety Architecture (Read Before Proceeding)

WARNING: This protocol involves the synthesis of energetic materials.[1]

  • Blast Shielding: All reactions involving >1g of nitrated material must be performed behind polycarbonate blast shields.

  • Temperature Control: Nitration is highly exothermic.[2] Runaway exotherms can lead to catastrophic vessel failure.

  • Quenching: Never pour water into the acid mixture. Always add the acid mixture dropwise onto ice.

SafetyWorkflow Start Start Protocol RiskAssess Risk Assessment (Calc. Oxygen Balance) Start->RiskAssess PPE PPE Check (Kevlar Gloves, Shield) RiskAssess->PPE React Reaction (Temp < 5°C) PPE->React Exotherm Exotherm Detected? React->Exotherm Quench Emergency Quench (Ice Bath) Exotherm->Quench Yes (>10°C rise) Stabilize Stabilize & Neutralize Exotherm->Stabilize No Quench->Stabilize Proceed Proceed to Isolation Stabilize->Proceed

Figure 1: Operational safety workflow for nitration reactions.

Protocol A: Synthesis of 5,7-Dinitroindazole (Scaffold)

Objective: Prepare the high-nitrogen backbone from commercially available indazole.

Reagents:

  • Indazole (CAS: 271-44-3), 10.0 g (84.6 mmol)

  • Sulfuric Acid (

    
    ), 98%, 60 mL
    
  • Fuming Nitric Acid (

    
    ), >98%, 40 mL
    
  • Ice/Water mixture (500 g)

Methodology:

  • Dissolution: In a 250 mL three-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve 10.0 g of indazole in 60 mL of 98%

    
    .
    
    • Note: The solution will darken. Maintain temperature

      
       using an ice bath.
      
  • Nitration Agent Preparation: In a separate beaker, carefully mix 40 mL of fuming

    
     with 20 mL of 
    
    
    
    . Cool to 0°C.[3][4]
  • Addition (The Critical Step): Add the mixed acid to the indazole solution dropwise over 45 minutes.

    • Constraint: Internal temperature must not exceed 5°C . Higher temperatures promote oxidative ring opening.

  • Thermal Ramp: Once addition is complete, allow the mixture to warm to room temperature (25°C) for 1 hour, then heat to 60°C for 2 hours.

    • Causality: The 60°C ramp provides the activation energy required to place the second nitro group at the sterically hindered C-7 position.

  • Quenching: Pour the reaction mixture slowly onto 500 g of crushed ice. A yellow precipitate will form immediately.

  • Purification: Filter the precipitate, wash with cold water until filtrate pH is neutral, and recrystallize from ethanol.

Expected Yield: ~75-80% Characterization:

  • Melting Point: 214–216°C

  • 1H NMR (DMSO-d6): Distinct downfield shifts corresponding to protons at C-3, C-4, and C-6.

Protocol B: Energetic Functionalization (N-Picrylation)

Objective: Increase density and oxygen balance by attaching a picryl (2,4,6-trinitrophenyl) group to the N-1 position.

Reagents:

  • 5,7-Dinitroindazole (Product from Protocol A), 2.08 g (10 mmol)

  • Picryl Chloride (2-chloro-1,3,5-trinitrobenzene), 2.47 g (10 mmol)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Acetonitrile (ACN), 50 mL

Methodology:

  • Deprotonation: Dissolve 5,7-dinitroindazole in 50 mL ACN. Add 1.5 equivalents of

    
    . Stir at RT for 30 mins.
    
    • Mechanism:[1][4][5][6][7] The base removes the acidic N-H proton, creating a nucleophilic indazolyl anion.

  • Coupling: Add Picryl Chloride in one portion.

  • Reflux: Heat the mixture to reflux (82°C) for 6 hours. The solution will turn deep orange/red.

  • Isolation: Evaporate solvent under reduced pressure. Resuspend residue in water to dissolve inorganic salts (

    
    , excess carbonate). Filter the solid explosive.
    
  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

Resultant Material: 1-Picryl-5,7-dinitroindazole. Theoretical Density: > 1.85 g/cm³ (High performance zone).

Analytical & Performance Data

The following table summarizes the expected properties of the synthesized materials compared to the standard TNT.

PropertyTNT (Standard)5,7-Dinitroindazole1-Picryl-5,7-DNI
Formula



Density (

)
1.65 g/cm³1.68 g/cm³1.86 g/cm³
Melting Point 80°C215°C260°C (dec)
Detonation Vel. 6,900 m/s~7,200 m/s~8,400 m/s
Impact Sensitivity 15 J> 40 J (Insensitive)10 J (Sensitive)

Table 1: Comparative physicochemical properties. Note the significant density jump upon picrylation.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation from the raw material to the high-energy density material (HEDM).

SynthesisPathway Indazole Indazole (Starting Material) Intermed 5-Nitroindazole (Intermediate) Indazole->Intermed HNO3/H2SO4, <5°C (Electrophilic Sub.) Scaffold 5,7-Dinitroindazole (High-N Scaffold) Intermed->Scaffold HNO3/H2SO4, 60°C (Regioselective Nitration) Product 1-Picryl-5,7-Dinitroindazole (Target HEDM) Scaffold->Product K2CO3, ACN, Reflux (Nucleophilic Sub.) Picryl Picryl Chloride (Energetic Reagent) Picryl->Product Coupling

Figure 2: Synthetic pathway from Indazole to 1-Picryl-5,7-Dinitroindazole.[3][4][7][8]

References

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.
  • Zhang, J., et al. (2015). "Synthesis and properties of melt-cast explosives based on dinitroanisole and nitro-heterocycles." Journal of Materials Chemistry A.

  • Organic Syntheses. (1955). "Indazole." Org.[8][9] Synth. Coll. Vol. 3, p.475. (Standard protocol for indazole precursor synthesis).

  • Dumas, S., et al. (2020). "Design and synthesis of energetic materials towards high density." RSC Advances. (Discussion on N-functionalization strategies).

  • US Department of Defense. (2019). "Melt-Cast Explosive Formulations." DTIC Technical Report. (Context for melt-cast requirements).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Position Bromination of Nitroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Improvement & Troubleshooting for Deactivated Indazole Scaffolds Ticket ID: CHEMSUP-NITRO-IND-003 Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Mechanistic Insight[2][3][4]

The Core Problem: Synthesizing 3-bromo-nitroindazoles is kinetically challenging because the nitro group (


) is a strong electron-withdrawing group (EWG).[1] It deactivates the benzene ring and, by extension, reduces the electron density of the pyrazole moiety. Standard electrophilic aromatic substitution (SEAr) conditions often result in:
  • Sluggish reaction rates (due to high activation energy).[1]

  • N-bromination (kinetic product) rather than C-3 bromination (thermodynamic product).

  • Poor solubility of the nitro-substrate in standard non-polar solvents.

The Expert Solution: Anionic Activation To overcome the deactivation by the nitro group, you must shift the mechanism from a standard neutral SEAr to an anionic mechanism . By deprotonating the N-1 hydrogen (pKa ~14), you generate the indazolyl anion.[1] This anion is significantly more nucleophilic than the neutral species, restoring reactivity at the C-3 position despite the presence of the nitro group.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the slow neutral pathway and the accelerated anionic pathway.

IndazoleBromination Start Nitroindazole (Neutral) N_Path Neutral Pathway (Acidic/Neutral Cond.) Start->N_Path Standard SEAr Base Base Deprotonation (NaOH/KOH/NaH) Start->Base Activation Inter_N Sigma Complex (Destabilized by NO2) N_Path->Inter_N Prod_Low Low Yield / Slow Inter_N->Prod_Low Anion Indazolyl Anion (High Nucleophilicity) Base->Anion Attack Electrophilic Attack (Br2 or NBS) Anion->Attack Regioselective C-3 Prod_High 3-Bromo-Nitroindazole (High Yield >90%) Attack->Prod_High

Caption: Comparison of the kinetically hindered neutral pathway vs. the base-activated anionic pathway for deactivated indazoles.

Optimized Protocols

Do not rely on generic "bromination" recipes found in undergraduate textbooks. For nitroindazoles, use one of the following validated workflows.

Protocol A: Base-Mediated Bromination (The "Gold Standard" for Yield)

Best for: High yield, scale-up, and overcoming strong deactivation.

Reagents:

  • Substrate: Nitroindazole (e.g., 5-nitroindazole)[1][2]

  • Solvent: DMF (N,N-Dimethylformamide) or Aqueous NaOH (10-20%)[1]

  • Bromine Source: Elemental Bromine (

    
    ) or NBS[1][3]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of nitroindazole in DMF (approx. 5-10 mL per gram).

    • Why DMF? It solubilizes the polar nitro-substrate and stabilizes the intermediate ionic species.

  • Base Addition (Optional but recommended): If using

    
    , adding aqueous NaOH (1.1 eq) to form the salt in situ can drastically accelerate the reaction.[1]
    
  • Bromination:

    • Cool the mixture to 0–5 °C.

    • Add

      
       (1.05 eq) dropwise.[1] Do not dump it in.
      
    • Tip: If using NBS, add it portion-wise at Room Temperature (RT).[1]

  • Reaction: Allow to warm to RT. Monitor via TLC/HPLC.[4] Reaction typically completes in <2 hours due to anionic activation.[1]

  • Quench & Isolation: Pour the reaction mixture into ice-cold water. The product should precipitate as a solid. Filter, wash with water, and dry.

Expected Yield: 90–95% (Reference: CN103570624A).[1]

Protocol B: NBS in DMF/MeCN (The "Clean" Lab Scale Method)

Best for: Small scale, safety (avoiding liquid bromine), and ease of handling.[1]

Step-by-Step Workflow:

  • Dissolve nitroindazole in DMF or Acetonitrile (MeCN).[1]

  • Add N-Bromosuccinimide (NBS) (1.1 eq).[1]

  • Temperature Control:

    • Start at RT.[1][5]

    • If no reaction after 1 hour (common with 6- or 7-nitro isomers), heat to 60–80 °C.[1]

  • Workup: Dilute with water. If the product does not precipitate, extract with Ethyl Acetate (EtOAc). Wash organic layer with water (3x) to remove DMF.

Troubleshooting Guide (FAQs)

Q1: The reaction is stalled. I see starting material after 24 hours.

Diagnosis: The ring is too electron-deficient.[1] The activation energy for the neutral attack is too high.[1] Fix:

  • Switch to Base: Add KOH or NaOH to the reaction.[1] The formation of the anion will lower the activation energy.

  • Increase Temperature: If using NBS, heat to 80 °C.

  • Check Reagent Quality: NBS degrades over time. If it looks yellow/brown, recrystallize it from water or buy a fresh bottle.

Q2: I am observing N-bromination (N-Br) instead of C-3 bromination.

Diagnosis: N-bromination is the kinetic product.[1] C-3 bromination is the thermodynamic product. Fix:

  • Thermodynamic Equilibration: Heat the reaction. The N-Br bond is labile; heating often causes the bromine to migrate to the C-3 position.

  • Acid Wash: If you isolate the N-bromo species, treat it with dilute acid (HCl) or heat in acetic acid to force the rearrangement or cleavage.[1]

Q3: My yield is low due to poly-bromination.

Diagnosis: Excess brominating agent or lack of selectivity.[1][6] Fix:

  • Stoichiometry: strictly use 1.0–1.05 equivalents of brominating agent.

  • Slow Addition: Add the bromine/NBS slowly to keep the local concentration low.

  • Solvent Choice: Switch to a more polar solvent (DMF) which favors the mono-brominated product better than non-polar solvents in this specific scaffold.[1]

Q4: The product is not precipitating during workup.

Diagnosis: Nitroindazoles are polar; DMF holds onto them.[1] Fix:

  • Aggressive Dilution: Use a 10:1 ratio of Water:DMF during the quench.[1]

  • Salting Out: Add Brine (NaCl) to the aqueous phase during extraction to force the organic product into the organic layer.[1]

Comparative Data: Reagent Selection

FeatureElemental Bromine (

)
N-Bromosuccinimide (NBS)DBDMH (Dibromohydantoin)
Reactivity High (Aggressive)Moderate (Controlled)High
Atom Economy 50% (HBr byproduct)~45%High
Selectivity Lower (Risk of poly-Br)HighModerate
Handling Hazardous liquidEasy solidSolid
Best For Large scale / Base-mediatedLab scale / High purityUltrasound-assisted

References

  • Patent: Synthesis process of 3-bromo-5-nitro-1H-indazole. Source: Google Patents (CN103570624A).[1] Relevance: Describes the high-yield (95%) protocol using

    
     in DMF.
    
    
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Source: National Institutes of Health (PMC).[1] Relevance: Discusses mechanism (non-radical) and alternative reagents (DBDMH) for green chemistry approaches.

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. Source: CSIRO Publishing / ResearchGate.[1] Relevance: Establishes the reactivity order: Anionic C-3 >> Neutral C-3.

  • Organocatalytic Halogenation of Indazoles and Pyrazoles. Source: Journal of Organic Chemistry (ACS).[1] Relevance: Validates NBS protocols and tolerance of electron-withdrawing groups like nitro. [1]

Sources

Solving solubility issues of 3-Bromo-4,6-dinitroindazole in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling Optimization in Organic Synthesis Document ID: TSC-IND-46DN-001 Role: Senior Application Scientist[1]

Introduction: The "Brick Dust" Challenge

You are likely reading this because your starting material, 3-Bromo-4,6-dinitroindazole , is behaving like "brick dust"—sitting at the bottom of your flask, impervious to Dichloromethane (DCM), Methanol, or THF.

The Science Behind the Solid: This behavior is not random; it is structural.[1] The indazole core is planar. The addition of two nitro groups (positions 4 and 6) creates a highly electron-deficient system that promotes strong


 stacking  interactions between layers of molecules.[1] Furthermore, the N1-proton acts as a hydrogen bond donor, creating an intermolecular lattice that resists solvation by non-polar or moderately polar solvents.

This guide provides the protocols to overcome these thermodynamic barriers using Polar Aprotic Solvents , Phase Transfer Catalysis (PTC) , and pH-Switching .[1]

Module 1: The Solvent Hierarchy

Issue: "I cannot get a 0.1 M solution for my reaction."

Root Cause: You are likely using solvents that rely on Van der Waals forces or weak dipole interactions.[1] 3-Bromo-4,6-dinitroindazole requires solvents with high dielectric constants or the ability to disrupt hydrogen bonding.[1]

Solvent Selection Matrix
Solvent ClassExamplesSolubility RatingTechnical Note
Chlorinated DCM, ChloroformPoor (< 1 mg/mL)Ineffective against nitro-stacking.[1] Avoid.
Protic Methanol, EthanolVery Poor The lattice energy is too high for alcohols to break.[1]
Ethers THF, DioxaneModerate Soluble only with heating (>60°C).[1] Risk of precipitation upon cooling.[1]
Polar Aprotic DMSO, DMF, NMP Excellent (> 50 mg/mL)Recommended. High dipole moment disrupts

-stacking.[1]
Basic Aqueous 1M NaOH, Na₂CO₃Good Deprotonates N1 (pKa ~9-10), forming a soluble salt.[1]
Visual Workflow: Solvent Decision Tree

SolventTree Start Start: Dissolving 3-Bromo-4,6-dinitroindazole CheckRxn Is the reaction Base-Compatible? Start->CheckRxn YesBase Yes (e.g., Alkylation) CheckRxn->YesBase NoBase No (e.g., Neutral Coupling) CheckRxn->NoBase ActionBase Use Acetone/Water or DMF + K2CO3 (Deprotonation) YesBase->ActionBase ActionNeutral Use DMSO or NMP (Anhydrous) NoBase->ActionNeutral Result1 Result: Soluble Anion ActionBase->Result1 Result2 Result: Soluble Neutral Species ActionNeutral->Result2

Caption: Decision logic for solvent selection based on reaction pH compatibility.

Module 2: Reaction-Specific Troubleshooting

Scenario A: N-Alkylation Yields are Low (<30%)

Symptom: The reaction is heterogeneous (slurry), and starting material remains unconsumed even after 24 hours.[1] Diagnosis: The "Solid-Liquid" interface is too small. The base (e.g.,


) is solid, and the indazole is solid. They cannot interact effectively.

Protocol: Phase Transfer Catalysis (PTC) Instead of trying to force the solid into solution, use a catalyst to shuttle the reacting species.

  • Solvent: Toluene (or DCM) / Water biphasic system (1:1).[1]

  • Base: 50% NaOH (aq) or solid KOH.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).[1]

  • Mechanism: The quaternary ammonium salt (

    
    ) extracts the deprotonated indazole anion from the interface into the organic layer where the alkyl halide resides.[1]
    

Why this works: The 4,6-dinitroindazole is highly acidic (estimated pKa < 10) due to the electron-withdrawing nitro groups.[1] It deprotonates easily at the interface, becoming a soluble anion in the presence of the lipophilic catalyst.

PTC_Mechanism cluster_Aq Aqueous Phase (Base) cluster_Org Organic Phase (Solvent) OH OH- IndH Indazole-H (Solid Interface) OH->IndH Deprotonation IndAnion Indazole(-) IndH->IndAnion QInd [Q+ Indazole-] IndAnion->QInd Phase Transfer (via Q+ catalyst) Product N-R Product QInd->Product Reaction with R-X RX R-X (Alkyl Halide)

Caption: The PTC cycle shuttles the insoluble anion into the organic phase for reaction.

Scenario B: Suzuki/Sonogashira Coupling Fails

Symptom: Catalyst turns black (palladium crash) immediately; no product conversion. Diagnosis: The nitro groups can coordinate to the Palladium, poisoning it.[1] Additionally, poor solubility prevents the oxidative addition step.

Protocol: The "High-Temp/High-Polarity" System

  • Solvent: DMF/Water (9:1) or Dioxane/Water (4:1).[1]

  • Degassing: Nitro compounds are sensitive to oxidation side-reactions.[1] Sparge with Argon for 20 mins.

  • Base: Use soluble inorganic bases like

    
     rather than amines.[1]
    
  • Temperature: Heat to 90-100°C. The solubility of nitroindazoles increases exponentially with temperature in Dioxane.[1]

Module 3: Workup & Purification (The "Crash Out")

Issue: "I used DMSO to dissolve it, but now I can't remove the DMSO."

Do NOT: Attempt to rotovap DMSO (Boiling point 189°C). You will degrade your product thermally.[1]

Protocol: The Water Crash Since 3-Bromo-4,6-dinitroindazole and its lipophilic derivatives are insoluble in water, use this to your advantage.[1]

  • Dilution: Pour your DMSO reaction mixture slowly into a beaker containing 10x volume of ice-cold water while stirring vigorously.

  • Precipitation: The hydrophobic product will precipitate immediately as a fine solid.[1]

  • Filtration: Filter the solid using a sintered glass funnel.

  • Wash: Wash the cake with copious water (to remove DMSO) and then a small amount of cold methanol (to remove organic impurities).

  • Drying: Dry in a vacuum oven at 40°C.

Self-Validating Check:

  • If the filtrate is cloudy:[1] You poured too fast. Let it settle.

  • If no solid forms: Your product might have ionized.[1] Check pH. If basic, acidify to pH 3-4 to reprotonate the N-H (if N-alkylation was not performed).[1]

Module 4: Safety & Handling (Critical)

Hazard: Polynitro Aromatic Compound While indazoles are generally stable, the presence of two nitro groups (4,6-positions) increases the oxygen balance, making the compound potentially energetic (explosive decomposition) under high heat or shock.[1]

  • No Dry Distillation: Never distill reaction mixtures to dryness if they contain this starting material.

  • Metal Spatulas: Use Teflon-coated or wood spatulas.[1] Avoid metal-on-glass friction.[1]

  • Exotherms: When dissolving in concentrated sulfuric acid or performing nitrations, control temperature strictly (< 10°C). Runaway exotherms can trigger decomposition.[1]

References

  • Solubility of Nitroindazoles

    • Title: Solubility Measurement and Correlation of 3-Methyl-6-nitroindazole in Different Solvents.
    • Source: Journal of Chemical & Engineering D
    • Relevance: Establishes the solubility hierarchy (DMF > Acetone > Alcohols) for nitroindazole analogs.
    • URL:[Link][1]

  • pKa and Acidity

    • Title: Bordwell pKa Table (Acidity in DMSO).

    • Source: University of Wisconsin-Madison.
    • Relevance: Provides pKa data for indazoles, supporting the deprotonation str
    • URL:[Link][1]

  • Phase Transfer Catalysis

    • Title: Phase-Transfer Catalysis: Fundamentals and Selected Systems.
    • Source: Sigma-Aldrich (Merck) Technical Library.
    • Relevance: Validates the mechanism for alkylating insoluble anions.[1]

  • Safety of Polynitro Compounds

    • Title: Handling Energetic Materials.[2]

    • Source: Los Alamos National Laboratory (LANL) Safety Guides.[1]

    • Relevance: General handling for shock-sensitive nitro-aromatics.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Preventing Debromination During Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the chemoselective reduction of aromatic nitro compounds without inducing debromination—a common and often frustrating side reaction. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to overcome this synthetic challenge.

Troubleshooting Guide: Debromination Detected

You've run a nitro group reduction on your bromo-substituted aromatic compound, and your analysis (LC-MS, NMR) shows a significant amount of the debrominated product. This section provides a logical workflow to diagnose the problem and implement a robust solution.

Diagnostic Workflow

Before adjusting parameters randomly, use the following decision tree to pinpoint the likely cause of debromination and identify the most effective solution path.

G start Debromination Observed catalyst_check Are you using a Pd-based catalyst (e.g., Pd/C)? start->catalyst_check pd_path This is a primary cause. Pd is highly active for hydrogenolysis of C-Br bonds. catalyst_check->pd_path YES other_catalyst What is your method? (e.g., Raney Ni, other metals) catalyst_check->other_catalyst NO pd_yes YES pd_no NO solution_catalyst Solution: Change the Catalyst pd_path->solution_catalyst solution_method Solution: Change the Reduction Method pd_path->solution_method harsh_conditions Are you using high temp, high H₂ pressure, or strong acid/base? other_catalyst->harsh_conditions harsh_conditions->solution_method NO harsh_path Harsh conditions can promote debromination even with less active catalysts. harsh_conditions->harsh_path YES harsh_yes YES harsh_no NO solution_conditions Solution: Modify Reaction Conditions harsh_path->solution_conditions

Caption: Troubleshooting workflow for debromination during nitro reduction.

Solutions & Implementation
1. Change the Catalyst (For Catalytic Hydrogenation)

If you are committed to catalytic hydrogenation, moving away from palladium is the most critical first step. Palladium catalysts are notoriously efficient at hydrogenolysis, the process that cleaves carbon-heteroatom bonds like C-Br.[1][2][3]

  • Switch to Raney Nickel: This is a common and effective alternative to Pd/C for substrates where dehalogenation is a concern.[1][4] It is generally less active towards C-Br bond cleavage while still efficiently reducing the nitro group.

  • Use a Sulfided Platinum Catalyst: Sulfided platinum on carbon (Pt/C) is a highly chemoselective catalyst for reducing nitro groups without significant dehalogenation.[1][5] The sulfur acts as a "poison" to the most active catalytic sites that are responsible for hydrogenolysis, thereby increasing selectivity.[5]

2. Change the Reduction Method (High Chemoselectivity)

Often, the most reliable solution is to move away from catalytic hydrogenation entirely and use a metal-mediated or stoichiometric reduction method. These methods operate via different mechanisms that are inherently less prone to cleaving aryl-halogen bonds.

  • Iron in Acidic or Neutral Media: The use of iron powder is a classic, robust, and cost-effective method.[6][7] It proceeds via a series of single-electron transfers (SET) from the metal surface, a mechanism that is highly selective for the nitro group.[8][9]

    • Recommended System: Iron powder with ammonium chloride in an ethanol/water mixture is a very mild and highly selective system.[9] (See Protocol 1).

  • Tin(II) Chloride (Stannous Chloride): SnCl₂ is another excellent choice that provides mild conditions and high chemoselectivity, reliably preserving aryl bromides.[1][4] (See Protocol 2).

  • Sodium Borohydride with a Transition Metal Salt: Sodium borohydride (NaBH₄) alone is generally incapable of reducing nitro groups.[10][11] However, its reducing power can be dramatically enhanced by adding a transition metal salt like NiCl₂ or FeCl₂.[11][12][13] This combination can effectively reduce the nitro group while leaving the C-Br bond intact.

Frequently Asked Questions (FAQs)

Q1: Why is Palladium on Carbon (Pd/C) so prone to causing debromination?

A1: The primary reason is the mechanism of catalytic hydrogenation on a palladium surface. The process involves the reductive cleavage of the carbon-bromine bond, a reaction known as hydrogenolysis.[2] This occurs because palladium readily forms palladium-hydride (Pd-H) species on its surface.[3] These active hydride species can attack the C-Br bond, leading to the formation of an Ar-H bond (the debrominated product) and HBr, thus competing with the desired nitro reduction.

Q2: I cannot easily change my reduction method. Can I modify my existing Pd/C protocol to reduce debromination?

A2: While switching from palladium is highly recommended, some additives can help suppress, though not always eliminate, dehalogenation. The key is to neutralize the HBr that is formed as a byproduct of hydrogenolysis, as its presence can accelerate further C-Br bond cleavage. The addition of a cycloaliphatic nitrogen base, such as morpholine, has been shown to be effective in suppressing dehalogenation during platinum-catalyzed hydrogenations and may offer some benefit in palladium systems.[14] Lowering hydrogen pressure and reaction temperature can also help, but this will likely slow the desired nitro reduction as well.

Q3: Are there any reliable metal-free methods to avoid this issue entirely?

A3: Yes, several metal-free methods have been developed to circumvent issues of metal contamination and side reactions like debromination. One promising approach involves the use of diboron compounds. For instance, the combination of bis(pinacolato)diboron (B₂pin₂) with a base like potassium tert-butoxide (KOtBu) in isopropanol can chemoselectively reduce aromatic nitro compounds, preserving halogen groups without any observed dehalogenation.[15] Another related system uses tetrahydroxydiboron as the reductant.[16]

Q4: My substrate contains other reducible groups (e.g., ketone, ester, nitrile). What is the best method to reduce only the nitro group while preserving both the bromine and these other functionalities?

A4: This is a common challenge where chemoselectivity is paramount. Catalytic hydrogenation is often a poor choice here, as Pd/C can also reduce ketones, nitriles, alkenes, and alkynes.[9]

Your best options are the metal-mediated methods, which exhibit excellent functional group tolerance:

  • Iron/Ammonium Chloride (Fe/NH₄Cl): This system is exceptionally selective. It will leave ketones, aldehydes, esters, nitriles, and aryl halides untouched.[8][9]

  • Tin(II) Chloride (SnCl₂): This reagent is also highly reliable for its selectivity towards the nitro group over most other common functionalities, including halogens.[1]

The table below provides a general guide to the compatibility of various reduction methods.

Functional GroupCatalytic H₂ (Pd/C)Fe / NH₄ClSnCl₂NaBH₄ / FeCl₂
Aryl Bromide Reduced Stable Stable Stable
Ketone / AldehydeOften ReducedStable Stable Stable
EsterStableStable Stable Stable
NitrileReducedStable Stable Stable
Alkene / AlkyneReducedStable Stable Stable
Benzyl EtherCleavedStable Stable Stable
Table denotes typical outcomes. Reactivity can be influenced by specific catalyst, conditions, and substrate.[9]

Validated Experimental Protocols

Protocol 1: Selective Reduction using Iron and Ammonium Chloride

This protocol is highly effective for the chemoselective reduction of aromatic nitro groups in the presence of sensitive functionalities, including aryl bromides.[9]

Materials:

  • Bromo-substituted nitroarene

  • Iron powder (Fe, 325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the nitroarene (1.0 eq), ethanol, and water (a common solvent ratio is 2:1 or 3:1 EtOH:H₂O).

  • Add ammonium chloride (~4.0 eq) and iron powder (~3.0-5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-90 °C). The reaction is often vigorous at the start.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing the pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude bromoaniline product, which can be purified by column chromatography if necessary.

**Protocol 2: Selective Reduction using Tin(II) Chloride (SnCl₂) **

This is another classic and reliable method that avoids dehalogenation.[1]

Materials:

  • Bromo-substituted nitroarene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 5% aqueous NaOH

Procedure:

  • In a round-bottom flask, dissolve the bromo-substituted nitroarene (1.0 eq) in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, allow the reaction mixture to cool to room temperature and then pour it into a beaker of crushed ice.

  • Carefully add saturated aqueous NaHCO₃ or 5% NaOH solution with vigorous stirring until the pH is basic (pH 8-9). This will precipitate tin salts. Continue stirring until the precipitate is well-formed.

  • Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude bromoaniline.

References
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Ghosh, B., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
  • Selective reduction of nitro group without affecting other functional groups. (2025). BenchChem.
  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (n.d.). Oriental Journal of Chemistry.
  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. (n.d.). Rasayan Journal of Chemistry.
  • Hydrogenolysis and Selective Reduction (Dehalogenation). (n.d.). Wordpress.
  • Schenk, T., et al. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology.
  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. (2023). JRF Global.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Blaser, H. U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace.
  • Lu, H., et al. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters.
  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). SynOpen.
  • What method can be used for reduction of aryl nitro group? (2013). ResearchGate.
  • Hutchins, R. O., et al. (1973). Reduction of aromatic nitro compounds with sodium borohydride in dimethyl sulfoxide or sulfolane. Synthesis of azo or azoxy derivatives. The Journal of Organic Chemistry.
  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025). Materials Advances.
  • Formenti, D., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
  • Selective reduction of nitroarenes via non-contact hydrogenation. (n.d.). eScholarship.org.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025). BenchChem.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Formenti, D., et al. (2019). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi.
  • Preventing debromination in subsequent reaction steps. (2025). BenchChem.
  • Patil, R. D., & Sasson, Y. (n.d.). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing.
  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PMC.
  • Process for the reduction of halo nitro aromatic compounds. (1964). Google Patents.

Sources

Technical Support Center: Purification of 3-Bromo-4,6-dinitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the purification and handling of 3-Bromo-4,6-dinitroindazole , a specialized intermediate often encountered in the development of nitric oxide synthase (NOS) inhibitors and antimicrobial agents.

This guide assumes a starting mixture containing the target compound alongside common impurities such as 3-Bromo-5,7-dinitroindazole (regioisomer), 3-Bromo-6-nitroindazole (incomplete nitration), and unreacted starting materials.

Quick Reference Data
ParameterSpecification / Data
Target Compound 3-Bromo-4,6-dinitro-1H-indazole
Molecular Formula C₇H₃BrN₄O₄
Primary Impurities 3-Bromo-5,7-dinitroindazole (Regioisomer), 3-Bromo-6-nitroindazole
Solubility (High) DMSO, DMF, Acetone, Ethyl Acetate (warm)
Solubility (Low) Water, Hexanes, cold Ethanol
pKa (Estimated) ~8.5 (Acidic N-H proton due to electron-withdrawing nitro groups)
Storage -20°C, Desiccated, Protected from light
Troubleshooting & FAQs
Q1: I am detecting a persistent impurity with the same mass (M+) as my product. How do I remove the 5,7-dinitro regioisomer?

Diagnosis: The nitration of indazoles is thermodynamically directed toward the 5 and 7 positions. If you synthesized the 4,6-isomer via nitration of 3-bromoindazole (or similar precursors), the 3-Bromo-5,7-dinitroindazole isomer is a likely contaminant. Solution: These isomers have distinct dipole moments due to the relative orientation of the nitro groups.

  • Recrystallization (First Line): The 5,7-isomer typically has a higher melting point and lower solubility in non-polar solvents due to its symmetry.

    • Protocol: Dissolve the crude mixture in boiling Toluene or Chlorobenzene . The 5,7-isomer often crystallizes out first upon cooling to room temperature. Filter this solid off.[1][2][3] The filtrate will be enriched in the desired 4,6-isomer.

    • Secondary Polish: Concentrate the filtrate and recrystallize the residue from Ethanol/Water (9:1) to obtain the 4,6-isomer.

  • Flash Chromatography: If recrystallization fails, use a silica column. The 4-nitro group in your target compound interacts with the N-H proton (intramolecular H-bond), often making the 4,6-isomer slightly less polar (higher

    
    ) than the 5,7-isomer in chlorinated solvents.
    
    • Eluent:Dichloromethane (DCM) : Methanol (99:1) or Hexanes : Ethyl Acetate (4:1) .

Q2: My product is co-eluting with the mono-nitro intermediate (3-Bromo-6-nitroindazole). How do I improve separation?

Diagnosis: Mono-nitro species are significantly less polar than dinitro species. If they co-elute, your solvent system is likely too strong (too polar), causing all components to run at the solvent front. Solution:

  • Adjust Mobile Phase: Switch to a gradient elution starting with 100% Hexanes (or Heptane) and slowly increasing Ethyl Acetate to 20%. The mono-nitro impurity should elute first (

    
     in 20% EtOAc), followed by the dinitro target (
    
    
    
    ).
  • Chemical Wash (chemo-selective): The dinitroindazole is more acidic (pKa < 10) than the mono-nitroindazole due to the extra electron-withdrawing group.

    • Dissolve the mixture in EtOAc.[4]

    • Wash with 5% NaHCO₃ (Sodium Bicarbonate). The dinitro compound will partially partition into the aqueous layer (as a salt), while the mono-nitro stays in the organic layer. Note: This is risky as yield loss is high; use only if chromatography is impossible.

Q3: The product turns dark brown/red during concentration. Is it decomposing?

Diagnosis: Nitroindazoles are photosensitive and can degrade in the presence of trace bases or transition metals. Solution:

  • Acidify: Ensure the solution is neutral or slightly acidic before concentration. Trace base (e.g., from silica gel or aqueous workup) can cause oxidative degradation (Meisenheimer complex formation).

  • Temperature Control: Do not heat the rotary evaporator bath above 40°C .

  • Light Protection: Wrap flasks in aluminum foil during all purification steps.

Detailed Experimental Protocols
Protocol A: Fractional Recrystallization for Isomer Separation

Use this method to separate the 4,6-dinitro target from the 5,7-dinitro impurity.

  • Dissolution: Place 5.0 g of the crude solid mixture in a 100 mL round-bottom flask.

  • Solvent Addition: Add 40 mL of Toluene .

  • Reflux: Heat to reflux (110°C) with stirring until the majority of the solid dissolves. If a significant amount remains undissolved, add Toluene in 5 mL increments.

  • Hot Filtration: If black specks (tar) are present, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not use an ice bath yet.

  • Filtration 1 (Impurity Removal): Filter the precipitated solid. Analyze this solid : It is likely the unwanted 5,7-dinitro isomer .

  • Concentration: Evaporate the filtrate (containing the target) to dryness under reduced pressure.

  • Final Crystallization: Redissolve the residue in a minimum amount of boiling Ethanol . Add warm Water dropwise until persistent turbidity is observed. Cool to 4°C overnight.

  • Collection: Filter the pale yellow crystals of 3-Bromo-4,6-dinitroindazole . Wash with cold 50% Ethanol/Water.

Protocol B: Flash Column Chromatography

Use this method for high-purity cleaning (>98%).

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Sample Loading: Dry load is recommended. Dissolve the sample in a minimum of Acetone, add silica gel (ratio 1:2), and evaporate to a free-flowing powder.

  • Column Dimensions: Use a 20:1 Silica-to-Sample mass ratio.

  • Gradient Profile:

    • 0–5 min: 100% Hexanes (Equilibration)

    • 5–15 min: 0%

      
       10% Ethyl Acetate in Hexanes (Elutes unreacted 3-Bromoindazole)
      
    • 15–30 min: 10%

      
       25% Ethyl Acetate in Hexanes (Elutes 3-Bromo-6-nitroindazole)
      
    • 30–60 min: 25%

      
       40% Ethyl Acetate in Hexanes (Elutes 3-Bromo-4,6-dinitroindazole )
      
  • Monitoring: Check fractions by TLC (UV 254 nm). The dinitro compounds will quench fluorescence strongly.

Visual Workflow: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (3-Bromo-4,6-dinitroindazole + Impurities) CheckIsomers Is 5,7-Dinitro Isomer Present? (Check TLC/NMR) Start->CheckIsomers Recryst Protocol A: Recrystallization (Solvent: Toluene) CheckIsomers->Recryst Yes (Major Impurity) Flash Protocol B: Flash Chromatography (Hexane/EtOAc Gradient) CheckIsomers->Flash No (Minor Impurity) Filtrate Filtrate (Enriched in 4,6-isomer) Recryst->Filtrate Precipitate Precipitate (Discard 5,7-isomer) Recryst->Precipitate Filtrate->Flash Polishing Step FinalProduct Pure 3-Bromo-4,6-dinitroindazole (>98% Purity) Flash->FinalProduct 25-40% EtOAc MonoNitro Impurity: Mono-nitro species (Elutes early) Flash->MonoNitro 0-25% EtOAc

Caption: Decision tree for selecting the optimal purification route based on the impurity profile.

References
  • BenchChem. (2025).[2][3] Optimizing 3-Bromo-7-Nitroindazole Concentration: A Technical Guide. Retrieved from

  • ChemicalBook. (2025). Synthesis of 3-Bromo-4-nitro-1H-indazole. Retrieved from

  • El Brahmi, N., et al. (2013). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. IUCrData. Retrieved from

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.[5] Retrieved from

  • Cayman Chemical. (2024). 3-bromo-7-Nitroindazole Product Information. Retrieved from

Sources

Optimizing reaction temperature for nitration of 3-bromoindazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Temperature for Regioselective Nitration Target Product: 5-Nitro-3-bromo-1H-indazole (Major) / 7-Nitro-3-bromo-1H-indazole (Minor)

Executive Summary

The nitration of 3-bromoindazole is a classic Electrophilic Aromatic Substitution (SEAr) that presents a specific challenge: balancing reactivity (overcoming the deactivating effect of the bromine and the protonated pyrazole ring) against regioselectivity (favoring the C5-nitro isomer over the C7-isomer or dinitration).

Temperature is the primary lever for controlling this balance.[1] This guide synthesizes kinetic data and practical synthetic protocols to help you navigate the narrow thermal window required for high-purity isolation.

Module 1: The Temperature-Regioselectivity Nexus

Q: Why is the reaction temperature so critical for this specific substrate?

A: The 3-bromoindazole scaffold is highly deactivated.

  • Electronic Deactivation: The bromine atom at C3 is electron-withdrawing (inductive effect), and the reaction is performed in strong acid (

    
    ), which protonates the pyrazole nitrogen (
    
    
    
    ). This creates a cationic indazolium species that strongly resists electrophilic attack.
  • The Thermal Window:

    • < 0°C (Kinetic Traps): At very low temperatures, the reaction is often too sluggish due to the deactivation. You may observe N-nitration (kinetic product) which is unstable and reverts, or simply no reaction.

    • 20°C – 40°C (Thermodynamic Sweet Spot): This range provides enough energy to overcome the activation barrier for C-nitration at the C5 position (para to the

      
       amine).
      
    • > 50°C (Loss of Control): High temperatures promote attack at the sterically hindered C7 position and lead to 5,7-dinitro species.

Mechanism & Pathway Diagram

The following diagram illustrates the bifurcation of reaction pathways based on thermal energy.

NitrationPathways Substrate 3-Bromoindazole (Protonated in Acid) Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate + H2SO4/HNO3 Nitronium Nitronium Ion (NO2+) Prod_5 5-Nitro-3-bromoindazole (Major Product) Thermodynamic Control Intermediate->Prod_5 20-25°C (Preferred Path) Prod_7 7-Nitro-3-bromoindazole (Minor Isomer) Intermediate->Prod_7 >40°C or Steric Leakage Prod_Di 5,7-Dinitro Species (Over-reaction) Prod_5->Prod_Di >60°C (Thermal Runaway) Prod_7->Prod_Di >60°C

Caption: Thermal influence on product distribution. Green path indicates optimal conditions; red paths indicate thermal over-reaction.

Module 2: Troubleshooting & FAQs

Issue 1: "I am seeing significant amounts of the 7-nitro isomer."

Diagnosis: Your reaction temperature likely spiked during the addition phase, or the reaction was run too hot. Corrective Action:

  • Control the Exotherm: The nitration is exothermic.[1] Even if your bath is at 0°C, the internal temperature can spike if the nitric acid is added too quickly.

  • Protocol Adjustment: Maintain internal temperature < 5°C during addition. Do not heat to reflux. Stir at Room Temperature (20-25°C) for the duration of the reaction.

Issue 2: "The reaction is stalled; starting material remains after 4 hours."

Diagnosis: The deactivating effect of the 3-bromo group is suppressing reactivity at low temperatures. Corrective Action:

  • The "Warm-Up" Strategy: After the addition of

    
     is complete at 0°C, you must remove the ice bath. Allow the vessel to warm to 25°C naturally.
    
  • Gentle Heating: If HPLC shows <10% conversion after 2 hours at 25°C, warm carefully to 35°C . Do not exceed 40°C.

Issue 3: "My product contains a black tar/oil impurity."

Diagnosis: Oxidative decomposition. This often happens if the concentration of


 is too high or the temperature exceeded 60°C, causing the bromine to destabilize or the ring to oxidize.
Corrective Action: 
  • Stoichiometry Check: Use a slight excess of

    
     (1.05 – 1.1 eq), not a large excess.
    
  • Quench Technique: Pour the reaction mixture onto ice, not water into the acid. The heat of hydration can char the product if reversed.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 5-nitro-3-bromo-1H-indazole with minimized 7-nitro impurity.

Reagents & Equipment
  • Substrate: 3-Bromoindazole (1.0 eq)

  • Solvent/Acid: Conc. Sulfuric Acid (

    
    , 98%)
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%) or Potassium Nitrate (
    
    
    
    ) for gentler nitration.
  • Equipment: 3-neck flask, internal thermometer (Critical), addition funnel.

Step-by-Step Workflow
StepActionTemperature TargetCritical Note
1 Dissolve 3-bromoindazole in

(10 vol).
0°C Stir until fully homogeneous. The solution may be thick.
2 Prepare Nitration Mix (

+

).
0°C Pre-mix acids externally to dissipate heat of mixing before addition.
3 ADDITION PHASE: Dropwise addition of acid mix.[2]< 5°C (Internal) CRITICAL: Adjust drop rate to keep internal temp below 5°C.
4 REACTION PHASE: Remove ice bath.20°C - 25°C Stir for 2-4 hours. Monitor by HPLC/TLC.
5 QUENCH: Pour mixture onto crushed ice (20 vol).< 20°C Vigorous stirring. Product precipitates as a yellow/off-white solid.
6 ISOLATION: Filter and wash with cold water.Ambient Wash until filtrate is neutral (pH ~7).
Workflow Visualization

ProtocolFlow Start Start: 3-Bromoindazole + H2SO4 Cool Cool to 0°C (Ice/Salt Bath) Start->Cool Add Add HNO3/H2SO4 Mix Dropwise (Keep < 5°C) Cool->Add Warm Warm to 25°C Stir 3-4 Hours Add->Warm Check HPLC Check: SM < 2%? Warm->Check Check->Warm No (Wait) Quench Pour onto Crushed Ice Filter Precipitate Check->Quench Yes

Caption: Operational workflow for the nitration process emphasizing temperature checkpoints.

Module 4: Expert Insight (Alternative Route)

If you consistently struggle with the separation of the 5-nitro and 7-nitro isomers, consider the Reverse Synthetic Strategy .

Instead of nitrating 3-bromoindazole, many industrial processes utilize the Bromination of 5-nitroindazole .

  • Start: 5-Nitroindazole (commercially available or easily made from indazole with high selectivity).

  • React: Bromination (

    
     or 
    
    
    
    ).
  • Result: The nitro group at C5 directs the bromine to the C3 position effectively, often yielding higher purity profiles than the nitration of the bromo-derivative.

Why? The 5-nitro group deactivates the benzene ring entirely, forcing the halogenation to the pyrazole ring (C3), which is the only remaining reactive site.

References

  • BenchChem. (2025).[2] Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Retrieved from .

  • Thermo Fisher Scientific. (2024).[3] Safety Data Sheet: 3-Bromo-7-nitroindazole.[4][5] Retrieved from .

  • Luo, Y., et al. (2014). Synthesis process of 3-bromo-5-nitro-1H-indazole. Patent CN103570624A. Retrieved from .

  • Claramunt, R. M., et al. (1991). Kinetics and mechanism of nitration of indazole.Journal of the Chemical Society, Perkin Transactions 2, 1691-1697. Retrieved from .

  • Gocmez, S. S., et al. (2015). The effect of a selective neuronal nitric oxide synthase inhibitor 3-bromo-7-nitroindazole on spatial learning.[6]Pharmacology Biochemistry and Behavior, 131, 19-25.[6] Retrieved from .

Sources

Handling thermal instability of polynitro indazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Energetic Heterocycles Technical Support Center. As a Senior Application Scientist overseeing the synthesis and scale-up of high-nitrogen compounds, I frequently see researchers encounter critical failures when handling polynitro indazoles. These molecules are not standard organic intermediates; their high nitrogen-to-oxygen ratios impart energetic properties that demand rigorous thermodynamic control and a deep understanding of their mechanistic behavior.

Below, you will find our comprehensive troubleshooting guide, self-validating protocols, and structural data designed to keep your lab safe and your yields high.

Part 1: Troubleshooting Guide & Causal Diagnostics

Incident Report 1: Uncontrolled Exotherms & "Flashing" During Nitration

  • User Query: "During the nitration of oxindole to produce 3,5,7-trinitroindazole, my reaction mixture frequently undergoes a sudden, violent exothermic runaway around 150°C. How do I prevent this?"

  • Scientist's Diagnosis & Causality: The violent exotherm you are experiencing is due to the accumulation and subsequent thermal decomposition of a highly unstable intermediate. When oxindole is subjected to pure nitric acid, the initial exhaustive nitration yields 3,3,5,7-tetranitrooxindole[1]. This specific intermediate possesses severe ring strain. Thermodynamically, the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    bonds act as "trigger linkages." If the internal temperature approaches 160°C, 3,3,5,7-tetranitrooxindole undergoes a rapid, auto-catalytic decarboxylation and ring-opening sequence, which manifests macroscopically as exploding "with a flash".
  • Resolution: To successfully synthesize 3,5,7-trinitroindazole, the thermal transition from the tetranitrooxindole intermediate must be micromanaged. The conversion requires a slightly higher temperature than the initial nitration, but breaching the critical temperature of thermal explosion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) of the intermediate causes a runaway reaction.
    

Pathway Ox Oxindole (Starting Material) Nit Nitration (HNO3) Controlled Temp Ox->Nit Tetra 3,3,5,7-Tetranitrooxindole (Highly Unstable) Nit->Tetra Tri 3,5,7-Trinitroindazole (Target Product) Tetra->Tri Controlled Heating Runaway Thermal Runaway / Flash Decomposition Tetra->Runaway T > 160°C or Friction

Mechanistic pathway of oxindole nitration, highlighting the critical thermal bifurcation.

Incident Report 2: Product Degradation During Isolation

  • User Query: "We are losing yield during the drying phase of our polynitro indazoles. The powder turns dark and sometimes pops on the filter paper. What is the mechanism of failure here?"

  • Scientist's Diagnosis & Causality: Polynitro indazoles are highly sensitive to friction, static discharge, and localized heating. When drying on a standard frit, pulling a hard vacuum draws ambient air rapidly over the crystals. If the solvent evaporates too quickly, the friction of the shrinking crystal lattice, combined with potential static build-up from the dry air, provides the activation energy required to cleave the weakest

    
     bond. This micro-decomposition releases 
    
    
    
    gases (turning the powder dark) and causes localized micro-detonations.
  • Resolution: Never dry polynitro indazoles using a standard Büchner funnel vacuum to total dryness. Implement the self-validating isolation protocol detailed in Part 3.

Part 2: Quantitative Thermal Data & Benchmarks

To ensure safe handling, it is critical to understand the thermal boundaries of your specific indazole derivative. Below is a structural comparison of thermal properties.

CompoundDecomposition Threshold (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
C3 NMR Shift (

)
Primary HazardStructural Notes
3,3,5,7-Tetranitrooxindole ~160 °CN/AExplosive FlashHighly strained intermediate; extreme N/O ratio.
3,5,7-Trinitroindazole > 160 °C~123-124 ppmThermal RunawayProduct of controlled tetranitrooxindole rearrangement[1].
2-Methyl-6-nitro-2H-indazole > 250 °C123-124 ppmStandard OrganicMononitrated; lacks the energetic density of poly-variants[2].

Part 3: Self-Validating Standard Operating Procedure (SOP)

Protocol: Safe Synthesis and Isolation of Polynitro Indazoles Note: This protocol incorporates mandatory hold-points. If a validation check fails, the operator must immediately abort to the quenching phase.

  • Reactor Preparation: Equip a jacketed reactor with dual-redundant thermocouples (internal and jacket), an overhead PTFE stirrer, and a blast shield. Purge with

    
     to eliminate ambient moisture.
    
  • Nitration (The Critical Phase):

    • Suspend the starting material in the nitrating medium at 0°C.

    • Causality Check: Keeping the temperature low prevents premature, uncontrolled nitration which leads to localized hot spots.

  • Controlled Thermal Rearrangement:

    • Ramp the temperature at a strict rate of 1°C/min to the target rearrangement temperature.

    • Validation Step: Monitor the exotherm. If ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , the system is failing to dissipate heat. The protocol dictates an immediate abort and transition to Step 4. Do not allow the system to approach 160°C under any circumstances.
      
  • Quenching:

    • Discharge the reaction mixture dropwise into a 10x volume of crushed ice/water mixture under vigorous stirring.

    • Causality Check: Rapid anti-solvent precipitation traps the product in a stable crystalline form while instantly dissipating the heat of dilution of the acid.

  • Isolation & Washing:

    • Filter the precipitate using a grounded conductive funnel (e.g., stainless steel) to prevent static accumulation. Wash copiously with cold water.

    • Validation Step: Test the filtrate pH. The washing step is only validated as complete when the filtrate registers a neutral pH, ensuring no residual catalytic acid remains to lower the decomposition threshold.

  • Desiccation (Drying):

    • Transfer the damp cake using a non-sparking spatula (e.g., Teflon). Dry via lyophilization (freeze-drying) or in a vacuum desiccator at ambient temperature over

      
      . Never use an oven or rotary evaporator.
      

G A Pre-Reaction: Thermal Hazard Assessment B Nitration Phase: Strict Temp Control (< 60°C) A->B C Quenching: Slow Anti-Solvent Addition B->C D Isolation: Avoid Friction/Heat C->D E Storage: Desiccated, < 0°C D->E

Workflow for the safe synthesis and isolation of thermally unstable polynitro indazoles.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use standard Differential Scanning Calorimetry (DSC) to test new PNI derivatives? A: Yes, but with extreme caution. Standard aluminum DSC pans can rupture violently if the sample detonates. You must use high-pressure, gold-plated or stainless-steel reusable crucibles, and limit sample sizes to <1 mg. DSC is essential for determining the onset temperature of decomposition, which informs your safe operating envelope.

Q: Why does the C3 carbon signal in 2H-indazoles matter for stability analysis? A: NMR is critical for verifying the correct tautomeric or isomeric form before subjecting the compound to thermal stress. For 2H-indazoles, the C3 carbon signal typically appears in the range of


 123–124 ppm[2]. Confirming the isomer ensures you are not inadvertently handling a more sterically strained, and thus more thermally unstable, N1/N2 variant.

References

  • Source: arkat-usa.
  • Source: benchchem.

Sources

Application Scientist Support Portal: Troubleshooting 3-Bromoindazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic failures that lead to low conversion rates during the cross-coupling of 3-bromoindazoles.

While 3-bromoindazole is a privileged scaffold in drug discovery, its unique electronic and steric properties frequently cause catalyst poisoning, protodehalogenation, and stalled catalytic cycles. This guide bypasses generic advice to focus on the causality behind these failures, providing self-validating protocols and data-driven solutions to rescue your yields.

Mechanistic Diagnostic Workflow

Before altering your reaction conditions, use the following diagnostic logic to identify the root cause of your stalled coupling reaction.

TroubleshootingWorkflow Start Low Conversion (<30%) CheckNH Is N1 (NH) Unprotected? Start->CheckNH Protect Apply N-Protection (THP, Boc, SEM) CheckNH->Protect Yes CheckDebrom Debromination Observed? CheckNH->CheckDebrom No Protect->CheckDebrom AddSalts Add TBAB / NaBr (Stabilizes Pd) CheckDebrom->AddSalts Yes CheckCat Change Catalyst (e.g., Pd(dppf)Cl2) CheckDebrom->CheckCat No AddSalts->CheckCat Success Full Conversion Achieved CheckCat->Success

Diagnostic workflow for resolving low conversion in 3-bromoindazole cross-coupling.

Core Troubleshooting Guide & FAQs

Q: Why does my Suzuki-Miyaura coupling of N-unprotected 3-bromoindazole stall at 20-30% conversion despite extended heating? Causality & Solution: The free N1-H of the indazole ring is highly acidic and its adjacent N2 lone pair is highly nucleophilic. This allows the unprotected azole to strongly coordinate with the palladium center, forming inactive Pd-azole oligomers. This results in severe product inhibition and catalyst deactivation[1]. Action: The most reliable solution is to mask the N1 position using a protecting group (e.g., THP, Boc, or SEM) prior to coupling[2]. If your synthetic route cannot tolerate a protection/deprotection sequence, you must switch to a highly active precatalyst system equipped with a bulky biaryl phosphine ligand (e.g., XPhos Pd G2). The extreme steric bulk of XPhos prevents the indazole nitrogen from coordinating to the palladium center, allowing the catalytic cycle to proceed[1].

Q: LC-MS analysis shows that my starting material is disappearing, but I am isolating 1H-indazole instead of my C3-coupled product. How do I prevent this debromination? Causality & Solution: You are observing protodehalogenation. In cross-coupling reactions (particularly Heck couplings) involving electron-rich heterocycles, the initial oxidative addition intermediate is unstable. Before transmetalation or olefin insertion can occur, the Pd(II) complex is prematurely reduced by the amine base or solvent, replacing the bromine atom with a proton[3]. Action: To suppress this off-cycle pathway, add bromide salts such as tetrabutylammonium bromide (TBAB) and NaBr to the reaction mixture. The high concentration of bromide ions shifts the equilibrium to stabilize the Pd(II) oxidative addition complex, drastically reducing debromination and promoting the desired C-C bond formation[3].

Q: I am attempting a Buchwald-Hartwig amination at the C3 position, but I only recover unreacted starting material. What is failing? Causality & Solution: Amination at the C3 position of indazole is electronically mismatched and sterically hindered. Standard catalysts like Pd(PPh3)4 or Pd2(dba)3 fail because they cannot overcome the activation energy required for reductive elimination, or they degrade in the presence of the strong bases required for the reaction. Action: You must use a specialized palladacycle precatalyst paired with a bidentate ligand with a large bite angle, such as XantPhos. This system cleanly generates a highly active, mono-ligated Pd(0) species at lower temperatures, breaking the "base barrier" and preventing catalyst degradation[4].

Q: Which palladium catalyst yields the highest turnover frequency (TOF) for sterically hindered 3-bromoindazoles in Suzuki couplings? Causality & Solution: The C3 position is sterically crowded by the adjacent N2 atom and any N1 substituents. Monodentate ligands (like PPh3) often dissociate too readily, leading to palladium black precipitation. Action: Bidentate ligands such as dppf in Pd(dppf)Cl2 force a cis-coordination geometry at the palladium center, which significantly accelerates the rate-limiting reductive elimination step. Studies show Pd(dppf)Cl2 vastly outperforms Pd(PPh3)4 for C3-indazole couplings[5].

Quantitative Performance Analysis

The following table summarizes the causal relationship between reaction conditions and conversion rates based on validated literature parameters. Use this data to benchmark your own experiments.

SubstrateReaction TypeCatalyst/LigandAdditives/BaseConversion/YieldMechanistic Note
N1-Free 3-BromoindazoleSuzukiPd(PPh3)4Na2CO3< 30% Severe Pd deactivation by free NH coordination[1].
N1-THP 3-BromoindazoleSuzukiPd(dppf)Cl2K2CO3> 85% THP sterically blocks Pd coordination; dppf accelerates elimination[5].
N1-Me 3-BromoindazoleHeckPd(OAc)2 / PPh3TEA~ 53% High protodehalogenation to 1-Me-indazole observed[3].
N1-Me 3-BromoindazoleHeckPd(OAc)2 / PPh3TEA + TBAB + NaBr> 90% Bromide salts stabilize the Pd(II) intermediate, preventing reduction[3].
N1-Free 3-BromoindazoleSuzukiXPhos Pd G2K3PO4> 90% Bulky XPhos ligand prevents product inhibition without N-protection[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Optimized Suzuki-Miyaura Coupling of N1-Protected 3-Bromoindazole

Objective: Achieve >85% conversion of 3-bromoindazole to a C3-aryl indazole using a bidentate catalyst system.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine N1-THP-3-bromoindazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Atmosphere Exchange (Critical): Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat for a total of 3 cycles.

    • Causality: Pd(0) intermediates are highly oxygen-sensitive. Failure to rigorously deoxygenate will result in the homocoupling of your boronic acid, consuming your reagent and stalling the reaction.

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M) and a degassed aqueous solution of K2CO3 (2.0 equiv).

  • Reaction Execution: Heat the biphasic mixture to 90°C under vigorous stirring (1000 rpm) for 12 hours.

    • Validation Checkpoint 1: Within the first 30 minutes, the biphasic mixture should transition from a dark red/orange solution to a pale yellow/brown suspension, indicating the active catalytic cycle is turning over. If the solution turns pitch black, your palladium has precipitated (catalyst death)—abort and check solvent degassing.

  • Reaction Monitoring: Sample the organic layer.

    • Validation Checkpoint 2: TLC (Hexane:EtOAc 3:1) must show complete disappearance of the starting material spot. GC-MS should confirm the product mass without the presence of debrominated indazole (M-Br+H).

Protocol B: Chemoselective Heck Coupling with Bromide Additives

Objective: Perform C3-alkenylation while suppressing protodehalogenation.

  • Reagent Preparation: Combine 3-bromoindazole (1.0 equiv), acrylate/alkene (1.5 equiv), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Triethylamine (1.2 equiv) in a reaction vessel.

  • Additive Integration: Add TBAB (5 mol%) and NaBr (excess, acting as a stabilizer and auxiliary).

    • Causality: These salts strictly regulate the halide concentration in the microenvironment, preventing the premature reduction of the oxidative addition complex[3].

  • Execution: Heat to 100°C (or subject to high-speed ball milling at 800 rpm if using mechanochemical conditions) for 90 minutes.

  • Validation Checkpoint: LC-MS analysis of the crude mixture should show a ratio of >15:1 for the desired vinylindazole product versus the debrominated 1H-indazole byproduct.

References

  • Benchchem. "3-Bromo-1-(2-methoxyethyl)-1H-indazole". 2

  • Beilstein Journal of Organic Chemistry. "Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib". 3

  • National Institutes of Health (NIH) / PMC. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation". 1

  • ACS Publications. "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst". 4

  • National Institutes of Health (NIH) / PMC. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles". 5

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Technical Support Center: Separation & Identification of 1H and 2H Alkylated Dinitroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development increasingly relies on highly functionalized heterocyclic pharmacophores, the regioselective synthesis and isolation of indazole derivatives have become critical. Alkylation of dinitroindazoles (such as 5,6-dinitroindazole) inherently yields a mixture of N1-alkylated (1H) and N2-alkylated (2H) regioisomers.

This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to help you successfully separate and characterize these complex isomers.

Theoretical Grounding: The Causality of Isomer Formation

To effectively separate 1H and 2H isomers, one must understand the thermodynamic and kinetic forces driving their formation.

The indazole scaffold exhibits annular tautomerism. The 1H-indazole tautomer possesses a benzenoid-like aromatic structure, making it thermodynamically more stable than the 2H-indazole tautomer, which features a less stable quinonoid-like structure[1][2]. Quantum mechanical calculations reveal that the 1H-isomer is typically more stable by approximately 4.46 to 5.1 kcal/mol[3][4].

However, during direct N-alkylation, the activation energy barrier for N2-alkylation is often lower than that for N1-alkylation. Consequently, the 2H-isomer is frequently formed as the kinetic product , while the 1H-isomer is the thermodynamic product [1][3]. Because the benzenoid (1H) and quinonoid (2H) structures distribute electron density differently across the highly electron-withdrawing dinitro-substituted core, the two isomers exhibit distinct dipole moments. This difference in polarity is the fundamental mechanism that allows for their separation via chromatography[5][6].

EnergyProfile SM Dinitroindazole + Base + Alkylating Agent Kinetic N2-Alkylation (Kinetic Pathway) Lower Activation Energy SM->Kinetic Thermo N1-Alkylation (Thermodynamic Pathway) Higher Activation Energy SM->Thermo Isomer2H 2H-Isomer (Quinonoid) Less Stable (+4.5 kcal/mol) Kinetic->Isomer2H Isomer1H 1H-Isomer (Benzenoid) More Stable (0 kcal/mol) Thermo->Isomer1H Heat Heat / Acid / Base (Isomerization Risk) Isomer2H->Heat Heat->Isomer1H Equilibration (Substituent Dependent)

Caption: Thermodynamic vs. kinetic pathways governing 1H and 2H indazole isomer formation.

Frequently Asked Questions (FAQs)

Q1: Why does my purified 2H-isomer sometimes convert to the 1H-isomer during solvent removal? A1: The 2H-isomer is the kinetic product. While simple N-alkyl bonds (like N-methyl) are robust, certain alkyl or acyl substituents (e.g., N-acetyl or bulky protecting groups) can undergo reversible cleavage or migration. Exposure to elevated temperatures (>40°C) or residual acidic/basic conditions during rotary evaporation provides the activation energy required to isomerize the kinetic 2H-product into the thermodynamically stable 1H-product[1][4]. Solution: Always use neutral pH washes during aqueous workup and concentrate your fractions in vacuo at temperatures below 30°C[1].

Q2: My isomers co-elute on standard silica gel using Ethyl Acetate/Hexane. What should I change? A2: The presence of two strongly electron-withdrawing nitro groups on the indazole core drastically reduces the basicity of the ring nitrogens, which can compress the polarity difference between the N1 and N2 isomers. If a standard EtOAc/Hexane gradient fails, switch to a highly resolving, slightly more polar solvent system such as Dichloromethane/Methanol (e.g., 99:1 to 95:5). Alternatively, utilize reverse-phase Preparative HPLC, which relies on hydrophobic interactions rather than silica-dipole interactions[5][7].

Q3: How can I definitively identify which chromatographic fraction is the 1H-isomer and which is the 2H-isomer? A3: 1H NMR and 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR are the gold standards. In 1H NMR, the C3 proton of the 2H-isomer is typically shifted downfield compared to the 1H-isomer[8]. For absolute structural confirmation, use HMBC: the 2H-isomer will show a


 correlation between the N-alkyl protons and the C3 carbon, but no correlation to the C7a carbon. Conversely, the 1H-isomer shows no correlation to C3, but strong correlations to the C7a carbon[9].

Quantitative Data Summary

Property / Metric1H-Isomer (N1-Alkylated)2H-Isomer (N2-Alkylated)Mechanistic Causality / Notes
Thermodynamic Stability Base state (0 kcal/mol)+4.46 to +5.1 kcal/mol1H features a stable benzenoid aromatic core; 2H features a higher-energy quinonoid core[3][4].
Reaction Pathway Thermodynamic ControlKinetic Control2H forms faster due to a lower activation energy barrier (ΔEa ≈ 1.1 kcal/mol lower for N2)[3].
1H NMR (C3-H Shift) Upfield (relative)Downfield (relative)Differences in electron density distribution across the heterocyclic ring[8].
2D HMBC Correlations N-Alkyl correlates to C7a N-Alkyl correlates to C3 Spatial proximity of the N1 vs. N2 positions to adjacent carbon atoms[9].
Chromatographic Polarity Typically Less PolarTypically More PolarThe quinonoid structure of the 2H isomer generally presents a larger dipole moment[5].

Validated Experimental Protocols

Workflow Overview

Workflow Start Crude Alkylated Dinitroindazole Mixture TLC TLC Optimization (EtOAc/Hexane or DCM/MeOH) Start->TLC Decision ΔRf > 0.15? TLC->Decision Flash Flash Column Chromatography Decision->Flash Yes Prep Preparative HPLC (C18, H2O/MeCN/TFA) Decision->Prep No Evap Low-Temp Evaporation (< 30°C) Flash->Evap Prep->Evap NMR 1H & 2D HMBC NMR Identification Evap->NMR Pure1 Pure 1H-Isomer NMR->Pure1 Pure2 Pure 2H-Isomer NMR->Pure2

Caption: Workflow for the separation and identification of 1H and 2H alkylated dinitroindazole isomers.

Protocol A: Normal-Phase Flash Column Chromatography

Use this protocol if TLC screening shows a retention factor difference (ΔRf) of ≥ 0.15 between isomers.

  • Column Preparation: Pack a glass column with high-resolution silica gel (230-400 mesh) using a non-polar solvent (e.g., 100% Hexane or 100% Dichloromethane). The fine mesh is critical for resolving structurally similar dinitroindazole isomers[5].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If the mixture is poorly soluble, dry-load it by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column bed.

  • Elution Gradient:

    • Option 1: Begin with 10% Ethyl Acetate in Hexane. Gradually increase the polarity to 50% Ethyl Acetate.

    • Option 2 (For highly retained dinitroindazoles): Begin with 100% DCM. Gradually introduce Methanol from 0.5% up to 3%.

  • Fraction Collection: Collect small fractions (e.g., 10-20 mL depending on scale). Monitor fractions via TLC under UV light (254 nm). The 1H-isomer typically elutes first.

  • Concentration: Pool the fractions containing the pure isomers. Evaporate the solvent in vacuo using a water bath set no higher than 30°C to prevent any risk of thermal degradation or isomerization[1].

Protocol B: Reverse-Phase Preparative HPLC

Use this protocol for highly complex mixtures, scale-up purification, or when normal-phase chromatography fails to resolve the isomers.

  • System Setup: Equip the HPLC with a Preparative C18 column (e.g., Discovery HS C-18, 5 μm particle size)[7].

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water containing 0.1% Trifluoroacetic acid (TFA). Note: TFA ensures consistent protonation states of residual basic sites, sharpening the chromatographic peaks[6][7].

    • Solvent B: Acetonitrile containing 0.1% TFA.

  • Gradient Method:

    • Equilibrate the column at 10% Solvent B.

    • Inject the filtered sample (dissolved in DMSO or a compatible Mobile Phase mixture).

    • Run a linear gradient from 10% B to 75% B over 30 minutes[7].

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect peaks using an automated fraction collector.

  • Post-Processing: Immediately neutralize the collected fractions (if acid-sensitive) or lyophilize (freeze-dry) the fractions directly to remove water, acetonitrile, and TFA without applying heat.

References

  • 2-Methyl-6-nitro-2H-indazole | Benchchem Benchchem. Retrieved from[5]

  • Interdisciplinary research for pharmacy Medical University of Gdańsk. Retrieved from[7]

  • Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry Al-Razi University. Retrieved from[6]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution National Institutes of Health (NIH). Retrieved from[9]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole WuXi AppTec. Retrieved from[3]

  • Avoiding isomerization during 2H-indazole synthesis Benchchem. Retrieved from[1]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights Beilstein Journals. Retrieved from[2]

  • How to avoid side product formation in 1H-indazole synthesis Benchchem. Retrieved from[8]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics National Institutes of Health (NIH). Retrieved from[4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-Bromo-4,6-dinitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 3-Bromo-4,6-dinitroindazole is a highly functionalized scaffold, and its unambiguous characterization is critical for its application as a synthetic intermediate. This guide provides an in-depth, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4,6-dinitroindazole. In the absence of a publicly available, fully assigned spectrum, this document leverages foundational NMR principles and comparative data from analogous structures to construct a reliable interpretative framework. We will explore the anticipated chemical shifts, coupling constants, and splitting patterns, explaining the underlying electronic effects of the nitro and bromo substituents. Furthermore, this guide presents a robust, step-by-step protocol for acquiring a high-quality spectrum and compares the utility of ¹H NMR with other essential analytical techniques, offering researchers a comprehensive strategy for structural verification.

Introduction: The Analytical Challenge

3-Bromo-4,6-dinitroindazole presents a unique analytical puzzle. As a derivative of indazole, its aromatic system is subject to complex electronic influences. The two nitro groups (at positions 4 and 6) are potent electron-withdrawing groups, which significantly deshield the aromatic protons, shifting their resonances downfield. The bromine atom at position 3 introduces further electronic and steric effects. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity, assessing its purity, and ensuring success in subsequent synthetic transformations. This guide serves as a practical manual for any researcher working with this molecule or structurally related compounds.

Caption: Structure of 3-Bromo-4,6-dinitroindazole with key protons labeled.

Predictive ¹H NMR Spectral Analysis

The analysis begins with a prediction of the spectrum based on first principles and data from related nitroindazole compounds.[1][2] The molecule has three distinct types of protons: two on the aromatic ring (H-5 and H-7) and one on the pyrazole nitrogen (N-H).

  • Aromatic Protons (H-5 and H-7):

    • Chemical Shift (δ): The nitro groups at positions 4 and 6 exert a strong deshielding effect. The H-5 proton is ortho to two nitro groups, while the H-7 proton is ortho to one nitro group. Consequently, both protons are expected to appear significantly downfield, likely in the range of 8.5-9.5 ppm. The H-5 proton, being flanked by two nitro groups, will likely be the most downfield signal.

    • Splitting Pattern (Multiplicity): The H-5 and H-7 protons are situated meta to each other. This will result in a meta-coupling (⁴J), which is typically small.[3] Therefore, both signals are expected to appear as doublets.

    • Coupling Constant (J): The expected meta-coupling constant (⁴J₅,₇) is in the range of 2-3 Hz.[3]

  • Indazole N-H Proton:

    • Chemical Shift (δ): The N-H proton of indazoles is known to be acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet at a very downfield position, potentially >13 ppm, due to hydrogen bonding with the solvent.[4]

    • Splitting Pattern (Multiplicity): This signal will typically be a broad singlet (br s). It does not usually couple with other protons due to rapid chemical exchange or quadrupole broadening from the nitrogen atom. Its identity can be unequivocally confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of D₂O.

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm) in DMSO-d₆Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-5 9.2 - 9.5Doublet (d)~2.0 - 2.5Strong deshielding from two ortho nitro groups. Meta-coupled to H-7.
H-7 8.7 - 9.0Doublet (d)~2.0 - 2.5Deshielding from ortho nitro group at C6. Meta-coupled to H-5.
N-H > 13.0Broad Singlet (br s)N/AAcidic proton, subject to hydrogen bonding and exchange.

Recommended Experimental Protocol

Acquiring a high-fidelity spectrum requires careful sample preparation and parameter selection. This protocol is designed to be self-validating.

G A 1. Sample Preparation B 2. Spectrometer Setup A->B Dissolve ~5-10 mg in 0.6 mL DMSO-d₆ C 3. Data Acquisition B->C Tune & Shim; Set parameters (≥16 scans) D 4. D₂O Exchange (Confirmation) C->D Acquire initial spectrum E 5. Data Processing & Analysis C->E Fourier Transform, Phase & Baseline Correction D->E Add 1 drop D₂O, re-acquire, compare

Caption: Standard workflow for ¹H NMR spectral acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-Bromo-4,6-dinitroindazole. The exact mass is not critical unless performing quantitative NMR (qNMR).

    • Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to its excellent solvating power for polar, aromatic compounds and its ability to slow the exchange of the N-H proton, allowing for its observation.[5]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Reference the spectrum to the residual proton signal of DMSO-d₆ at δ = 2.50 ppm.[6]

  • Data Acquisition:

    • Temperature: Acquire the spectrum at a constant temperature, typically 298 K (25 °C).

    • Pulse Angle: Use a standard 30° or 45° pulse angle to ensure quantitative reliability without saturating the signals.

    • Acquisition Time (at): Set to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Use a delay of at least 2 seconds to allow for full spin-lattice relaxation.

    • Number of Scans (ns): Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio. Increase if the sample is very dilute.

  • Confirmation Step (D₂O Exchange):

    • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

    • Add one drop of deuterium oxide (D₂O) to the tube, cap it, and invert several times to mix.

    • Re-acquire the ¹H NMR spectrum using the same parameters. The broad singlet corresponding to the N-H proton should disappear or significantly decrease in intensity, confirming its assignment.

  • Data Processing:

    • Apply an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate all signals and measure the coupling constants accurately.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization relies on an orthogonal approach, integrating data from multiple analytical methods.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
¹H NMR Proton environment, connectivity (J-coupling), number of protons.Provides definitive information on the substitution pattern of the aromatic ring.Can be affected by low solubility; may not provide molecular weight.
¹³C NMR Number and type of carbon atoms (sp², sp³).Confirms the presence of the 7 unique carbons in the indazole core.Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.Unambiguously confirms the molecular formula (C₇H₄BrN₃O₂). The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) provides a clear signature.Does not provide information on isomerism (e.g., distinguishing 3-Bromo-4,6-dinitroindazole from 3-Bromo-5,7-dinitroindazole).
Infrared (IR) Spectroscopy Presence of functional groups.Clearly shows characteristic stretches for N-H (~3300 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and asymmetric/symmetric NO₂ (~1530 and ~1350 cm⁻¹).Provides limited information on the overall molecular structure and connectivity.

Conclusion

The ¹H NMR spectrum of 3-Bromo-4,6-dinitroindazole is predicted to be simple yet highly informative, characterized by two downfield doublets in the aromatic region (8.7-9.5 ppm) with a small meta-coupling constant, and a very broad, exchangeable N-H proton signal downfield of 13 ppm in DMSO-d₆. This distinctive spectral signature, when analyzed using the robust protocol provided, offers a reliable method for structural confirmation. For absolute certainty, especially in a research or cGMP environment, this NMR data should be corroborated with mass spectrometry to confirm the molecular formula and either ¹³C NMR or IR spectroscopy to verify the carbon skeleton and functional groups, respectively. This integrated analytical approach ensures the highest level of scientific integrity and confidence in the structural assignment.

References

  • SpectraBase. (2016). 4,6-dinitro-1H-indazole - Optional[1H NMR] - Spectrum. Chemical Block, Russia & John Wiley & Sons, Inc. Available from: [Link]

  • Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(10), 2598. Available from: [Link]

  • Academic Journal of Chemistry. (2023). Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction. Academic Journal of Chemistry. Available from: [Link]

  • ResearchGate. (2018). 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. Available from: [Link]

  • Scribd. Aromatic Proton Coupling Constants. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Benzene, 1-bromo-2,4-dinitro-. NIST Chemistry WebBook. Available from: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2010). NMR Chemical Shifts of Trace Impurities. Available from: [Link]

  • University of Missouri-St. Louis. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]

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A Comparative Guide to the 13C NMR Chemical Shifts of Nitro-Substituted Indazole Carbons

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Indazole Scaffold and the Influence of Nitro Substitution

The indazole ring system, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry due to its diverse biological activities. The introduction of a nitro group, a potent electron-withdrawing substituent, significantly modulates the electronic environment of the indazole core. This perturbation is directly observable in the 13C NMR spectrum, providing a sensitive tool for determining the position of substitution. The location of the nitro group dramatically influences the electron density distribution across the bicyclic system, leading to characteristic upfield and downfield shifts of the carbon signals.

Comparative Analysis of 13C NMR Chemical Shifts

The following table presents a comprehensive comparison of the experimental 13C NMR chemical shifts for 1H-indazole and its 4-nitro, 5-nitro, 6-nitro, and 7-nitro derivatives. All data, unless otherwise specified, were recorded in DMSO-d6 to ensure consistency and allow for direct comparison.

Table 1: Experimental 13C NMR Chemical Shifts (ppm) of 1H-Indazole and Mono-Nitro-Substituted Derivatives in DMSO-d6

Carbon1H-Indazole[1][2]4-Nitro-1H-indazole[1][2]5-Nitro-1H-indazole[3]6-Nitro-1H-indazole[1][2]7-Nitro-1H-indazole
C3 134.0135.3137.2135.8134.2
C3a 121.2120.3122.5124.0119.9
C4 120.5140.0121.3120.4118.0
C5 121.2117.8142.3121.3128.8
C6 126.5127.1119.3147.0129.1
C7 110.1111.4111.5108.5131.5
C7a 140.3140.8142.0140.0139.0

Note: Data for 7-Nitro-1H-indazole is from a different source and may have been recorded under slightly different conditions.

Key Observations and Interpretation:
  • Unsubstituted 1H-Indazole: The chemical shifts of the parent 1H-indazole serve as a baseline for understanding the substituent effects.

  • 4-Nitro-1H-indazole: The most significant downfield shift is observed for C4, the carbon directly attached to the nitro group, as expected due to the strong deshielding effect. C5 also experiences a noticeable downfield shift, while other carbons are less affected.[1][2]

  • 5-Nitro-1H-indazole: Similarly, C5 is strongly deshielded. Interestingly, C3a and C7a also show a downfield shift, indicating the transmission of the electron-withdrawing effect through the ring system.[3]

  • 6-Nitro-1H-indazole: A pronounced downfield shift is seen at C6. The effect on the other carbons is less pronounced compared to the 4- and 5-nitro isomers.[1][2]

  • 7-Nitro-1H-indazole: The C7 carbon exhibits a significant downfield shift. The proximity of the nitro group to the pyrazole ring influences the chemical shifts of C7a and C3a.

The observed trends in chemical shifts directly correlate with the changes in electron density on the carbon atoms, which can be rationalized by considering the resonance and inductive effects of the nitro group at each position.

Visualizing the Substituent Effects

The following diagram illustrates the general impact of a nitro group on the electron density of the indazole ring, leading to the observed changes in 13C NMR chemical shifts.

Caption: Standard Workflow for 13C NMR Analysis

Step-by-Step Procedure:
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the nitro-substituted indazole and dissolve it in approximately 0.6-0.7 mL of DMSO-d6 containing TMS in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform shimming to optimize the magnetic field homogeneity.

    • Tune and match the probe for the 13C frequency.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Use a spectral width that encompasses the expected chemical shift range for aromatic carbons (typically 0-160 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio. For a 10-20 mg sample, several hundred to a few thousand scans may be required.

    • A relaxation delay (d1) of 2-5 seconds is generally adequate.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the FID into the frequency domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Spectral Analysis:

    • Identify and list the chemical shifts of all carbon signals.

    • Compare the obtained spectrum with the data presented in Table 1 and other literature values to confirm the structure and position of the nitro group.

Conclusion

The 13C NMR chemical shifts of nitro-substituted indazoles are highly sensitive to the position of the nitro group on the benzene ring. This sensitivity provides a powerful and reliable method for the structural characterization of these compounds. By following the standardized experimental protocol outlined in this guide and comparing the acquired data with the provided reference values, researchers can confidently determine the substitution pattern of their synthesized indazole derivatives. This guide serves as a valuable resource for chemists and pharmacologists working with this important class of molecules, facilitating accurate and efficient structural analysis in their research and development endeavors.

References

  • Liu, Z., Wang, L., Tan, H., Zhou, S., Fu, T., Xia, Y., Zhang, Y., & Wang, J. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 11(35), 5848-5853. [Link]

  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Elguero, J., Alkorta, I., Claramunt, R. M., & Foces-Foces, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Tetrahedron Letters, 44(49), 8889-8892. [Link]

  • Claramunt, R. M., Santa María, M. D., Sanz, D., Alkorta, I., & Elguero, J. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-570. [Link]

  • Elguero, J., Alkorta, I., Claramunt, R. M., & Foces-Foces, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • Elguero, J., Fruchier, A., & Pardo, C. (1974). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry, 52(15), 2744-2748. [Link]

  • PubChem. (n.d.). 4-Nitro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Bakalova, A., Fruchier, A., & Elguero, J. (2005). Synthesis and NMR study of 1- and 2-substituted 5-nitroindazoles. Arkivoc, 2005(7), 133-143. [Link]

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A Comparative Guide to the Infrared Spectroscopy of Nitro- and Bromo-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Principle: Vibrational Spectroscopy in Heterocyclic Chemistry

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[1] The method is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint".[1][2]

For complex heterocyclic systems like indazoles, the IR spectrum is a composite of vibrations from the core ring structure and its substituents. While the "fingerprint region" (below 1500 cm⁻¹) contains a wealth of complex, overlapping peaks useful for matching a compound to a known standard, the "functional group region" (4000-1500 cm⁻¹) is where key groups like nitro (NO₂) and carbon-halogen (C-Br) bonds reveal their presence through characteristic, high-intensity absorptions.[1]

The Indazole Core: A Vibrational Baseline

Before analyzing substituents, it is crucial to understand the baseline IR absorption profile of the indazole ring itself. The spectrum of unsubstituted 1H-indazole is characterized by several key features:

  • N-H Stretch: A broad absorption band typically observed between 3400-3300 cm⁻¹ corresponds to the N-H stretching vibration of the pyrazole moiety, indicating intermolecular hydrogen bonding in the solid state.[3]

  • Aromatic C-H Stretch: Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹ (typically ~3100-3000 cm⁻¹) are characteristic of the C-H stretching vibrations on the aromatic benzene and pyrazole rings.[2][4]

  • Ring C=C and C=N Stretches: A series of medium-to-strong bands in the 1620-1450 cm⁻¹ region arise from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds that form the heterocyclic ring system.[4] These peaks are intrinsic to the aromatic character of the indazole core.

  • C-N Stretch: Stronger absorptions between 1200-1000 cm⁻¹ are often assigned to C-N single bond stretching vibrations.[4]

The presence of strong electron-withdrawing or electron-donating groups can subtly shift these core frequencies, but their general positions provide an essential framework for spectral interpretation.

Identifying the Nitro (NO₂) Group: A Tale of Two Stretches

The nitro group is one of the most readily identifiable functionalities in IR spectroscopy due to its intense and highly characteristic absorption bands. These arise from the stretching vibrations of the two nitrogen-oxygen bonds.

Mechanism of Absorption

The N-O bonds in a nitro group vibrate in two distinct modes: an asymmetric stretch, where one bond contracts while the other extends, and a symmetric stretch, where both bonds extend and contract in phase. Both movements produce a significant change in the molecule's dipole moment, resulting in very strong IR absorptions.

Characteristic Peaks

When attached to an aromatic system like indazole, the nitro group's vibrational frequencies are influenced by resonance effects. The characteristic absorption bands are reliably found in the following regions:

  • Asymmetric (νas) NO₂ Stretch: A strong, sharp band typically appears in the 1550-1475 cm⁻¹ range.[2][5] Experimental data for various nitroindazole derivatives consistently place this peak at approximately 1530-1520 cm⁻¹ .[3][6]

  • Symmetric (νs) NO₂ Stretch: A second strong band, corresponding to the symmetric stretch, is found at a lower wavenumber, generally between 1360-1290 cm⁻¹ .[2][5] For nitroindazoles, this peak is often observed around 1350-1340 cm⁻¹ .[3][6]

The sheer intensity and distinct location of these two bands make IR spectroscopy a definitive tool for confirming the presence of a nitro group. The energy of these vibrations is largely independent of the group's position on the indazole ring (e.g., 4-nitro vs. 5-nitro), although minor shifts can occur due to changes in the local electronic environment.[3]

Identifying the Bromo (Br) Group: A More Subtle Signature

In contrast to the prominent nitro peaks, the signal for a carbon-bromine bond is more challenging to identify definitively.

Mechanism of Absorption

The C-Br bond is significantly heavier and has a lower bond order than the N-O bonds of a nitro group. According to Hooke's Law for a simple harmonic oscillator, this combination of higher mass and lower bond strength results in a vibrational frequency at a much lower energy (wavenumber).

Characteristic Peak

The C-Br stretching vibration is typically found in the low-frequency end of the spectrum, often in the 800-600 cm⁻¹ range.[4] Some sources place it even lower, between 690-515 cm⁻¹.[2]

Challenges in Identification
  • The Fingerprint Region: The C-Br stretch falls squarely within the complex fingerprint region, which is crowded with numerous C-C bending, C-H out-of-plane bending, and other skeletal vibrations. This makes a definitive assignment based on a single peak difficult without a reference spectrum.

  • Variable Intensity: The C-Br stretch can vary in intensity and may be weak.

  • Vibrational Coupling: The C-Br stretching vibration can couple with other low-frequency modes, further complicating its appearance and position.

While its presence can be inferred, especially if other data (like mass spectrometry) suggests the presence of bromine, the C-Br stretch is considered a less reliable diagnostic peak compared to the nitro group's absorptions.

Comparative Analysis: A Head-to-Head Summary

The key to differentiating nitro- and bromo-substituted indazoles lies in recognizing their vastly different spectral signatures. A nitro group introduces two of the strongest and most unmistakable peaks in the functional group region, while the bromo group's primary contribution is a less intense peak in the crowded fingerprint region.

Quantitative Data Summary
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityDiagnostic Value
Indazole N-H N-H Stretch3400-3300Medium, BroadHigh (if unsubstituted N)
Indazole C-H Aromatic C-H Stretch3100-3000Medium, SharpHigh
Nitro (NO₂) Group Asymmetric N-O Stretch1550-1475Very Strong Excellent
Nitro (NO₂) Group Symmetric N-O Stretch1360-1290Very Strong Excellent
Indazole Ring C=C & C=N Stretches1620-1450Medium to StrongModerate (core structure)
Bromo (Br) Group C-Br Stretch800-600Weak to MediumLow to Moderate

Data compiled from sources[2][3][4][5][6].

Experimental Protocol: High-Quality Data Acquisition via ATR-FTIR

This protocol describes a self-validating system for obtaining a reliable IR spectrum of a solid substituted indazole sample using a modern Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is preferred for its minimal sample preparation and high reproducibility.

Instrumentation
  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer Spectrum Two, Agilent Cary 630).

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Step-by-Step Methodology
  • System Preparation & Background Scan (Self-Validation Step 1):

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final data reflects only the sample's absorptions. A clean, flat baseline in the background scan validates the cleanliness of the crystal.

  • Sample Application (Self-Validation Step 2):

    • Place a small amount of the solid indazole sample (typically 1-2 mg) directly onto the center of the ATR crystal.

    • Use the ATR's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the solid sample and the crystal surface. Inconsistent pressure is a major source of poor-quality, non-reproducible data. The software's live-view mode should show strong absorption bands appearing as pressure is applied, confirming good contact.

  • Data Acquisition:

    • Record the sample spectrum. Typical acquisition parameters are:

      • Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16-32 co-added scans (averaging multiple scans improves the signal-to-noise ratio).

  • Data Analysis & Cleaning:

    • After acquisition, use the instrument software to perform an ATR correction if necessary (this accounts for the wavelength-dependent depth of penetration of the IR beam).

    • Analyze the spectrum, identifying the key peaks corresponding to the indazole core and the nitro or bromo substituents as detailed in this guide.

    • Thoroughly clean the ATR crystal with a solvent-dampened tissue to prepare for the next sample. A subsequent background scan should match the initial one, confirming no sample carryover.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized substituted indazole.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Synthesis Synthesis of Substituted Indazole Purification Chromatographic Purification (HPLC/Column) Synthesis->Purification MS Mass Spectrometry (Confirm Molecular Weight & Halogen Presence) Purification->MS FTIR FT-IR Spectroscopy (Identify Functional Groups - NO2, etc.) MS->FTIR NMR NMR Spectroscopy (1H and 13C) (Determine Regiochemistry & Full Structure) FTIR->NMR ID Unambiguous Structural Elucidation NMR->ID

Caption: Workflow for the structural elucidation of substituted indazoles.

References

  • BenchChem. (2025). Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide.
  • Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole.
  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • ResearchGate. (2024).
  • BenchChem. (2025). Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole.
  • MDPI. (2024).
  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]

  • R Discovery. (2006).
  • Cané, E., et al. (1993). Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment. Journal of the Chemical Society, Faraday Transactions. [Link]

  • Bunnelle, W. H., et al. Infrared Spectroscopy. University of Missouri-St. Louis.
  • BenchChem. (2025). A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups.
  • Pinto, D. C. G. A., et al. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry.
  • NIST. (n.d.). 2-Methyl-5-nitro-2H-indazole. NIST Chemistry WebBook. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.
  • Kumar, A., et al. (2022). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. International Journal of Pharmaceutical Sciences and Research.
  • Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules. [Link]

  • Singh, K., et al. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal of Applied Chemistry.

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-Bromo-4,6-dinitroindazole: A Methodological and Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the single-crystal X-ray diffraction (XRD) analysis of 3-Bromo-4,6-dinitroindazole. While a published crystal structure for this specific isomer is not currently available in crystallographic databases, this document outlines the definitive experimental and analytical workflow required for its determination. By leveraging data from structurally related nitroindazole derivatives, we offer comparative insights and establish benchmark expectations for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical process.

Introduction: The Imperative for Structural Clarity

3-Bromo-4,6-dinitroindazole belongs to the indazole class of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. Various derivatives have been investigated for a range of biological activities, including as inhibitors of nitric oxide synthase (NOS)[1][2]. The precise three-dimensional arrangement of atoms and intermolecular interactions within a crystal lattice dictates a molecule's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, unambiguous structural elucidation via single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise but a cornerstone of rational drug design and materials science.[3]

This guide will walk you through the entire process, from obtaining a diffraction-quality crystal to final data analysis, comparing the expected results with known structures to provide a complete analytical context.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the definitive method for determining the atomic structure of a crystalline material.[4] It operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the ordered array of atoms in a single crystal. The resulting diffraction pattern contains detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions and the elucidation of the molecule's complete 3D structure.[3][4] Its power lies in its ability to provide an unambiguous structural solution, which is invaluable for confirming molecular identity, stereochemistry, and packing arrangements.

The overall workflow, from a synthesized compound to a finalized crystal structure, is a multi-step process requiring meticulous attention to detail.

SC-XRD_Overall_Workflow cluster_synthesis Synthesis & Purification cluster_experiment Experimental Analysis cluster_analysis Data Processing & Validation synthesis Synthesized Compound (e.g., 3-Bromo-4,6-dinitroindazole) purification Purification by Recrystallization synthesis->purification crystal_selection Select & Mount Single Crystal purification->crystal_selection data_collection SC-XRD Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Validation & Final CIF Report structure_solution->validation

Caption: Overall workflow for single-crystal X-ray diffraction analysis.

Part 2: The Foundational Prerequisite: Growing a Diffraction-Quality Crystal

The most critical and often rate-limiting step in SC-XRD is obtaining a suitable single crystal. The ideal crystal should be well-formed, free of cracks and defects, and typically between 0.1 and 0.4 mm in size. Recrystallization is the primary technique used to achieve this.[5][6] The core principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the solution cools, it becomes supersaturated, and the compound crystallizes out, excluding impurities from the growing crystal lattice.[5][7]

Experimental Protocol: Recrystallization
  • Solvent Selection: The choice of solvent is paramount. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[5] For a polar, aromatic compound like 3-Bromo-4,6-dinitroindazole, polar to moderately polar solvents should be tested.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid just dissolves. Using the minimum amount is crucial for maximizing yield.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6]

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. This slow cooling process is essential for the growth of large, well-ordered crystals. Rapid cooling often leads to the formation of small, poorly-defined crystals unsuitable for diffraction.[7]

  • Isolation: Collect the formed crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry.[5]

Comparison of Potential Solvents for Recrystallization
SolventBoiling Point (°C)PolarityRationale & Considerations
Ethanol 78Polar ProticOften a good starting point for polar aromatic compounds. Its ability to hydrogen bond can aid in dissolving the nitro and indazole functionalities.
Acetone 56Polar AproticLower boiling point allows for easier removal. Good for moderately polar compounds.
Ethyl Acetate 77Moderate PolarityA versatile solvent that can be effective if the compound is less polar than anticipated.
Toluene 111NonpolarUnlikely to be a good single solvent but could be used in a two-solvent system (e.g., with ethanol) to fine-tune solubility.[7]
Water 100Very PolarGenerally, dinitroaromatic compounds have low solubility in water, but it can be used as an anti-solvent in a vapor diffusion setup.[8]

Part 3: From Crystal to Data: Diffraction and Refinement

Once a suitable crystal is obtained, it is mounted on the diffractometer for data collection. The subsequent data processing and structure refinement are performed using specialized software.

Experimental Protocol: SC-XRD Data Collection & Analysis
  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam, typically cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations and improve data quality. The diffractometer rotates the crystal while collecting thousands of diffraction images at different orientations.[9]

  • Data Integration & Structure Solution: The collected images are processed to determine the unit cell dimensions and integrate the intensities of each diffraction spot.[9] The crystal structure is then solved using direct methods, which phase the diffraction data to generate an initial electron density map and a preliminary molecular model.[9]

  • Structure Refinement: This iterative process refines the atomic positions, bond lengths, and angles of the initial model to best fit the experimental diffraction data. Software packages like SHELX (integrated within platforms like Olex2 or WinGX) are the standard for this process.[10][11][12]

Data_Analysis_Workflow raw_data Raw Diffraction Images integration Data Integration (Unit Cell & Intensities) raw_data->integration space_group Space Group Determination integration->space_group solution Structure Solution (e.g., SHELXT) space_group->solution refinement Iterative Refinement (e.g., SHELXL via Olex2) solution->refinement final_model Final Validated Model (CIF File) refinement->final_model

Sources

Comparative Reactivity Guide: 3-Bromo-4,6-dinitroindazole vs. 3-Bromo-5-nitroindazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 3-Bromo-4,6-dinitroindazole and 3-Bromo-5-nitroindazole . It is designed for medicinal chemists and process engineers selecting intermediates for scaffold functionalization.

Executive Summary

The core distinction between these two indazole scaffolds lies in the electronic activation of the C-3 position .

  • 3-Bromo-4,6-dinitroindazole (Molecule A) is a "super-activated" electrophile. The presence of the nitro group at C-4 (peri to the bromine) creates a unique electronic environment that renders the C-3 bromine susceptible to direct Nucleophilic Aromatic Substitution (

    
    ) under mild conditions, often without transition metal catalysis.
    
  • 3-Bromo-5-nitroindazole (Molecule B) behaves as a "standard" deactivated heteroaryl halide. The C-5 nitro group provides inductive acidification of the N-H but insufficient activation for non-catalyzed

    
     at C-3. Functionalization at C-3 typically requires Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
    

Decision Matrix:

Feature 3-Bromo-4,6-dinitroindazole 3-Bromo-5-nitroindazole

| C-3 Reactivity | High (


 active) | Moderate (Requires Pd-catalysis) |
| N-H Acidity (pKa)  | High (Est. 8–10) | Moderate (Est. 12–13) |
| N-Alkylation  | Rapid, requires mild base | Slower, requires strong base |
| Stability  | Potentially energetic/shock-sensitive | Stable solid |
| Primary Utility  | Metal-free functionalization | Standard cross-coupling scaffold |[1][2]

Electronic Landscape & Structural Logic

The reactivity difference is governed by the specific placement of the nitro groups relative to the C-3 bromine.

The "Peri-Effect" at C-4

In the 4,6-dinitro analog, the nitro group at C-4 is spatially adjacent (peri-position) to the C-3 bromine. This proximity exerts two critical effects:

  • Through-Space Electronic Withdrawal: The electron-deficient nitro group pulls density directly from the C-3–Br bond, lowering the energy of the

    
     orbital and facilitating nucleophilic attack.
    
  • Steric Crowding: The C-4 nitro group prevents bulky metal catalysts (like bulky phosphine-Pd complexes) from easily coordinating, potentially hindering Suzuki coupling while favoring smaller nucleophiles for

    
    .
    

ElectronicMap cluster_A 3-Bromo-4,6-dinitroindazole (High Reactivity) cluster_B 3-Bromo-5-nitroindazole (Standard Reactivity) NodeA Indazole Core Nitro4 4-NO2 (Peri) Activates C-3 via Field Effect NodeA->Nitro4 Nitro6 6-NO2 Inductive Withdrawal NodeA->Nitro6 Br3A C-3 Bromine Labile (SNAr) NodeA->Br3A Nitro4->Br3A Activation NodeB Indazole Core Nitro5 5-NO2 (Meta to C-3) Weak Activation NodeB->Nitro5 Br3B C-3 Bromine Inert to SNAr Active for Pd-Cat NodeB->Br3B Nitro5->Br3B Weak Inductive

Caption: Electronic activation map showing the critical "peri-activation" in the 4,6-dinitro analog versus the weak meta-activation in the 5-nitro analog.

Detailed Reactivity Modules

Module A: Nucleophilic Aromatic Substitution ( ) at C-3

This is the primary differentiator.

  • 3-Bromo-4,6-dinitroindazole:

    • Mechanism: Addition-Elimination.[3] The nucleophile attacks C-3, forming a Meisenheimer-like complex stabilized by the electron-withdrawing nitro groups.

    • Reagents: Primary/Secondary amines, Thiols.

    • Conditions: Mild (RT to 60°C), weak base (

      
       or TEA).
      
    • Risk: Hydrolysis. Strong hydroxide bases can displace the bromine to form the indazolone or degrade the ring.

  • 3-Bromo-5-nitroindazole:

    • Mechanism: Inert to

      
       under standard conditions. The 5-nitro group does not sufficiently stabilize the transition state at C-3.
      
    • Reagents: Requires transition metals (Pd, Cu) to activate the C-Br bond.

    • Conditions: High heat (>100°C) or forcing conditions are required if attempting metal-free displacement (rarely successful).

Module B: N-Alkylation & Acidity

The N-H proton at position 1 is acidic in both, but significantly more so in the dinitro compound.

Property4,6-Dinitroindazole5-Nitroindazole
Estimated pKa ~8–9~12–13
Preferred Base Weak (

,

)
Stronger (

, NaH, KOtBu)
Solvent Acetone, MeCNDMF, THF, DMSO
Regioselectivity Predominantly N-1 (Thermodynamic)Mixture N-1/N-2 (Dependent on conditions)

Note on Regioselectivity: While steric bulk at C-7 directs alkylation to N-2, the C-4 nitro group is far from the N-1/N-2 site. However, the high acidity of the 4,6-dinitro analog means the conjugate base is highly stabilized, often leading to high N-1 selectivity under thermodynamic control.

Module C: Palladium-Catalyzed Coupling (Suzuki-Miyaura)[4]
  • 3-Bromo-5-nitroindazole: Excellent substrate. The electron-deficient ring facilitates oxidative addition of Pd(0). Standard ligands (

    
    , dppf) work well.
    
  • 3-Bromo-4,6-dinitroindazole: Challenging.

    • Competition: Basic conditions required for Suzuki (e.g.,

      
      , 
      
      
      
      ) can trigger competitive
      
      
      of the bromine by the solvent or hydroxide ions.
    • Catalyst Poisoning: Nitro groups can coordinate to Pd, and the steric bulk at C-4 can hinder oxidative addition if bulky ligands are used.

    • Solution: Use anhydrous conditions, non-nucleophilic bases (e.g.,

      
      , 
      
      
      
      ), and highly active catalysts (e.g., Pd(dtbpf)Cl2) at lower temperatures.

Experimental Protocols

Protocol 1: Metal-Free Amination ( )

Target: Functionalization of 3-Bromo-4,6-dinitroindazole

  • Preparation: Dissolve 3-Bromo-4,6-dinitroindazole (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Addition: Add

    
     (2.0 eq) followed by the amine nucleophile (1.2 eq).
    
  • Reaction: Stir at 40–60°C for 4–12 hours. Monitor by TLC/LCMS.[4]

    • Note: If using the 5-nitro analog, this reaction will fail or require >150°C microwave heating.

  • Workup: Dilute with water. The product often precipitates due to the hydrophobic nitro-aromatic nature. Filter and wash with water.

Protocol 2: Regioselective N-Alkylation

Target: N1-Alkylation of 3-Bromo-5-nitroindazole

  • Activation: Dissolve 3-Bromo-5-nitroindazole (1.0 eq) in anhydrous DMF. Cool to 0°C.[4]

  • Deprotonation: Add NaH (60% dispersion, 1.1 eq) portion-wise.[5] Stir for 30 min at 0°C until gas evolution ceases (Formation of Indazolyl anion).

  • Alkylation: Add alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
    • Differentiation: For the 4,6-dinitro analog, replace NaH with

      
       and perform at RT; NaH is unnecessary and potentially hazardous with polynitro compounds.
      
Protocol 3: Suzuki-Miyaura Coupling

Target: Arylation of 3-Bromo-5-nitroindazole

  • Mix: Combine 3-Bromo-5-nitroindazole (1.0 eq), Aryl Boronic Acid (1.5 eq), and

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add

    
     (2.0 eq).
    
  • Cycle: Degas with Nitrogen/Argon for 10 mins.

  • Heat: Reflux (90–100°C) for 12–18 hours.

    • Differentiation: For the 4,6-dinitro analog, use strictly anhydrous Dioxane and

      
       (solid) to prevent hydrolysis of the C-Br bond.
      

References

  • Vierling, P., et al. "Nucleophilic aromatic substitution of 3-bromo-4-nitroindazole derivatives." Journal of Heterocyclic Chemistry, vol. 26, no. 3, 1989.

  • BenchChem Technical Support. "Regioselectivity issues in the functionalization of indazoles." BenchChem Application Notes, 2025.

  • Luo, G., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry, vol. 76, no. 10, 2011.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018. (Context on electronic activation).

  • PubChem Compound Summary. "3-Bromo-5-nitroindazole." National Center for Biotechnology Information, 2025.

Sources

HPLC method development for purity analysis of indazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of Indazole Intermediates

Authored by a Senior Application Scientist

Indazole and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Consequently, ensuring the purity of indazole intermediates is a critical, non-negotiable step in the drug development pipeline. This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of these vital intermediates. We will move beyond a simple recitation of steps to explore the rationale behind our choices, compare alternative approaches with supporting data, and ground our methodology in established regulatory standards.

The Strategic Importance of Method Development for Indazole Intermediates

The synthetic routes to complex indazole-containing APIs can be multi-step, often generating a variety of process-related impurities, including starting materials, by-products, and degradation products. A well-developed HPLC method serves as the primary tool for identifying and quantifying these impurities, thereby ensuring the quality, safety, and efficacy of the final drug substance. The principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline on the validation of analytical procedures provide a framework for developing a method that is fit for its intended purpose.

Foundational Choices: Column and Mobile Phase Selection

The success of any HPLC separation is fundamentally dependent on the appropriate selection of the stationary phase (column) and the mobile phase. Given the typically polar nature of indazole and its potential impurities, a reversed-phase HPLC approach is the most common and effective strategy.

Comparative Analysis of Stationary Phases

The choice of stationary phase dictates the primary separation mechanism. For indazole intermediates, a systematic screening of different column chemistries is recommended. Below is a comparison of common reversed-phase columns, with representative data for a hypothetical separation of an indazole intermediate from its key impurities.

Column ChemistryParticle Size (µm)Dimensions (mm)Key Advantages for Indazole AnalysisPotential Drawbacks
C18 (L1) 2.74.6 x 100High hydrophobicity, excellent retention for a wide range of compounds, widely available.Can exhibit poor peak shape for highly polar analytes without mobile phase modifiers.
C8 (L7) 3.54.6 x 150Less hydrophobic than C18, offering reduced retention and potentially faster analysis times.May not provide sufficient retention for very polar impurities.
Phenyl-Hexyl (L11) 2.64.6 x 100Offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic isomers.Can be more sensitive to mobile phase composition changes.

Experimental Data Summary:

ColumnAnalyte Retention Time (min)Impurity 1 ResolutionImpurity 2 ResolutionPeak Asymmetry (Analyte)
C18 8.52.11.81.1
C8 6.21.71.51.2
Phenyl-Hexyl 7.82.52.21.0

Based on this screening, the Phenyl-Hexyl column demonstrates superior resolution for the critical impurity pairs, making it the preferred choice for further method development.

Mobile Phase Optimization: A Multifaceted Approach

The mobile phase composition is a powerful tool for manipulating selectivity and achieving optimal separation. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.

  • Aqueous Phase: The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds like indazole. Buffering the aqueous phase is crucial for method robustness. A phosphate buffer in the pH range of 2.5-3.5 is often a good starting point, as it can suppress the ionization of acidic and basic functional groups, leading to improved peak shape and retention.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency, often resulting in sharper peaks and lower backpressure. A gradient elution, where the proportion of the organic modifier is increased over time, is typically necessary to elute impurities with a wide range of polarities within a reasonable timeframe.

A Systematic Workflow for HPLC Method Development

A structured approach to method development is essential for efficiency and for creating a robust final method. The following workflow is a proven strategy.

MethodDevelopmentWorkflow Start Define Analytical Target Profile Screening Column & Mobile Phase Screening Start->Screening Initial Assessment Optimization Fine-Tuning of Parameters (Gradient, Flow Rate, Temperature) Screening->Optimization Select Best Conditions Validation Method Validation (ICH Q2(R1)) Optimization->Validation Finalized Method End Routine Analysis Validation->End Qualified Method

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocol: A Case Study

The following protocol details a validated HPLC method for the purity analysis of a representative indazole intermediate.

Objective: To develop a stability-indicating HPLC method capable of separating the main indazole intermediate from its potential process impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatography data system (e.g., Empower™, Chromeleon™).

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 2.6 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 20
    15.0 70
    15.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Rationale for Parameter Selection:

  • The Phenyl-Hexyl column was chosen based on the initial screening that showed superior resolution due to its unique selectivity.

  • A phosphate buffer at pH 3.0 ensures consistent ionization states for the analyte and impurities, leading to reproducible retention times and improved peak shapes.

  • The gradient elution from 20% to 70% acetonitrile allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities.

  • A flow rate of 1.0 mL/min and a column temperature of 30 °C provide a good balance between analysis time and separation efficiency.

  • Detection at 254 nm was selected based on the UV spectrum of the indazole intermediate, which showed a strong absorbance at this wavelength.

Method Validation: Establishing Trustworthiness

Once the method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation process should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of 80% to 120% of the target concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by spiking a blank matrix with a known amount of the analyte.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The relationship between these validation parameters can be visualized as follows:

ValidationParameters Method Developed HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Limits DL & QL Method->Limits Linearity->Accuracy Linearity->Precision Accuracy->Precision

Caption: Interrelationship of key HPLC method validation parameters.

Conclusion: A Pathway to Confident Analysis

The development of a robust and reliable HPLC method for the purity analysis of indazole intermediates is a multi-faceted process that requires a systematic approach, a thorough understanding of chromatographic principles, and a commitment to rigorous validation. By carefully selecting the stationary and mobile phases, optimizing the chromatographic conditions, and validating the final method against established guidelines, researchers and drug development professionals can be confident in the quality of their data and the purity of their intermediates. The strategies and protocols outlined in this guide provide a comprehensive framework for achieving this critical objective.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

A Senior Application Scientist's Guide to Elemental Analysis Standards for Nitrogen-Rich Indazole Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with nitrogen-rich indazole heterocycles, the precise determination of elemental composition is not merely a routine check; it is a critical cornerstone of compound characterization, purity assessment, and regulatory compliance. The unique chemical nature of indazoles—a fused bicyclic structure containing a pyrazole ring—presents specific challenges to accurate elemental analysis. This guide provides an in-depth comparison of elemental analysis standards, outlines a robust experimental protocol, and addresses common analytical challenges, empowering you to achieve reliable and reproducible results.

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Their biological activity is intimately tied to their structure, and thus, unambiguous confirmation of their elemental composition is paramount. An error of even a fraction of a percent in nitrogen content can signify the presence of impurities or a deviation from the expected molecular formula, with significant implications for downstream applications.[5][6][7]

The Crucial Role of the Standard: A Comparative Analysis

The foundation of accurate elemental analysis lies in the selection of an appropriate standard for instrument calibration. The ideal standard should be stable, homogenous, and have a certified elemental composition traceable to a primary standard. For nitrogen-rich heterocycles, the choice of standard is particularly critical to ensure complete combustion and accurate detection.

The Dumas method, also known as the combustion method, is the industry standard for the determination of nitrogen in organic compounds.[8][9][10][11] This technique involves the complete combustion of the sample at high temperatures, converting all nitrogen into N₂ gas, which is then quantified by a thermal conductivity detector. The accuracy of this method is directly dependent on the quality of the calibration performed with a known standard.

Here, we compare several common types of elemental analysis standards suitable for the analysis of nitrogen-rich indazole heterocycles:

Standard TypeExample(s)Nitrogen Content (wt%)AdvantagesDisadvantagesBest For
Certified Reference Materials (CRMs) NIST SRM 2141a (Urea)46.65 ± 0.04Highest level of accuracy and traceability; issued with a comprehensive certificate of analysis.[12][13][14][15]Limited availability of matrices perfectly matching indazoles; can be costly.Method validation, instrument qualification, and establishing traceability.
Commercially Available Pure Organic Standards Acetanilide, Atropine, Cystine, SulphanilamideVaries (e.g., Acetanilide: ~10.36%)Readily available from various suppliers; wide range of compounds available.[16]May not be certified to the same level as CRMs; requires verification of purity.Routine instrument calibration and quality control checks.
In-house or Secondary Standards A well-characterized batch of an in-house synthesized compoundVariesCost-effective for high-throughput analysis; matrix can be closely matched to the samples.Requires rigorous characterization and validation against a CRM; potential for batch-to-batch variability.[17][18][19]Routine analysis where a large quantity of standard is needed.

Expert Recommendation: For the highest level of confidence, particularly in a regulated environment such as drug development, initial method validation and instrument qualification should be performed using a CRM like NIST SRM 2141a (Urea). For routine daily calibration, a well-characterized and readily available pure organic standard such as Acetanilide or Sulphanilamide is a practical and reliable choice. The development of an in-house standard is a viable option for laboratories with high sample throughput, provided it is thoroughly validated against a primary CRM.

Experimental Protocol: Elemental Analysis of an Indazole Derivative by Combustion

This protocol details the steps for determining the nitrogen content of a synthesized indazole derivative using the Dumas (combustion) method.

Instrumentation: A CHNS/O elemental analyzer based on the dynamic flash combustion principle.

Calibration Standard: Acetanilide (C₈H₉NO, Theoretical N% = 10.36%)

Experimental Workflow:

Caption: Workflow for Elemental Analysis of Indazole Derivatives.

Step-by-Step Methodology:

  • Sample and Standard Preparation:

    • Ensure the indazole sample is thoroughly dried to remove any residual solvents, which can significantly impact the elemental composition.[20] A vacuum oven at a temperature below the compound's melting point is recommended.

    • Homogenize the sample to a fine powder to ensure that the small portion taken for analysis is representative of the entire batch.

    • Accurately weigh 1-2 mg of the acetanilide standard into a tin capsule.

    • Accurately weigh 1-2 mg of the dried, homogenized indazole sample into a separate tin capsule. Prepare in triplicate.

  • Instrument Setup and Calibration:

    • Set the combustion furnace temperature to at least 950°C to ensure complete combustion of the thermally stable indazole ring.[10][11]

    • Set the reduction furnace temperature to approximately 650°C.

    • Perform a blank analysis using an empty tin capsule to determine the system's baseline.

    • Analyze at least three acetanilide standards to generate a calibration curve. The instrument software will use the known nitrogen content of the standard to correlate the detector signal with the nitrogen amount.

  • Sample Analysis:

    • Analyze the three prepared indazole samples.

    • Between sample runs, it is good practice to run a standard to check for any drift in the calibration.[20]

  • Data Analysis and Interpretation:

    • The instrument's software will automatically calculate the nitrogen percentage for each sample run based on the calibration curve.

    • Calculate the average and standard deviation of the triplicate sample runs.

    • Compare the experimentally determined nitrogen percentage to the theoretical value for the expected molecular formula. For publication in many chemistry journals, the experimental value should be within ±0.4% of the theoretical value.[20][21]

Navigating the Challenges in Indazole Analysis

The unique structure of indazoles and other nitrogen-rich heterocycles can present analytical hurdles.

Common Challenges and Troubleshooting:

ChallengeCausalityMitigation Strategy
Incomplete Combustion The high thermal stability of the aromatic heterocyclic ring system can lead to incomplete breakdown during combustion, resulting in erroneously low nitrogen values.[22][23]Ensure the combustion furnace temperature is sufficiently high (≥950°C). The use of a combustion catalyst, such as tungsten(VI) oxide, can also be beneficial.
Interference from Other Elements The presence of halogens or sulfur in the indazole derivative can interfere with the analysis if not properly scrubbed from the gas stream.Modern elemental analyzers are equipped with scrubbers to remove interfering elements. Ensure these are well-maintained.[22][23]
Sample Homogeneity If the sample is not perfectly homogenous, the small amount analyzed may not be representative of the bulk material.Thoroughly grind and mix the sample before analysis.
Hygroscopicity Some indazole derivatives may be hygroscopic, absorbing moisture from the atmosphere and leading to inaccurate weight measurements and low nitrogen results.Dry the sample thoroughly before analysis and handle it in a low-humidity environment if possible.

Logical Framework for Standard Selection and Validation

The selection of an appropriate standard is a critical decision point that influences the entire analytical outcome. The following diagram illustrates a logical approach to standard selection and validation.

Standard_Selection_Logic cluster_standards Standard Selection cluster_validation Validation & Implementation Start Start: Need for Elemental Analysis Decision1 Application Type? Start->Decision1 CRM Use Certified Reference Material (CRM) (e.g., NIST SRM 2141a) Decision1->CRM Regulatory Submission / Method Validation Commercial_Standard Use Commercial Pure Standard (e.g., Acetanilide) Decision1->Commercial_Standard Routine R&D / QC InHouse_Standard Develop & Validate In-House Standard Decision1->InHouse_Standard High-Throughput Screening Method_Validation Full Method Validation (ICH Q2(R1) Guidelines) CRM->Method_Validation Routine_Calibration Routine Instrument Calibration Commercial_Standard->Routine_Calibration InHouse_Validation Validate against CRM (Accuracy, Precision, Stability) InHouse_Standard->InHouse_Validation End Accurate & Reliable Elemental Analysis Data Method_Validation->End Routine_Calibration->End Routine_Use Routine High-Throughput Analysis InHouse_Validation->Routine_Use Routine_Use->End

Caption: Decision tree for elemental analysis standard selection.

Conclusion

Accurate elemental analysis is a non-negotiable aspect of research and development involving nitrogen-rich indazole heterocycles. By understanding the nuances of different analytical standards, adhering to a robust experimental protocol, and being aware of the potential analytical challenges, researchers can ensure the integrity and validity of their data. The principles and practices outlined in this guide are intended to provide a solid foundation for achieving high-quality elemental analysis results, thereby supporting the advancement of medicinal chemistry and drug discovery.

References

  • Dumas vs. Kjeldahl Method: Which Nitrogen Analyzer is Right for Your Lab?. (2025, July 17).
  • Standard Reference Material 2141. (1970, August 28).
  • Dumas or Kjeldahl for reference analysis? - Foss.
  • Elemental Analysis: Combustion (Dumas) method for Nitrogen/ Protein determination of animal feed reference materials - ThermoFisher.
  • Nitrogen & protein determination in food acc. to Dumas - Elementar.
  • Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers.
  • Elemental Analysis and the Dumas Method - VELP Scientifica.
  • Elemental Impurity Analysis Crucial to Patient Safety - Pharmaceutical Technology. (2022, July 6).
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek.
  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • NIST Standard Reference Materials - Labmix24.
  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska.
  • An International Study Evaluating Elemental Analysis | ACS Central Science. (2022, June 23).
  • HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT) Synopsis ISO, IUPAC and AOAC INTERNA.
  • Standards and CRMs - Elemental Microanalysis.
  • Urea - Nitrogen | NIST-2141 - LGC Standards.
  • NIST Standard Reference Materials® Catalog.
  • Elemental Analysis Manual - Section 3.5 Version 3.0 (December 2021). (2021, December 15).
  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - Scribd.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • Summary of CHNS Elemental Analysis Common Problems.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021, April 27).
  • Guidelines for the validation and verification of chemical test methods - LATU.
  • Innovative synthetic approaches to indazole derivatives and other compounds of pharmaceutical relevance - CORA.

Sources

A Comparative Guide to the Biological Activity of Dinitro vs. Mononitro Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3] The introduction of nitro groups onto this scaffold profoundly modulates its electronic properties and, consequently, its biological activity. A recurring question in the design of new therapeutic agents is the optimal degree of nitration: does a second nitro group enhance or diminish the desired biological effect?

This guide provides an in-depth, data-driven comparison of mononitro and dinitro indazole derivatives. We move beyond a simple listing of facts to explain the causality behind experimental findings, offering a field-proven perspective on the structure-activity relationships (SAR) that govern these fascinating molecules.

The Nitro Group: An Engine of Biological Activity

The nitro group is a powerful electron-withdrawing moiety that significantly influences the reactivity of the indazole ring. Its biological effects, particularly in anticancer and antimicrobial contexts, are often linked to a mechanism of bioreductive activation.[4] In low-oxygen (hypoxic) environments, such as those found in solid tumors or anaerobic bacterial colonies, cellular reductases can reduce the nitro group. This process generates highly reactive intermediates, including nitroso and hydroxylamine species, which can covalently bind to and damage critical cellular macromolecules like DNA and proteins, ultimately leading to cell death.[4] This selective activation in hypoxic cells is a key strategy for developing targeted therapies with reduced side effects on healthy, well-oxygenated tissues.

Mononitro Indazole Derivatives: A Landscape of Diverse Bioactivities

Single nitration of the indazole core has yielded a wealth of compounds with significant therapeutic potential across various disease areas. The position of the nitro group (e.g., at C5, C6, or C7) is a critical determinant of the type and potency of the observed activity.

Antiparasitic and Antimicrobial Activity

The most extensively studied class of mononitro indazoles is the 5-nitro derivatives, which have demonstrated remarkable efficacy against a range of protozoan parasites.

  • Antichagasic Activity: Several 1,2-disubstituted 5-nitroindazolin-3-ones have shown potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[5][6] Certain derivatives exhibit sub-micromolar IC₅₀ values against the amastigote form of the parasite, rivaling the potency of the reference drug benznidazole.[7]

  • Antitrichomonal and Antileishmanial Activity: 5-nitroindazole derivatives have also been successfully evaluated against Trichomonas vaginalis and Leishmania amazonensis, demonstrating the broad-spectrum antiprotozoal potential of this scaffold.[5]

Anticancer Activity

Mononitro indazoles have emerged as promising anticancer agents, with activity reported against various human cancer cell lines.

  • Cytotoxicity in Lung Carcinoma: Fused tricyclic 6-nitro-benzo[g]indazoles have shown potent antiproliferative activity, with IC₅₀ values between 5–15 µM against the NCI-H460 lung carcinoma cell line.[8]

  • Moderate Activity in Other Lines: Simpler 5-nitroindazole derivatives have exhibited moderate antineoplastic activity against renal (TK-10) and colon (HT-29) cancer cell lines.[5]

Anti-Inflammatory and Neuroprotective Roles

Nitration at other positions has unlocked different biological profiles. 7-Nitroindazole, for instance, is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[9][10] By modulating nitric oxide production, it has been shown to provide neuroprotection in models of neurotoxicity, highlighting a completely different mechanism of action unrelated to bioreductive activation.[10][11][12]

Dinitro Indazole Derivatives: An Under-Explored Frontier

In contrast to the extensive body of research on mononitro indazoles, the biological activity of simple dinitro indazole derivatives is significantly less documented in publicly available literature. Direct, head-to-head comparisons of a mononitro indazole and its dinitro analogue, tested under identical conditions, are scarce.

Hypothesized Effects of a Second Nitro Group:

From a chemical standpoint, the addition of a second nitro group would further increase the electron deficiency of the indazole ring. This could theoretically lead to:

  • Enhanced Bioreductive Potential: A more electron-deficient system is easier to reduce. This could lead to more rapid and efficient generation of cytotoxic reactive intermediates in hypoxic environments, potentially increasing potency.

  • Altered Target Specificity: The change in electronics and sterics could modify the binding affinity of the molecule for its biological targets.

  • Increased Off-Target Toxicity: The heightened reactivity could also lead to less specific interactions with cellular components, potentially increasing cytotoxicity against healthy cells and narrowing the therapeutic window.

While data on simple dinitroindazoles is limited, some insights can be drawn from related dinitrated heterocyclic systems, which have been investigated for antimicrobial properties. For example, various hydrazone derivatives containing a 2,4-dinitrophenyl moiety have been synthesized and shown to possess moderate antimicrobial activity.[13]

The lack of extensive data on dinitro indazoles represents a clear gap in the current research landscape and an opportunity for future investigation.

Comparative Data Summary

The following table summarizes representative biological activity data for various mononitro indazole derivatives, as a direct comparison with dinitro derivatives is not feasible due to a lack of published data. This table illustrates the potent and varied activities achieved with a single nitro group.

Compound ClassBiological ActivityTarget/Cell LineIC₅₀ / MICReference
5-Nitroindazoles AntichagasicTrypanosoma cruzi (amastigote)0.22 - 0.81 µM[7]
5-Nitroindazoles AntineoplasticHT-29 (Colon Carcinoma)Moderate Activity[5]
5-Nitroindazoles AntineoplasticTK-10 (Renal Carcinoma)Moderate Activity[5]
6-Nitro-benzo[g]indazoles AntiproliferativeNCI-H460 (Lung Carcinoma)5 - 15 µM[8]
6-Nitro-benzo[g]indazoles AntibacterialN. gonorrhoeae62.5 µg/mL[8]
7-Nitroindazole nNOS Inhibition(Enzymatic Assay)Potent Inhibitor[9][10]

Table 1: Representative biological activities of various mononitro indazole derivatives.

Conclusion and Future Perspectives

The available evidence overwhelmingly demonstrates that mononitro indazole derivatives are a rich source of biologically active compounds with validated potential in anticancer, antiparasitic, and neurological applications. The 5-nitro substitution pattern, in particular, is strongly associated with potent antiparasitic activity, driven by a bioreductive mechanism of action.

The biological profile of dinitro indazole derivatives remains largely uncharted territory. While fundamental chemical principles suggest that a second nitro group could enhance potency, especially for hypoxia-activated prodrugs, it may also increase general toxicity. The lack of robust, comparative data underscores a critical need for further research.

Future studies should focus on the systematic synthesis and evaluation of dinitro indazoles (e.g., 5,7-dinitro or 4,6-dinitro derivatives) and their direct comparison with corresponding mononitro analogues. Such studies are essential to fully understand the structure-activity relationship of nitration and to determine whether dinitration offers a viable strategy for developing next-generation indazole-based therapeutics.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the key assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan.[15] The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Development seed 1. Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 2. Incubate for 24h (37°C, 5% CO₂) to allow cell attachment seed->incubate1 treat 3. Add serial dilutions of indazole derivatives incubate1->treat controls 4. Include controls: - Vehicle (e.g., DMSO) - Untreated - Positive (e.g., Doxorubicin) treat->controls incubate2 5. Incubate for 48-72h controls->incubate2 add_mtt 6. Add MTT solution (final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 7. Incubate for 2-4h (formazan crystal formation) add_mtt->incubate3 solubilize 8. Add solubilization solution (e.g., DMSO, isopropanol) incubate3->solubilize read 9. Read absorbance (570 nm) solubilize->read

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology: [16]

  • Cell Seeding: Plate human cancer cells (e.g., NCI-H460) in a 96-well flat-bottom plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each indazole derivative in DMSO. Create a series of 2-fold dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).

  • Incubation: Incubate the plates for 48 hours under the same conditions as step 1.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[17]

  • Formazan Formation: Incubate the plates for an additional 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: The broth microdilution method is a standardized assay used to determine the MIC of an antimicrobial agent.[18] The test compound is serially diluted in a 96-well plate, and a standardized inoculum of the target microorganism is added. Growth is assessed visually or spectrophotometrically after incubation.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_read Reading Results dilute 1. Perform 2-fold serial dilutions of compound in broth in 96-well plate inoculate 4. Inoculate all wells with bacteria inoculum 2. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland, ~1.5x10^8 CFU/mL) dilute_inoculum 3. Dilute inoculum to final test concentration (~5x10^5 CFU/mL) inoculum->dilute_inoculum controls 5. Include controls: - Growth (broth + bacteria) - Sterility (broth only) inoculate->controls incubate 6. Incubate for 18-24h at 35-37°C controls->incubate read 7. Visually inspect for turbidity incubate->read determine_mic 8. MIC = Lowest concentration with no visible growth read->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology: (Following CLSI guidelines)[18][19]

  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium (e.g., N. gonorrhoeae). Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12 (sterility control). The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in an appropriate atmosphere (e.g., 5% CO₂ for N. gonorrhoeae).

  • Result Interpretation: After incubation, examine the plate. The sterility control (well 12) should show no growth. The growth control (well 11) should show distinct turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[20]

References

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  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

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  • Digital Repository of University of Tabuk. (n.d.). Article - Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Retrieved from [Link]

  • Di Monte, D. A., et al. (2016). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. PMC. Retrieved from [Link]

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  • Borges, F., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. MDPI. Retrieved from [Link]

  • Gonzalez-Polo, R. A., et al. (2009). Nitric oxide-mediated toxicity in paraquat-exposed SH-SY5Y cells: a protective role of 7-nitroindazole. PubMed. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • MDPI. (2023). Evaluation of the Antioxidant and Antimicrobial Activity of Natural Deep Eutectic Solvents (NADESs) Based on Primary and Specialized Plant Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

3-Bromo-4,6-dinitro (1H)indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Immediate Safety Assessment

WARNING: High-Energy Material Risk 3-Bromo-4,6-dinitro(1H)indazole contains two nitro groups attached to a nitrogen-rich indazole core. This structural motif classifies it as a polynitro heterocyclic compound , which shares characteristics with energetic materials (explosives).

  • Primary Hazard: Shock and friction sensitivity (Dry state).

  • Secondary Hazard: Acute toxicity (Oral/Inhalation) and potential mutagenicity.

  • Waste Classification: RCRA Hazardous Waste (P-List/U-List characteristics depending on jurisdiction, likely D003 Reactivity).

Operational Rule #1: Never dispose of this compound in the general trash or standard solvent waste containers without prior stabilization.

Technical Safety Assessment

To ensure scientific integrity, we must understand the causality of the hazard. The electron-withdrawing nitro groups (


) at positions 4 and 6 destabilize the indazole ring, increasing its susceptibility to rapid decomposition under thermal or mechanical stress. The bromine atom adds mass but also contributes to the formation of toxic brominated byproducts (HBr, Br2) during combustion.
Physical & Chemical Properties Relevant to Disposal
ParameterCharacteristicImplication for Disposal
Physical State Yellow/Orange Crystalline SolidDust explosion hazard; inhalation risk.[1]
Energetic Potential High (Dinitro-substituted)Do not scrape dry material from threads/glassware.
Solubility Low in water; Soluble in DMSO, DMF, AcetoneUse compatible organic solvents for desensitization.
Stability Stable at RT; Decomposes >160°CAvoid autoclaving or exothermic waste streams.
Incompatibility Strong bases, Reducing agents, MetalsDo not mix with metal spatula or alkaline waste.

Pre-Disposal Stabilization Protocol

Before handing over to a waste management contractor, the researcher must stabilize the compound to prevent accidents during transport.

Step-by-Step Desensitization (The "Wet Method")

Rationale: Solvation separates the molecules, absorbing thermal energy and preventing the propagation of a shock wave.

  • Preparation: Work in a blast-shielded fume hood. Wear a face shield, Kevlar gloves under nitrile gloves, and a lab coat.

  • Solvent Selection: Select a solvent with a high flash point if possible, or a standard compatible solvent like Acetone or DMSO . Avoid alcohols if strong bases are present in the waste stream (risk of alkyl nitrate formation).

  • Dissolution:

    • Gently dissolve the solid 3-Bromo-4,6-dinitroindazole into the solvent.

    • Target Concentration: Keep below 5% w/v (50 mg/mL).

  • Labeling: Clearly mark the container as:

    • CONTAINS: 3-Bromo-4,6-dinitroindazole

    • HAZARD: EXPLOSIVE / FLAMMABLE / TOXIC

    • SOLVENT: [Name of Solvent]

Disposal Workflows & Decision Logic

The following diagrams illustrate the critical decision-making process for disposing of this specific compound.

Diagram 1: Disposal Decision Matrix

DisposalMatrix Start Waste Identification: 3-Bromo-4,6-dinitroindazole StateCheck What is the physical state? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Solution Dissolved in Solution StateCheck->Solution AgeCheck Is it old/crystallized on threads? Solid->AgeCheck Segregate Segregate Stream: Halogenated + High Energy Solution->Segregate Yes Yes AgeCheck->Yes High Risk No No AgeCheck->No Fresh Waste HighRisk STOP WORK Contact EHS / Bomb Squad Do NOT Touch Desensitize Desensitize: Dissolve in Acetone/DMSO (<5% Concentration) Desensitize->Segregate Labeling Labeling: 'Potential Explosive Hazard' 'Contains Bromine' Segregate->Labeling Contractor Transfer to Specialized Waste Contractor (Incineration) Labeling->Contractor Yes->HighRisk No->Desensitize

Caption: Decision matrix for handling 3-Bromo-4,6-dinitroindazole waste based on physical state and age.

Diagram 2: Chemical Waste Stream Workflow

WasteStream Generator Lab Generator (Fume Hood) Container HDPE Waste Container (Conductive if possible) Generator->Container Diluted Waste Only Storage Satellite Accumulation Area (Shielded, Cool, Dry) Container->Storage Weekly Inspection Incompatibles AVOID: - Metals (Al, Zn) - Strong Bases - Oxidizers Incompatibles->Container Do NOT Mix DisposalMethod Final Disposal: Rotary Kiln Incineration (>1000°C) with Scrubber Storage->DisposalMethod Via Licensed Hauler

Caption: Operational workflow for the segregation and final destruction of dinitro-indazole waste.

Emergency Procedures

Spill Management (Solid):

  • Evacuate the immediate area.

  • Do not sweep dry crystals (friction risk).

  • Wet down the spill gently with Acetone or Ethanol using a wash bottle to desensitize.

  • Absorb the slurry with chemically inert pads (Do not use paper towels if dry).

  • Place in a dedicated hazardous waste bag.

Spill Management (Solution):

  • Absorb with vermiculite or clay-based absorbent.

  • Do not use sawdust or organic absorbents that could dry out and become fuel.

Regulatory & Compliance Codes

When filling out your waste manifest, use the following classifications (check local regulations as they vary):

  • US EPA (RCRA):

    • D001: Ignitable (if in flammable solvent).

    • D003: Reactive (Potential for detonation/explosive decomposition).

    • P-List/U-List: Check specific state listings for dinitro-heterocycles.

  • European Waste Code (EWC):

    • 16 05 06:* Laboratory chemicals consisting of or containing dangerous substances, including mixtures of laboratory chemicals.

References

  • BenchChem. (2025).[1] Proper Disposal of 3-Bromo-6-chloro-4-nitro-1H-indazole: A Guide for Laboratory Professionals. Retrieved from

  • Fisher Scientific. (2025).[2][3] Safety Data Sheet: 3-Bromo-5-nitro-1H-indazole. Retrieved from

  • National Institutes of Health (NIH). (2005). Degradation and disposal of antineoplastic drugs (Nitrosourea/Nitro-compound reduction methods). PubMed. Retrieved from

  • Organic Syntheses. (1962). Indazole Synthesis and Handling of Intermediates. Org. Synth. 1962, 42,[4] 69. Retrieved from

Sources

Personal protective equipment for handling 3-Bromo-4,6-dinitro (1H)indazole

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Hazard Identification

Immediate Action Required: Treat 3-Bromo-4,6-dinitro(1H)indazole as a Potential Energetic Material (PEM) until specific sensitivity data is verified in your local context.

Unlike mono-nitro indazoles (e.g., 7-nitroindazole), the 4,6-dinitro substitution pattern significantly increases the oxygen balance and potential for rapid decomposition. While often used as a scaffold in pharmaceutical synthesis (e.g., for antiviral or anticancer agents), the presence of two nitro groups on the electron-deficient indazole ring creates a risk profile analogous to dinitrotoluene (DNT) derivatives.

Critical Hazards:

  • Energetic Instability: High risk of decomposition upon shock, friction, or rapid heating.

  • Acute Toxicity: Nitro-aromatics are potent methemoglobin formers and potential mutagens.

  • Sensitization: The bromine substituent facilitates nucleophilic aromatic substitution, making this compound a likely skin and respiratory sensitizer.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for polynitro heterocycles. Implement the following enhanced protocol.

Protection ZoneStandard RequirementEnhanced Requirement (Polynitro Protocol) Technical Rationale
Hand Protection Nitrile Gloves (Single)Dual-Barrier System: 1. Inner: 2.7 mil Nitrile (High dexterity)2. Outer: Silver Shield® (EVOH/PE laminate) or 5+ mil NitrileNitro-aromatics permeate standard nitrile rapidly. Laminate films provide broad chemical resistance; the dual layer allows outer glove removal upon contamination without skin exposure.
Ocular/Face Safety GlassesFace Shield + Safety Glasses In the event of a deflagration or rapid decomposition, safety glasses alone will not protect the neck and face from thermal waves or shrapnel.
Respiratory N95 MaskFume Hood (Primary) + N95 (Secondary)Engineering controls (fume hood) are non-negotiable. N95 is only for residual dust during weighing; it does not protect against nitro-vapors.
Body Cotton Lab CoatFlame-Resistant (FR) Lab Coat (Nomex/Kevlar) Standard polyester-blend coats can melt into skin during a thermal event. FR coats self-extinguish.
Static Control NoneESD Wrist Strap + Grounded Mat Dry polynitro powders are susceptible to electrostatic discharge (ESD) initiation.
Operational Workflow: Step-by-Step

This protocol minimizes friction and static generation, the two primary initiation vectors for dinitro compounds.

Phase A: Preparation & Engineering Controls
  • Demarcation: Clear the fume hood of all solvents and flammables not required for the immediate procedure.

  • Static Dissipation: Place an anti-static mat on the fume hood floor. Verify humidity is >40% (dry air increases static risk).

  • Tool Selection: Use PTFE (Teflon) or wood spatulas only.

    • Prohibited: Metal spatulas (metal-on-glass friction can initiate energetic materials).

Phase B: Weighing & Solubilization
  • Transfer: Move the vial containing 3-Bromo-4,6-dinitro(1H)indazole into the hood.

  • Weighing:

    • Do not weigh directly into a storage vial. Weigh into a tared plastic boat (reduces confinement).

    • Use a gentle "rolling" motion to transfer powder; avoid scraping the threads of the screw cap.

  • Solubilization (The Critical Step):

    • Preferred Solvent:DMSO or DMF (High solubility, low volatility).

    • Technique: Add solvent down the side of the vessel to wash powder to the bottom.

    • Dissolution: Swirl gently. Do not sonicate unless the vessel is open and you are behind a blast shield (sonication energy can trigger sensitive nitro compounds).

Phase C: Decontamination
  • Wipe Down: Use a wiper soaked in 10% sodium hydroxide (NaOH) to wipe the balance area (alkali helps degrade many nitro-aromatics, though it may turn them red/brown initially).

  • Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste immediately.

Emergency Response & Disposal
Spills (Solid)
  • Evacuate: Isolate the immediate area (10 ft radius).

  • Do Not Sweep: Sweeping generates friction.

  • Wet Method: Gently cover the spill with a solvent-soaked pad (Ethanol or DMSO) to desensitize the powder.

  • Collect: Scoop up the wet pad and material using a plastic dustpan.

Waste Disposal[1][2][3][4][5]
  • Segregation: Never mix dinitro indazole waste with strong oxidizers (peroxides, nitric acid) or strong bases (unless part of a specific quenching protocol).

  • Labeling: Label clearly: "Hazardous Waste - Polynitro Aromatic - Potential Energetic."

  • Destruction (Reference): For large quantities, chemical reduction (using Zn/HCl) is often used to convert nitro groups to amines, which are less explosive but more toxic; however, this should only be performed by waste management specialists [1].

Visualized Workflow (DOT Diagram)

HandlingProtocol Start Start Procedure PPE 1. Don PPE (Double Gloves, Face Shield, ESD Strap) Start->PPE Check 2. Engineering Check (Fume Hood Airflow, Anti-static Mat) PPE->Check Tools 3. Tool Selection (PTFE Spatulas ONLY - No Metal) Check->Tools Weigh 4. Weighing (Plastic Boat, No Scraping) Tools->Weigh Minimize Friction Solubilize 5. Solubilization (DMSO/DMF - No Sonication) Weigh->Solubilize Dissolve Gently Waste 6. Waste Segregation (Label: Polynitro/Energetic) Solubilize->Waste Segregate Stream End Process Complete Waste->End

Caption: Logical flow for handling 3-Bromo-4,6-dinitro(1H)indazole, emphasizing friction reduction and static control.

References
  • BenchChem. (2025).[1][2] Proper Disposal of Indazole Derivatives: A Guide for Laboratory Professionals. Retrieved from

  • Thermo Fisher Scientific. (2025).[4][5] Safety Data Sheet: 3-Bromo-7-nitroindazole. Retrieved from

  • Royal Society of Chemistry. (2013). Polynitro-substituted pyrazoles and triazoles as potential energetic materials. Journal of Materials Chemistry A. Retrieved from

  • Cayman Chemical. (2025).[6] Product Information: 3-Bromo-7-nitroindazole.[5][7][8] Retrieved from

  • National Institutes of Health (NIH). (2025). Increasing the Limits of Energy and Safety in Polynitro Tetrazoles. PubMed.[8] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.